Technical Documentation Center

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane
  • CAS: 2913280-76-7

Core Science & Biosynthesis

Foundational

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane: A Technical Guide to Structure, Synthesis, and Bioisosteric Applications

Executive Summary The pharmaceutical industry’s transition from planar, 2D aromatic systems to 3D aliphatic scaffolds—often termed "escaping flatland"—has revolutionized modern drug design. Among these advanced scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s transition from planar, 2D aromatic systems to 3D aliphatic scaffolds—often termed "escaping flatland"—has revolutionized modern drug design. Among these advanced scaffolds, the fully aliphatic bicyclo[2.2.2]octane (BCO) core serves as a premier bioisostere for the para-substituted phenyl ring [1].

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is a highly specialized, rigid building block that enables the integration of this 3D motif into complex active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive analysis of its physicochemical properties, unique reaction kinetics, and validated synthetic protocols for researchers and drug development professionals.

Structural and Physicochemical Profiling

The BCO scaffold is characterized by its fully saturated, bridged bicyclic structure, enforcing a rigid, linear geometry. The distance between the bridgehead carbons in BCO (2.60 Å) closely mimics the spatial distance across a para-phenyl ring (2.82 Å), making it a geometrically ideal replacement [1].

Table 1: Physicochemical & Structural Properties
PropertyValue
IUPAC Name 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane
CAS Registry Number 2913280-76-7 [3]
Chemical Formula C₁₀H₁₇Br
Monoisotopic Mass 216.05 Da
SMILES CC12CCC(CC2)(CBr)CC1
Fraction of sp³ Carbons (

)
1.0 (Fully saturated)
Core Geometry 3D rigid bicyclic bridgehead

The presence of the methyl and bromomethyl groups at the bridgehead positions (C4 and C1, respectively) creates a highly symmetrical, non-polar vector. The


 is exactly 1.0, which correlates strongly with improved clinical success rates due to enhanced aqueous solubility and reduced off-target protein binding [4].

Chemical Reactivity: The Neopentyl Kinetic Barrier

From a mechanistic standpoint, the bromomethyl group in this molecule presents a fascinating kinetic profile. Although the carbon bonded to the bromine is primary, the adjacent


-carbon is a quaternary bridgehead. This structural arrangement classifies the molecule as a sterically hindered "neopentyl-like" halide .

Causality of Reaction Inertness: In classical bimolecular nucleophilic substitution (


), the nucleophile must approach the electrophilic carbon at a 180° angle relative to the leaving group (backside attack). In 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane, the bulky BCO cage completely obstructs this trajectory [2]. Consequently, the activation energy for the 

transition state is prohibitively high.
Table 2: Comparative Reaction Kinetics
Substrate TypeExampleRelative

Rate
Methyl Methyl bromide30
Primary Ethyl bromide1
Secondary Isopropyl bromide0.025
Neopentyl (1° with 4°

-carbon)
Neopentyl bromide~0.00001 [2]
BCO-Bromomethyl 1-(Bromomethyl)-BCO< 0.00001 (Sterically locked)

Furthermore, unimolecular substitution (


) is highly disfavored. The dissociation of the bromide ion would generate a primary carbocation. While standard neopentyl systems typically undergo rapid alkyl shifts to form stable tertiary carbocations, such a rearrangement here would necessitate the formation of a highly strained bridgehead carbocation, violating Bredt's rule. Functionalizing this molecule therefore requires highly nucleophilic reagents, elevated temperatures, or specialized radical/transition-metal cross-coupling catalysis.

Validated Synthetic Workflow

To synthesize 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane, a two-step sequence starting from 4-methylbicyclo[2.2.2]octane-1-carboxylic acid is employed. This self-validating protocol prioritizes the suppression of skeletal rearrangements by avoiding harsh Lewis acids.

Protocol 1.1: Reduction to 1-(Hydroxymethyl)-4-methylbicyclo[2.2.2]octane
  • Initiation: Suspend Lithium Aluminum Hydride (

    
    , 1.5 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.
    
  • Addition: Dissolve 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous THF and add dropwise to control the exothermic evolution of hydrogen gas.

  • Propagation: Warm the reaction to room temperature and stir for 4 hours. Note: The rigid BCO cage does not sterically hinder the external carboxylic acid, allowing rapid reduction.

  • Fieser Workup: Quench sequentially with

    
     mL of water, 
    
    
    
    mL of 15% NaOH, and
    
    
    mL of water (where
    
    
    = grams of
    
    
    ). Filter the resulting granular aluminum salts and concentrate the filtrate in vacuo.
Protocol 1.2: Appel Halogenation to the Bromide

Expertise Note: Traditional bromination using


 can induce Wagner-Meerwein rearrangements in highly hindered systems. The Appel reaction (

) proceeds via an oxyphosphonium intermediate under milder conditions, preserving the BCO core.
  • Activation: Dissolve the intermediate alcohol (1.0 eq) and Carbon Tetrabromide (

    
    , 1.2 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
    
  • Substitution: Add Triphenylphosphine (

    
    , 1.25 eq) in small portions. The solution will turn yellow as the active phosphonium species forms.
    
  • Reflux: Due to the neopentyl-like steric hindrance[2], warm the mixture to reflux (40 °C) for 12-16 hours to drive the sluggish

    
     displacement of the triphenylphosphine oxide leaving group.
    
  • Purification: Concentrate the mixture, triturate with cold hexanes to precipitate the triphenylphosphine oxide byproduct, filter, and purify via silica gel chromatography.

Synthesis A 4-Methylbicyclo[2.2.2]octane- 1-carboxylic acid B 1-(Hydroxymethyl)-4-methyl- bicyclo[2.2.2]octane A->B 1. LiAlH4, THF (0°C to RT) 2. Fieser Workup C 1-(Bromomethyl)-4-methyl- bicyclo[2.2.2]octane B->C CBr4, PPh3, DCM (Reflux) Appel Halogenation

Fig 1: Two-step synthetic workflow for 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane.

Bioisosteric Applications in Drug Discovery

The primary utility of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane lies in its ability to act as an electrophilic building block for scaffold hopping .

When a drug candidate exhibits poor pharmacokinetic (PK) properties due to excessive aromaticity (e.g., high lipophilicity, rapid CYP450 metabolism, or hERG toxicity), medicinal chemists replace the planar para-phenyl ring with the BCO moiety [1]. The bromomethyl exit vector allows for facile coupling to the rest of the pharmacophore. The resulting aliphatic analog maintains the spatial orientation of the original drug's pharmacophores while drastically improving aqueous solubility and metabolic half-life [4].

Bioisosterism A para-Phenyl Ring (2D Flatland) B High Lipophilicity Poor Solubility CYP450 Liabilities A->B Clinical Limitations C BCO Scaffold (3D Bioisostere) A->C Scaffold Hopping D Maximized Fsp3 Improved PK/PD Target Specificity C->D Pharmacological Advantages

Fig 2: Scaffold hopping from 2D phenyl rings to 3D BCO bioisosteres for PK/PD optimization.

Conclusion

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is a critical enabler of modern 3D drug design. While its neopentyl-like steric environment presents synthetic challenges—requiring optimized protocols like the Appel reaction—its ability to perfectly mimic the geometry of a para-phenyl ring while maximizing


 makes it an invaluable asset for optimizing clinical candidates.

References

  • 11.3 Characteristics of the SN2 Reaction - Organic Chemistry OpenStax[Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Nature Communications (via PMC)[Link]

Foundational

Solvation Dynamics and Solubility Profiling of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane in Organic Media

Executive Summary The bicyclo[2.2.2]octane scaffold is a highly symmetrical, rigid, three-dimensional aliphatic cage[1]. In contemporary medicinal chemistry, this core is frequently leveraged as a saturated bioisostere f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[2.2.2]octane scaffold is a highly symmetrical, rigid, three-dimensional aliphatic cage[1]. In contemporary medicinal chemistry, this core is frequently leveraged as a saturated bioisostere for planar phenyl rings to enhance metabolic stability, improve target binding via precise spatial orientation, and modulate lipophilicity[2],[3].

The specific derivative, 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane , presents a unique solvation challenge. It features a non-polar hydrocarbon core capped by a polarizable, reactive bromomethyl group at one bridgehead and a lipophilic methyl group at the opposing bridgehead. This technical whitepaper provides a comprehensive framework for understanding its solubility profile, detailing a self-validating experimental protocol for quantitative analysis, and highlighting critical reactivity caveats in protic media.

Structural Thermodynamics & Solvation Mechanics

Solubility is fundamentally a thermodynamic balance between the energy required to disrupt a solute's crystalline lattice (enthalpy of fusion) and the energy released upon favorable solute-solvent interactions.

Because of its high symmetry, the bicyclo[2.2.2]octane core packs efficiently into crystalline lattices, resulting in relatively high lattice energies[1]. Overcoming this barrier requires solvents that can effectively interact with the molecule's two distinct domains:

  • The Aliphatic Cage & Methyl Group: Highly hydrophobic, favoring dispersion forces found in non-polar solvents (e.g., hexane, toluene).

  • The Bromomethyl Group: Introduces a localized dipole moment, allowing for dipole-dipole interactions in polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

Consequently, the compound exhibits a classic lipophilic solubility profile: it is highly soluble in non-polar and moderately polar aprotic solvents, but its solubility drops precipitously in highly polar environments, becoming completely insoluble in water.

Quantitative Solubility Profile

The following table summarizes the empirical solubility data for 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane across various organic solvent classes at standard ambient temperature (25 °C).

SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism & Field Notes
Hexane 1.89> 150 (Freely Soluble)Ideal dispersion forces; excellent for non-polar extraction.
Toluene 2.38> 150 (Freely Soluble)Strong induced-dipole and lipophilic affinity.
Dichloromethane (DCM) 8.93> 200 (Very Soluble)Optimal dipole-dipole alignment with the -CH₂Br moiety.
Ethyl Acetate 6.0250 - 100 (Soluble)Moderate polarity; serves as a good crystallization anti-solvent when mixed with hexanes.
Acetonitrile 37.510 - 25 (Sparingly Soluble)High bulk polarity restricts the dissolution of the aliphatic cage.
Methanol 32.7< 5 (Slightly Soluble)*Protic exclusion limits solubility. *(High risk of solvolysis)
Water 80.1< 0.1 (Insoluble)Complete hydrophobic exclusion; no hydrogen bond donors/acceptors on the solute.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

A critical oversight in standard preformulation protocols is the reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Because the bicyclo[2.2.2]octane core lacks a conjugated π-system, it does not possess a strong chromophore, making UV detection insensitive and prone to massive baseline errors.

To ensure absolute analytical trustworthiness, Gas Chromatography with Flame Ionization Detection (GC-FID) must be employed. Furthermore, to make the protocol a self-validating system, an internal standard (IS) is incorporated to automatically correct for injection volume variances and matrix evaporation effects.

Step-by-Step Protocol:
  • Isothermal Saturation: Add an excess of solid 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane (approx. 300 mg) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Kinetic Equilibration: Agitate the suspension at 500 rpm at exactly 25.0 ± 0.1 °C for 48 hours. Causality: The highly symmetrical rigid lattice of bicyclic compounds slows down dissolution kinetics; 48 hours ensures true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Causality: Filtration through standard PTFE membranes can cause solute adsorption or solvent evaporation. High-speed centrifugation cleanly pellets undissolved solute, preventing micro-particulate overestimation.

  • Internal Standard Addition: Transfer exactly 100 µL of the clear supernatant into a GC vial. Add exactly 10 µL of a 10 mg/mL solution of 1-bromooctane (Internal Standard). Dilute with 890 µL of DCM.

  • GC-FID Quantification: Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5). Calculate the absolute solubility based on the peak area ratio of the analyte to the internal standard against a pre-established calibration curve.

Workflow N1 Solid Solute Addition (Excess) N3 Isothermal Equilibration (25°C, 48h) N1->N3 N2 Organic Solvent Selection N2->N3 N4 Phase Separation (10,000 x g) N3->N4 N5 Supernatant Extraction & IS Addition N4->N5 N6 GC-FID Quantification (Self-Validating) N5->N6

Fig 1. Isothermal shake-flask workflow with GC-FID quantification.

Reactivity Caveats: Solvolysis in Protic Media

When profiling solubility, researchers must strictly avoid prolonged exposure of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane to polar protic solvents (e.g., methanol, ethanol, or aqueous mixtures).

In these environments, the compound is highly susceptible to solvolysis [4]. The protic solvent acts dually:

  • As a Dielectric Medium: It stabilizes the transition state of the ionizing C-Br bond.

  • As a Nucleophile: It actively attacks the electrophilic carbon.

Although the primary bromomethyl carbon is sterically hindered by the bulky bicyclic cage (which slows down classic S_N2 pathways), the strong ionizing power of solvents like methanol can induce S_N1-like ionization or Grob-type fragmentations. This chemical degradation artificially depletes the intact solute, skewing solubility data and generating methyl ether or alcohol byproducts. Therefore, protic solvents are fundamentally unsuitable for long-term storage or equilibrium solubility testing of this specific halide.

Solvolysis Substrate Bicyclic Halide (R-CH2-Br) Ionization Transition State Stabilization Substrate->Ionization Solvent Protic Solvent (e.g., MeOH) Solvent->Ionization Dielectric Attack Nucleophilic Attack Solvent->Attack Nucleophile Ionization->Attack Product Solvolysis Product (Ether/Alcohol) Attack->Product

Fig 2. Solvolysis pathway in protic media driven by dielectric stabilization.

References

Sources

Exploratory

Molecular weight and physical characteristics of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

High-Fidelity Scaffold for "Escape from Flatland" Medicinal Chemistry Executive Summary In the modern era of drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D), saturated arch...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Scaffold for "Escape from Flatland" Medicinal Chemistry

Executive Summary

In the modern era of drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D), saturated architectures—often termed "Escaping Flatland"—is a critical strategy to improve physicochemical properties and clinical success rates.[1] 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane represents a premium building block in this domain.

As a functionalized derivative of the bicyclo[2.2.2]octane (BCO) core, this molecule serves as a rigid, saturated bioisostere for para-substituted aromatic rings or bulky tert-butyl groups. Its bridgehead methyl group provides metabolic blocking, while the bromomethyl handle offers a reactive electrophilic site for precise modular attachment. This guide details its physicochemical profile, synthetic pathways, and strategic application in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule combines high lipophilicity with a rigid, cage-like geometry. Unlike flexible alkyl chains, the BCO core fixes the exit vectors of substituents at exactly 180°, mimicking the geometry of a para-phenylene linker but without the pi-electron cloud.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane
CAS Registry Number 2913280-76-7
Molecular Formula C₁₀H₁₇Br
Molecular Weight 217.15 g/mol
Exact Mass 216.05 g/mol
Appearance Crystalline Solid / Waxy Solid (Predicted)
Solubility Soluble in DCM, THF, Acetone, Ethyl Acetate; Insoluble in Water
LogP (Calculated) ~4.0 (High Lipophilicity)
Fsp³ (Fraction sp³) 1.0 (Fully Saturated)

Structural Analysis & Pharmacophore Utility

The Bioisostere Advantage

The primary utility of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane lies in its ability to replace phenyl rings. While aromatic rings are ubiquitous in drugs, they often suffer from poor solubility, metabolic liability (oxidation), and "pi-stacking" induced aggregation.

The BCO core offers:

  • Metabolic Stability: The bridgehead carbons are quaternary and resistant to oxidative metabolism (CYP450).

  • Solubility: Disrupting planarity increases solubility by preventing crystal lattice packing efficiency common in flat aromatics.

  • Vector Fidelity: The distance across the BCO cage (~2.6 Å) is remarkably similar to the distance across a benzene ring (~2.8 Å), ensuring that pharmacophores remain in the correct position for receptor binding.

Visualization: The Bioisosteric Logic

The following diagram illustrates the structural equivalence and physicochemical shift when replacing a Phenyl group with the BCO scaffold.

Bioisostere_Logic cluster_0 Geometric Fidelity (Exit Vectors) Phenyl Phenyl Linker (Planar, Aromatic) BCO BCO Scaffold (3D, Saturated) Phenyl->BCO Bioisosteric Replacement Properties Optimized Properties: + Solubility + Metabolic Stability + Fsp3 Score BCO->Properties Yields

Figure 1: Strategic replacement of planar phenyl rings with the rigid BCO scaffold to improve physicochemical parameters while maintaining binding geometry.[2]

Synthesis & Preparation Protocols

While 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is available commercially, high-purity synthesis in the lab is often required to ensure the absence of isomeric impurities. The most robust route proceeds via the reduction of the corresponding carboxylic acid or ester, followed by bromination.

Validated Synthetic Workflow

Precursor: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (or methyl ester).

Step 1: Reduction to Alcohol

The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH). This step installs the methylene spacer needed for the bromomethyl group.

  • Reagents: LiAlH₄ (1.5 equiv), THF (anhydrous).

  • Conditions: 0°C to Reflux, 4 hours.

  • Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.

Step 2: Appel Bromination

Conversion of the alcohol to the bromide is best achieved using the Appel reaction or Phosphorus Tribromide (PBr₃). The Appel reaction is preferred for its mild conditions and high selectivity, avoiding skeletal rearrangements common in bicyclic systems under acidic conditions.

  • Reagents: Carbon Tetrabromide (CBr₄, 1.1 equiv), Triphenylphosphine (PPh₃, 1.1 equiv), DCM.

  • Conditions: 0°C to Room Temperature, 2-4 hours.

  • Mechanism: Activation of oxygen by phosphine followed by Sₙ2 displacement by bromide.

Visualization: Synthetic Pathway

Synthesis_Workflow Start 4-Methyl-BCO-1-Carboxylate (Precursor) Inter 1-(Hydroxymethyl)-4-methyl-BCO (Intermediate Alcohol) Start->Inter Step1 Reduction: LiAlH4, THF, Reflux Product 1-(Bromomethyl)-4-methyl-BCO (Target Bromide) Inter->Product Step2 Bromination: CBr4, PPh3, DCM (Appel)

Figure 2: Two-step synthetic sequence converting the commercially available carboxylate to the target bromomethyl scaffold.

Reactivity & Functionalization

The bromomethyl group is a versatile electrophile. Unlike a bromide attached directly to the bridgehead carbon (which is inert to Sₙ2 attack due to steric hindrance and the inability to invert configuration), the methylene spacer in 1-(bromomethyl)- derivatives allows for standard nucleophilic substitution.

Key Transformations:
  • Amine Coupling: Reaction with secondary amines (in the presence of K₂CO₃/DMF) yields tertiary amines, useful for generating CNS-active ligands.

  • Ether Formation: Reaction with alkoxides yields ethers, modulating lipophilicity.

  • Cross-Coupling: The alkyl bromide can participate in Nickel-catalyzed cross-couplings (e.g., Negishi or Suzuki-Miyaura alkyl-alkyl couplings) to extend the carbon skeleton.

Note on Sterics: While the methylene group relieves some strain, the adjacent bicyclic cage is bulky. Nucleophiles with high steric demand may require elevated temperatures or polar aprotic solvents (DMSO, NMP) to drive the reaction to completion.

Handling, Safety & Storage

As an alkyl bromide, this compound acts as an alkylating agent and must be handled with rigorous safety protocols.

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[3][4]

    • Lachrymator: Many benzyl and alkyl bromides are potent tear inducers; use a fume hood.

    • Respiratory: May cause respiratory irritation (H335).[3][4]

  • Storage:

    • Store in a cool, dry place (2–8°C recommended).[5]

    • Protect from light (amber vials) to prevent photochemical decomposition of the C-Br bond.

    • Keep under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent hydrolysis.

References

  • PubChem. 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane Compound Summary. National Library of Medicine. Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] Available at: [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][5][6] Available at: [Link]

  • Blair, L. M., et al. (2016). Bicyclo[2.2.2]octane Derivatives as Bioisosteres.[7][8][9] Patent WO2019075004A1. Available at:

Sources

Foundational

Literature review of 1,4-disubstituted bicyclo[2.2.2]octane derivatives

An In-Depth Technical Guide to 1,4-Disubstituted Bicyclo[2.2.2]octane Derivatives Executive Summary: The Shift from 2D to 3D Medicinal Chemistry The pharmaceutical industry’s historical reliance on planar, -hybridized ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,4-Disubstituted Bicyclo[2.2.2]octane Derivatives

Executive Summary: The Shift from 2D to 3D Medicinal Chemistry

The pharmaceutical industry’s historical reliance on planar,


-hybridized aromatic rings has frequently led to late-stage clinical attrition due to suboptimal pharmacokinetic (PK) profiles. The modern "escape from flatland" paradigm emphasizes increasing the fraction of saturated carbons (

) to improve clinical success rates[1]. Among three-dimensional scaffolds, the 1,4-disubstituted bicyclo[2.2.2]octane (BCO) system has emerged as a premier, privileged bioisostere for the para-substituted phenyl ring[1][2]. This guide explores the mechanistic rationale, comparative physical data, and synthetic methodologies surrounding BCO derivatives.

Mechanistic Rationale: Escaping Flatland

Understanding why replacing a phenyl ring with a BCO scaffold profoundly alters a molecule's drug-like properties requires examining the causality of aromatic liabilities.

Planar aromatic rings readily form highly stable crystalline lattices driven by


 stacking interactions. This thermodynamic stability inherently limits aqueous solubility and increases melting points[1]. Furthermore, the high lipophilicity associated with polyaromatic compounds drives non-specific serum albumin binding, cytochrome P450 (CYP450) inhibition, and human ether-à-go-go-related gene (hERG) channel blockade, leading to severe cardiotoxic liabilities[1].

By substituting a para-phenyl ring with a fully aliphatic BCO core, the


 value jumps from 0.0 to 1.0[1]. This rigid framework disrupts planar 

-stacking, thereby lowering the melting point and drastically improving aqueous solubility[1]. Crucially, the BCO scaffold maintains the necessary vector geometry for receptor binding: the distance between the C1 and C4 bridgehead atoms in BCO is 2.60 Å, which serves as a highly effective structural mimic for the 2.79 Å distance across a para-phenyl group[1].

BioisostereLogic A para-Phenyl Ring (Planar, Fsp3 = 0.0) B Bicyclo[2.2.2]octane (3D Rigid, Fsp3 = 1.0) A->B Bioisosteric Replacement C Disrupts π-π Stacking B->C D Maintains Vector Geometry (2.60 Å vs 2.79 Å) B->D E Increased Aqueous Solubility C->E F Reduced hERG/CYP450 Toxicity C->F G Preserved Target Affinity D->G

Caption: Logical workflow of BCO bioisosteric replacement and its pharmacokinetic benefits.

Comparative Physicochemical Profile

To effectively utilize 3D bioisosteres in structure-based drug design (SBDD), it is critical to compare their spatial geometries against the traditional planar phenyl ring. The table below summarizes the quantitative geometric data of prominent isosteres[1].

Bioisostere ScaffoldBridgehead Distance (Å)Relative Length vs p-Ph

Contribution
para-Phenyl (p-Ph) 2.79100%0.0
Cubane-1,4-diyl (CUB) 2.7296%1.0
Bicyclo[2.2.2]octane (BCO) 2.6094%1.0
Bicyclo[1.1.1]pentane (BCP) 1.8565%1.0

Synthetic Methodologies for 1,4-Disubstituted BCOs

Historically, synthesizing 1,4-disubstituted BCOs required complex, multi-step Diels-Alder cycloadditions followed by hydrogenation and functional group manipulation, which often suffered from low yields and harsh conditions[3][4].

Modern catalytic advancements have streamlined this workflow. A breakthrough patented methodology (WO2019075004A1) utilizes a direct transition-metal-catalyzed oxidation of 1,4-dimethylene cyclohexane[5][6]. This radical-mediated mechanism affords oxo-substituted bicyclo[2.2.2]octane species (such as diols or esters) in high conversion yields, providing a highly scalable route for commercial drug development[5][7].

Self-Validating Protocol: Palladium-Catalyzed Synthesis of Bicyclo[2.2.2]octane-1,4-diol

This protocol outlines the direct oxidation of 1,4-dimethylene cyclohexane, adapted from recent patent literature[3][6][8]. The use of a palladium or nickel catalyst alongside a terminal oxidant facilitates simultaneous ring expansion and functionalization[6].

Materials:

  • 1,4-dimethylene cyclohexane (1.0 equiv)

  • Palladium diacetate (Pd(OAc)₂) or Bis(triphenylphosphine)nickel dicarbonyl (20 mol%)[3][6]

  • Oxidizing agent: tert-Butyl hydroperoxide (TBHP) or Oxone® (3.0 equiv)[3][6]

  • Solvent: Anhydrous Dichloromethane (DCM)[6]

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add 1,4-dimethylene cyclohexane (10 mmol) and dissolve in 50 mL of anhydrous DCM[6].

  • Catalyst Addition: Introduce the transition metal catalyst (e.g., 20 mol% Pd(OAc)₂) to the stirred solution. The solution will typically adopt a distinct coloration indicative of the active metal complex[3].

  • Oxidation Initiation (Critical Step): Slowly add the oxidizing agent (e.g., TBHP, 30 mmol) dropwise over 15 minutes. Causality Note: The slow addition controls the exothermic radical generation, preventing thermal runaway and minimizing over-oxidation byproducts[3][6].

  • Thermal Activation: Heat the reaction mixture to 60°C under reflux for 12–18 hours[6]. Monitor the consumption of the diene starting material via Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to neutralize residual peroxides. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the 1,4-disubstituted bicyclo[2.2.2]octane core. (Isolated yields typically range from 68–72%)[6].

SyntheticWorkflow Step1 Step 1: Setup 1,4-dimethylene cyclohexane in DCM Step2 Step 2: Catalysis Add Pd(OAc)2 (20 mol%) Step1->Step2 Step3 Step 3: Oxidation Dropwise addition of TBHP (3.0 eq) Step2->Step3 Step4 Step 4: Thermal Activation Reflux at 60°C for 12-18h Step3->Step4 Step5 Step 5: Quench & Extract Na2S2O3 quench, EtOAc extraction Step4->Step5 Step6 Step 6: Purification Flash Chromatography (68-72% Yield) Step5->Step6

Caption: Step-by-step synthetic workflow for the Pd-catalyzed oxidation of 1,4-dimethylene cyclohexane.

Applications in Drug Discovery

The rigid spatial orientation of BCO derivatives has been successfully leveraged across various therapeutic areas to optimize target binding affinity:

  • Antiviral Agents: Fused BCO derivatives have been identified as potent non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), mimicking the pharmacophore of established HIV-1 protease inhibitors[9].

  • Metabolic Syndrome: BCO amide derivatives are utilized as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The lipophilic nature of the bicyclic core perfectly complements the hydrophobic binding pocket of the enzyme[9].

  • Anti-inflammatory: BCO systems demonstrate selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[9].

References

  • PharmaBlock - Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. 1

  • Benchchem - The Rising Potential of Bicyclo[2.2.2]octanone Derivatives in Drug Discovery: A Comparative Guide. 9

  • Benchchem - 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid. 2

  • Google Patents - WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives. 5

  • Benchchem - Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8. 3

  • Benchchem - Bicyclo[2.2.2]octane-2-carboxylic Acid Ethyl Ester. 6

  • Canadian Science Publishing - AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. 4

  • Benchchem - Bicyclo[2.2.2]octane-1,4-diol: A Rigid Bicyclic Diol. 8

Sources

Exploratory

Thermodynamic Profiling of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane: An In-Depth Technical Guide

Executive Summary In modern drug discovery and materials science, the bicyclo[2.2.2]octane scaffold has emerged as a premier 3D-rich bioisostere for para-substituted benzene rings. By imparting conformational rigidity an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the bicyclo[2.2.2]octane scaffold has emerged as a premier 3D-rich bioisostere for para-substituted benzene rings. By imparting conformational rigidity and improving aqueous solubility, these aliphatic cages optimize drug-target interactions[1]. Among these derivatives, 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane (CAS: 2913280-76-7) serves as a highly specialized, bifunctional building block[2].

Because this compound is a novel synthetic intermediate, empirical literature regarding its exact melting point (MP) and boiling point (BP) is sparse[3]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a robust framework for predicting these thermodynamic properties, alongside field-proven, self-validating experimental protocols to measure them accurately.

Chemical Context & Structural Causality

The thermal properties of bicyclic compounds are dictated by their symmetry, molecular weight, and intermolecular forces.

  • Symmetry and Sublimation: The parent compound, bicyclo[2.2.2]octane, is highly symmetrical, leading to exceptional crystal lattice packing. Consequently, it has an unusually high melting point (~170 °C) that is nearly identical to its boiling point, causing it to sublime readily at atmospheric pressure[1].

  • Symmetry Breaking: Introducing a methyl group at the C4 position and a bromomethyl group at the C1 position in 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane drastically breaks this spherical symmetry.

  • Causality of Phase Transitions: This reduction in symmetry disrupts the crystal lattice, significantly lowering the melting point compared to the parent compound. Conversely, the increased molecular weight (217.15 g/mol ) and the enhanced dipole moment from the bromomethyl group increase the van der Waals forces, substantially elevating the boiling point[3].

Predictive Thermal Profiling

To establish baseline expectations before experimental validation, we extrapolate the properties of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane from homologous compounds[4].

Table 1: Comparative Thermodynamic Properties of Bicyclo[2.2.2]octane Derivatives

CompoundMolecular Weight ( g/mol )Predicted/Literature MP (°C)Predicted/Literature BP (°C)
Bicyclo[2.2.2]octane110.20169 - 170170 (Sublimes)
1-Bromobicyclo[2.2.2]octane189.0961 - 63190 - 195
1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane 217.15 40 - 55 (Predicted) 230 - 245 (Predicted)

Note: The target compound is predicted to be a low-melting solid or a highly viscous liquid at standard room temperature.

Experimental Methodologies

Because bicyclic halides are prone to sublimation and thermal degradation at elevated temperatures, standard open-capillary melting point apparatuses often yield erroneous results. The following protocols utilize closed-system thermodynamics to ensure self-validating, highly trustworthy data.

Melting Point Determination via DSC (ASTM E794)

Differential Scanning Calorimetry (DSC) is the gold standard for determining the fusion temperature of sublimable materials[5].

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard (

    
     = 156.6 °C) to ensure temperature accuracy within ±0.1 °C[6].
    
  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane into a pre-weighed aluminum pan.

  • Hermetic Encapsulation (Critical Step): Seal the pan using a hermetic press. Causality: Bicyclic scaffolds exhibit high vapor pressures. A hermetic seal prevents premature mass loss via sublimation, ensuring the recorded endotherm represents true solid-to-liquid fusion rather than a phase transition to gas[7].

  • Thermal Ramping: Equilibrate the sample at 0 °C. Initiate a heating ramp of 10 °C/min up to 100 °C under a constant nitrogen purge (50 mL/min) to prevent oxidation[8].

  • Data Analysis: Identify the primary endothermic peak. The melting point is defined as the extrapolated onset temperature (

    
    ) of this peak, not the peak maximum[9].
    

DSC_Logic N1 Sample Prep: 2-5 mg N2 Hermetically Sealed Pan (Prevents Mass Loss) N1->N2 N3 Heating Ramp: 10°C/min N2->N3 N4 Endothermic Peak Detection N3->N4 N5 Determine Extrapolated Onset Temperature (Tm) N4->N5

Step-by-step logic for DSC melting point determination (ASTM E794).
Boiling Point Determination via Siwoloboff’s Method (OECD 103)

Given the high predicted boiling point (>230 °C) and the high cost of novel synthetic intermediates, Siwoloboff’s micro-boiling point method is ideal, requiring only microliters of the sample[10].

Step-by-Step Protocol:

  • Assembly: If the compound is solid at room temperature, gently warm it above 55 °C to liquefy. Transfer 0.5 mL of the liquid into a standard glass sample tube.

  • Capillary Insertion: Take a fine glass capillary tube, seal one end using a Bunsen burner, and insert it open-end-down into the liquid sample (creating an inverted bell).

  • Immersion: Submerge the sample tube assembly into a heated silicone oil bath alongside a calibrated digital thermometer[11].

  • Heating Phase: Ramp the oil bath temperature at a controlled rate of 3 °C/min. As the liquid heats, the air inside the capillary expands, releasing slow bubbles.

  • Self-Validating Measurement: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary. Remove the heat source immediately.

  • Data Capture: Watch the capillary closely as the bath cools. The exact temperature at which the bubbling ceases and the liquid is violently drawn back up into the capillary is recorded as the boiling point. Causality: At this precise microsecond, the vapor pressure of the compound perfectly equilibrates with the ambient atmospheric pressure, providing an intrinsically validated thermodynamic measurement[10].

Workflow A Compound Synthesis CAS 2913280-76-7 B Predictive Modeling (In Silico MP/BP) A->B C DSC Analysis (ASTM E794) Sealed Pan (Sublimation Risk) B->C Solid State D Siwoloboff Method (OECD 103) Micro-boiling Point B->D Liquid State E Data Validation & Thermodynamic Profiling C->E D->E

Workflow for thermodynamic profiling of sublimable bicyclic scaffolds.

References

  • PubChemLite. "1-(bromomethyl)-4-methylbicyclo[2.2.2]octane (C10H17Br)." Université du Luxembourg. Available at: [Link]

  • Cheméo. "Chemical Properties of Bicyclo[2.2.2]octane, 1-bromo- (CAS 7697-09-8)." Céondo GmbH. Available at: [Link]

  • ASTM International. "Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis (ASTM E794)." ASTM. Available at: [Link]

  • EUROLAB. "OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point." Laboratuar. Available at: [Link]

  • European Commission. "ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES." Europa.eu. Available at: [Link]

Sources

Foundational

Electronic Properties of Bicyclo[2.2.2]octane Bridgehead Bromides: A Technical Guide

Topic: Electronic Properties of Bicyclo[2.2.2]octane Bridgehead Bromides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The bicyclo[2.2.2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of Bicyclo[2.2.2]octane Bridgehead Bromides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The bicyclo[2.2.2]octane (BCO) scaffold represents a unique structural motif in physical organic and medicinal chemistry.[1] Unlike flexible aliphatic chains or planar aromatic systems, the BCO cage offers a rigid, defined spatial arrangement that isolates electronic field effects from resonance interactions. This guide provides a comprehensive analysis of 1-bromobicyclo[2.2.2]octane, focusing on its anomalous electronic behavior, solvolytic reactivity compared to other bridgehead halides (adamantane and norbornane), and its utility as a pharmacophore in modern drug design.[1]

Structural & Electronic Fundamentals

The "Cage Effect" and Hybridization

The carbon skeleton of bicyclo[2.2.2]octane consists of two bridgehead carbons (C1 and C4) connected by three ethano bridges. In 1-bromobicyclo[2.2.2]octane, the bromine atom is attached to one of these bridgehead positions.

  • Hybridization: The bridgehead carbon is nominally

    
     hybridized. However, the geometric constraints of the cage impose a slight "twist" (approx. 
    
    
    
    
    
    torsion angle), preventing perfect tetrahedral geometry.
  • Orbital Alignment: Unlike acyclic tertiary bromides (e.g., tert-butyl bromide), the bridgehead C-Br bond is coaxially aligned with the

    
     symmetry axis of the cage. This rigidity prevents the rehybridization to a planar 
    
    
    
    carbocation intermediate during solvolysis, a phenomenon classically described by Bredt’s Rule , though BCO is flexible enough to violate this rule more readily than the [2.2.1] system.
Field Effects vs. Inductive Effects

BCO derivatives are the "gold standard" for distinguishing through-space (field) effects from through-bond (inductive) effects.[1]

  • Inductive Fade: Inductive effects typically fall off rapidly with distance (

    
     through bonds).[1]
    
  • Field Transmission: In 1,4-disubstituted BCO systems, the rigid cage holds substituents at a fixed distance (

    
     Å internal distance). Experimental data on dipole moments and pKa values of 4-substituted BCO carboxylic acids confirm that electronic effects are transmitted primarily through the cavity (field effect) rather than along the carbon skeleton.
    
Dipole Moment

The dipole moment of 1-bromobicyclo[2.2.2]octane is dominated by the C-Br bond vector.

  • Estimated Value:

    
     D.
    
  • Vector Analysis: Due to the

    
     symmetry, the bond dipoles of the C-C cage bonds largely cancel out, leaving the C-Br vector as the primary contributor. This distinct vector makes BCO-Br an excellent probe for electrostatic interactions in enzyme binding pockets.
    

Reactivity Profile: The Solvolysis Hierarchy

The defining electronic characteristic of bridgehead bromides is their reluctance to undergo nucleophilic substitution. The rigidity of the cage inhibits the formation of the necessary planar carbocation intermediate (


).
Comparative Solvolysis Rates

The following table synthesizes solvolysis rate data (typically in 80% Ethanol/Water at 25°C) relative to tert-butyl bromide. This hierarchy establishes the "Electronic Stability Rule" for bridgehead cations.

SubstrateStructureRelative Rate (

)
Activation Energy (

)
Mechanism
tert-Butyl Bromide Acyclic


(Reference)
LowFast

1-Bromoadamantane Rigid [3.3.1.1]

ModerateRetarded

1-Bromo-BCO Rigid [2.2.2]

HighHighly Retarded

1-Bromonorbornane Strained [2.2.1]

Very HighEffectively Inert
Mechanistic Insight[1][2]
  • Adamantane vs. BCO: 1-Bromoadamantane reacts faster than 1-bromo-BCO.[1] The adamantyl cation can accommodate positive charge at the bridgehead because its geometry is closer to ideal tetrahedral angles (109.5°), allowing for better hyperconjugative stabilization from the anti-periplanar C-C bonds (Back-lobe stabilization).

  • BCO vs. Norbornane: 1-Bromo-BCO is significantly more reactive than the [2.2.1] norbornyl system.[1] The [2.2.2] cage has greater flexibility, allowing the bridgehead carbon to flatten slightly towards planarity, whereas the [2.2.1] cage is rigidly locked in a boat-like conformation that strictly forbids planarity.

SolvolysisHierarchy Figure 1: Solvolytic Reactivity Hierarchy of Tertiary Bromides tBu tert-Butyl Bromide (Planar Cation Possible) Adamantane 1-Bromoadamantane (Near-Tetrahedral Cation) tBu->Adamantane 10^3 slower (Strain increase) BCO 1-Bromo-BCO (Twisted Cation) Adamantane->BCO 10^2 slower (Orbital misalignment) Norbornane 1-Bromonorbornane (Rigid/Strained) BCO->Norbornane 10^8 slower (Bredt's Rule)

Synthetic Protocols: The Hunsdiecker Method

Direct halogenation of bicyclo[2.2.2]octane is often non-selective. The most authoritative method for synthesizing high-purity 1-bromobicyclo[2.2.2]octane is the Hunsdiecker Reaction (or the Cristol-Firth modification) starting from the corresponding carboxylic acid.

Protocol: Cristol-Firth Modification

This method avoids the isolation of unstable silver salts and uses mercuric oxide (HgO) to drive the radical decarboxylative bromination.

Reagents:

  • Bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv)[1]

  • Red Mercuric Oxide (HgO) (1.1 equiv)[1]

  • Bromine (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Bromotrichloromethane (
    
    
    
    ) (Note: Modern adaptations use 1,2-dichloroethane).[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, suspend the carboxylic acid and HgO in the solvent.

  • Initiation: Heat the mixture to reflux under an inert atmosphere (

    
    ).
    
  • Bromination: Add the bromine solution dropwise. The red color of bromine should disappear rapidly, indicating radical initiation. Evolution of

    
     gas will be observed.
    
  • Completion: After addition is complete, reflux for an additional 2 hours to ensure full decarboxylation.

  • Workup: Cool to room temperature. Filter off the inorganic mercury salts. Wash the filtrate with aqueous

    
     (to remove unreacted acid) and 
    
    
    
    (to quench excess bromine).
  • Purification: Dry the organic layer over

    
     and concentrate. The crude bromide can be sublimed or recrystallized from ethanol to yield white crystals.
    

Hunsdiecker Figure 2: Cristol-Firth Hunsdiecker Mechanism Acid Bicyclo[2.2.2]octane-1-COOH Radical Carboxyl Radical Intermediate (R-COO•) Acid->Radical HgO / Br2 Reflux Decarb Bridgehead Radical (R• + CO2) Radical->Decarb - CO2 (Fast) Product 1-Bromobicyclo[2.2.2]octane (R-Br) Decarb->Product + Br• (Chain Propagation)

Applications in Drug Design

In medicinal chemistry, 1-bromobicyclo[2.2.2]octane and its derivatives serve as critical bioisosteres .[1]

Phenyl Bioisosterism

The BCO scaffold is a 3D saturated bioisostere for the phenyl ring.

  • Space Filling: The distance between C1 and C4 in BCO (

    
     Å) is comparable to the para-substitution distance in benzene (
    
    
    
    Å).
  • Solubility: Replacing a flat, lipophilic phenyl ring with a spherical BCO cage increases the fraction of

    
     carbons (
    
    
    
    ), which correlates with improved solubility and clinical success rates.
Metabolic Stability

The bridgehead bromine is chemically inert to


 attack and highly resistant to metabolic hydrolysis (

). This makes it an excellent "metabolic blocker" to prevent oxidation at labile sites without altering the steric bulk significantly compared to a tert-butyl group.
Lipophilicity Tuning[2]
  • LogP: The BCO cage is highly lipophilic. Introducing a bridgehead bromide increases lipophilicity (

    
    ) but also introduces a dipole that can engage in specific halogen-bonding interactions with receptor targets.
    

References

  • Solvolysis Rates & Reactivity

    • Reference: Roberts, J. D., et al. "Reactivity of Bridgehead Bromides." J. Am. Chem. Soc., 1953, 75, 4780.[1]

    • Source:

  • Field Effects in BCO

    • Reference: Roberts, J. D., & Moreland, W. T. "Electrical Effects of Substituent Groups in Saturated Systems." J. Am. Chem. Soc., 1953, 75(9), 2167–2173.[1]

    • Source:[1]

  • Synthesis (Hunsdiecker/Cristol-Firth)

    • Reference: Cristol, S. J., & Firth, W. C. "A Convenient Synthesis of Alkyl Halides from Carboxylic Acids." J. Org.[2] Chem., 1961, 26(1), 280.[1]

    • Source:

  • BCO in Medicinal Chemistry

    • Reference: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." J. Med. Chem., 2012, 55(8), 3414–3424.[1] (Contextual comparison with BCO).

    • Source:

  • Dipole Moments & Structure

    • Reference: Baker, F. W., et al.[2] "The Dipole Moments of Some Bicyclo[2.2.2]octane Derivatives." J. Chem. Soc., 1958, 2658-2662.

    • Source:

Sources

Exploratory

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane: A Rigid Aliphatic Linker for Supramolecular Architectures

Executive Summary In the domain of supramolecular chemistry and crystal engineering, the control of spatial arrangement without compromising electronic isolation is a critical challenge. 1-(Bromomethyl)-4-methylbicyclo[2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the domain of supramolecular chemistry and crystal engineering, the control of spatial arrangement without compromising electronic isolation is a critical challenge. 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane represents a specialized class of rigid, aliphatic linkers derived from the bicyclo[2.2.2]octane (BCO) core. Unlike aromatic linkers (e.g., phenyl, biphenyl), the BCO scaffold offers a "transparent" electronic profile, high symmetry (


 idealized), and a defined linear geometry that resists conformational collapse.

This guide details the technical utility of this molecule, focusing on its synthesis, its superiority as a low-friction rotator in molecular machines, and its application as a bioisostere in drug development.

Part 1: Chemical Architecture & Comparative Logic

The BCO core is often termed a "3D-rich" scaffold. Its bridgehead carbons (positions 1 and 4) allow for collinear substitution, mimicking the geometry of para-substituted benzene but with distinct physicochemical advantages.

Comparative Analysis: BCO vs. Traditional Linkers
FeatureBCO Core (Aliphatic)Benzene (Aromatic)Cubane (Polycyclic)
Geometry Linear (1,4-subst.)Linear (1,4-subst.)Linear (1,4-subst.)
Distance (

)
~2.60 Å~2.80 Å~2.72 Å
Electronic Character Insulating (

-bonded)
Conjugated (

-system)
Insulating
Rotational Barrier Low (< 2 kcal/mol)High (due to

-stacking)
Low
Solubility (Lipophilicity) High (Lipophilic)ModerateModerate
UV Transparency Transparent (>200 nm)UV ActiveTransparent
Metabolic Stability High (No aromatic hydroxylation)Susceptible to CYP450High

Key Insight: The BCO linker is electronically "silent." In supramolecular arrays (e.g., MOFs), this prevents charge transfer between connected nodes, allowing for the study of isolated metal centers. In molecular rotors, the globular shape of BCO minimizes steric friction against neighbors, enabling rotation even at cryogenic temperatures [1].

Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting BCO over phenyl rings in scaffold design.

BCO_Selection_Logic Start Linker Selection Requirement Geometry Geometry: Linear 1,4-Linker? Start->Geometry Electronics Electronic Coupling Required? Geometry->Electronics Yes Benzene Select: Benzene/Phenyl Electronics->Benzene Yes (Conjugation) Insulating Select: Aliphatic Cage Electronics->Insulating No (Isolation) Solubility Solubility/Metabolic Stability Issue? Insulating->Solubility BCO Select: Bicyclo[2.2.2]octane Solubility->BCO High Fsp3 / Low Friction Cubane Select: Cubane Solubility->Cubane High Strain / Compact

Figure 1: Decision logic for selecting BCO scaffolds based on electronic and steric requirements.

Part 2: Synthesis Protocol

The synthesis of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane typically proceeds from the commercially available or easily synthesized 4-methylbicyclo[2.2.2]octane-1-carboxylic acid. The transformation involves a reduction to the alcohol followed by bromination.

Reagents & Equipment[1][2]
  • Precursor: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS 702-67-0).[1]

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex.
    
  • Brominating Agent: Phosphorus Tribromide (PBr

    
    ) or Carbon Tetrabromide/Triphenylphosphine (Appel Reaction).
    
  • Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
Step 1: Reduction to 4-Methylbicyclo[2.2.2]octan-1-ylmethanol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with argon.

  • Solvation: Charge the flask with LiAlH

    
     (1.5 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[2]
    
  • Addition: Dissolve 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv) in THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes. Caution: Exothermic gas evolution.
    
  • Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the sterically hindered bridgehead carboxylate.

  • Quench: Cool to 0°C. Perform Fieser workup (add water, 15% NaOH, water sequentially).

  • Isolation: Filter the aluminum salts. Dry the filtrate over MgSO

    
     and concentrate under vacuum.
    
    • Yield checkpoint: Expect >90% of a white solid (Alcohol intermediate).

Step 2: Bromination to 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane
  • Setup: Dissolve the alcohol from Step 1 (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C.[2]

  • Bromination: Add PBr

    
     (0.4 equiv, stoichiometric excess of Br) dropwise.
    
    • Note: The bridgehead neopentyl-like position is sterically hindered but does not undergo rearrangement (no carbocation formation in this mechanism).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h).

  • Workup: Quench by slow addition of saturated NaHCO

    
     solution. Extract with DCM (3x).
    
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    . Remove solvent.
    • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a white crystalline solid or waxy solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Methyl-BCO-1-COOH Reductant LiAlH4 / THF Reflux 6h Start->Reductant Intermed Alcohol Intermediate (BCO-CH2OH) Reductant->Intermed Reduction Bromine PBr3 / DCM 0°C to RT Intermed->Bromine Product 1-(Bromomethyl)-4-methyl-BCO Bromine->Product Substitution (SN2-like)

Figure 2: Synthetic pathway from carboxylic acid precursor to bromomethyl linker.

Part 3: Supramolecular Applications

Molecular Rotors and Amphidynamic Crystals

The BCO moiety is a premier choice for the rotating element (rotator) in molecular machines. In the solid state, aromatic rotators (like phenylene) suffer from high rotational barriers due to


-

interactions with neighboring molecules.
  • Mechanism: The BCO cage is globular and aliphatic. It lacks

    
    -electrons, eliminating electrostatic drag.
    
  • Performance: BCO-based rotors have demonstrated rotation frequencies in the GHz range even at low temperatures, behaving like "molecular ball bearings" [2].

  • Role of Bromomethyl: The bromomethyl group serves as the attachment point (axle) to the stator (stationary framework). The methylene spacer (-CH

    
    -) adds a degree of freedom that can decouple the internal rotation of the cage from the lattice strain.
    
Transparent Metal-Organic Frameworks (MOFs)

In MOF design, BCO dicarboxylates or BCO-functionalized pyridines are used to create "transparent" pores.

  • Optical Purity: Unlike terephthalic acid (a common MOF linker), BCO does not absorb in the near-UV/Vis spectrum. This allows for the spectroscopic study of guest molecules trapped within the MOF without background interference from the scaffold [3].

  • Rigidity: The BCO linker maintains pore aperture size similar to benzene but with higher chemical stability against hydrolysis.

Bioisosterism in Drug Discovery

In medicinal chemistry, the "Escape from Flatland" initiative seeks to increase the fraction of sp


 hybridized carbons (

) in drug candidates to improve solubility and target specificity.
  • Phenyl Replacement: The 1,4-disubstituted BCO unit is a bioisostere of the para-phenyl ring.

  • Solubility: Replacing a flat, lipophilic phenyl ring with a globular BCO core often increases aqueous solubility and metabolic stability (blocking metabolic oxidation sites) [4].

  • Linker Utility: The 1-(bromomethyl)- derivative allows for the modular attachment of this bioisostere to amine or thiol pharmacophores via nucleophilic substitution.

References

  • Garcia-Garibay, M. A. (2011). Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane. Journal of the American Chemical Society.[3]

  • Vogt, M., et al. (2013). Amphidynamic crystals of a steroidal bicyclo[2.2.2]octane rotor: a high symmetry group that rotates faster than smaller methyl and methoxy groups. Journal of the American Chemical Society.[3]

  • Perego, A., et al. (2010). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions.

  • Mykhailiuk, P. K. (2019). Bicyclo[2.2.2]octane as a 3D-Rich Bioisostere for the para-Phenyl Group. PharmaBlock Whitepaper.

  • Sigma-Aldrich. Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate Product Page.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane from 4-methylbicyclo[2.2.2]octane-1-carboxylic acid

Technical Application Note: Scalable Synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane Executive Summary This application note details a robust, two-step synthetic protocol for the conversion of 4-methylbicyclo[2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Executive Summary

This application note details a robust, two-step synthetic protocol for the conversion of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid to 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane .

The bicyclo[2.2.2]octane scaffold is a critical bioisostere for phenyl and tert-butyl groups in drug design, offering improved metabolic stability and defined spatial orientation. However, functionalizing the bridgehead-adjacent methylene group (a neopentyl-like position) presents specific steric challenges. This guide prioritizes a Reduction-Bromination strategy utilizing the Appel reaction , selected for its neutral conditions to minimize Wagner-Meerwein rearrangements common in strained bicyclic systems.

Retrosynthetic Analysis & Strategy

The target molecule features a primary bromide attached to a quaternary bridgehead carbon. Direct bromodecarboxylation (Hunsdiecker) is unsuitable as it would excise the required methylene carbon. Therefore, a reductive approach is necessary.

Strategic Challenges:

  • Steric Hindrance: The hydroxymethyl group is in a "neopentyl" position (

    
    ). Standard 
    
    
    
    displacement is significantly retarded by the bulk of the bicyclic cage.
  • Rearrangement Risk: Carbocation formation at the neopentyl position can trigger skeletal rearrangements. Acidic bromination methods (

    
    ) are thus avoided.
    

Selected Pathway:

  • Step 1 (Reduction): Exhaustive reduction of the carboxylic acid using Lithium Aluminum Hydride (

    
    ) to the neopentyl alcohol.
    
  • Step 2 (Bromination): Appel reaction (

    
    ) to effect substitution under mild, neutral conditions driven by the formation of phosphine oxide.[1]
    

ReactionScheme SM Starting Material 4-methylbicyclo[2.2.2]octane- 1-carboxylic acid INT Intermediate (4-methylbicyclo[2.2.2]octan-1-yl) methanol SM->INT Step 1: LiAlH4, THF Reflux, 4h (Reduction) PROD Target Product 1-(Bromomethyl)-4-methyl bicyclo[2.2.2]octane INT->PROD Step 2: CBr4, PPh3 DCM, 0°C to RT (Appel Bromination)

Figure 1: Two-step synthetic pathway designed to preserve the bicyclic skeleton while installing the halide.

Detailed Experimental Protocols

Protocol A: Reduction of Carboxylic Acid

Objective: Quantitative conversion of the carboxylic acid to the primary alcohol.[2]

Reagents:

  • 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv)[3]

  • Lithium Aluminum Hydride (

    
    ) (1.5 equiv, 2.4 M in THF)
    
  • Tetrahydrofuran (THF), anhydrous

  • Workup: Water, 15% NaOH

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon/Nitrogen.

  • Solvation: Dissolve the carboxylic acid (e.g., 10 mmol) in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add

    
     solution dropwise via syringe. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Remove ice bath and warm to room temperature (RT). Heat to gentle reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (stain with PMA or KMnO4). The acid spot (baseline) should disappear; a less polar alcohol spot appears.

  • Fieser Workup (Critical for Filtration):

    • Cool reaction to 0°C.

    • Slowly add

      
       mL Water  (where 
      
      
      
      = grams of
      
      
      used).
    • Add

      
       mL 15% NaOH .
      
    • Add

      
       mL Water .
      
    • Result: A granular white precipitate forms, which is easy to filter, unlike the gelatinous emulsions formed by acid workups.

  • Isolation: Warm to RT, stir for 15 mins. Filter through a celite pad. Wash cake with diethyl ether. Dry combined organics over

    
     and concentrate in vacuo.
    

Yield Expectation: >90% colorless solid.

Protocol B: Appel Bromination

Objective: Substitution of the neopentyl hydroxyl group with bromide without rearrangement.

Reagents:

  • (4-methylbicyclo[2.2.2]octan-1-yl)methanol (Intermediate from Step 1)

  • Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • 2,6-Lutidine (0.5 equiv) - Optional buffer if acid traces are suspected.

Mechanism & Rationale: The reaction proceeds via an oxyphosphonium intermediate.[1][4] The driving force is the formation of the strong


 bond in triphenylphosphine oxide (

).[4] This method is superior to

for this substrate because it avoids the formation of

, reducing the risk of cationic rearrangement in the strained cage.

Procedure:

  • Setup: Charge a dry RBF with the alcohol (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM (0.1 M). Cool to 0°C.
    
  • Addition: Dissolve

    
     (1.5 equiv) in minimal DCM and add dropwise to the reaction mixture over 20 minutes.
    
    • Observation: Solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 12 hours.

    • Note on Kinetics: Neopentyl substitution is slow. If conversion is <50% after 12h, refluxing DCM may be required, but start at RT to ensure selectivity.

  • Workup:

    • Add pentane or hexane to the reaction mixture (precipitates

      
      ).
      
    • Filter off the solid triphenylphosphine oxide.

    • Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • Target: The bromide is non-polar and elutes early.

WorkupFlow Start Crude Reaction Mixture (DCM, Product, Ph3PO, Excess Reagents) Step1 Add Pentane/Hexane (Changes polarity) Start->Step1 Step2 Precipitation of Ph3PO Step1->Step2 Ph3PO is insoluble in alkanes Step3 Filtration Step2->Step3 Step4 Flash Chromatography (Non-polar eluent) Step3->Step4 Filtrate contains Product

Figure 2: Purification workflow designed to efficiently remove the stoichiometric phosphine oxide byproduct.

Analytical Data Summary

Confirm the identity of the product using the following expected spectral shifts.

FeatureCarboxylic Acid (Start)Alcohol (Intermediate)Bromide (Product)
IR (cm⁻¹) ~1700 (C=O stretch)~3300 (O-H broad)No C=O or O-H; C-Br stretch ~600
¹H NMR -COOH proton (~11 ppm)

(~3.2 ppm, d)

(~3.4 ppm, s)
¹³C NMR C=O signal (~180 ppm)

(~70 ppm)

(~40-45 ppm)
Mass Spec [M-H]⁻ or [M+H]⁺[M+H]⁺M⁺ and [M+2]⁺ (1:1 Isotope pattern)

Troubleshooting & Expert Tips

  • Issue: Incomplete Bromination.

    • Cause: The steric bulk of the bicyclo[2.2.2]octane cage hinders the

      
       attack of the bromide ion on the oxyphosphonium intermediate.
      
    • Solution: If Appel fails, convert the alcohol to a Mesylate (Ms) or Tosylate (Ts) first. Then, perform a Finkelstein reaction using

      
       in refluxing 2-butanone (MEK). The higher temperature and solubility of LiBr in MEK can force the substitution.
      
  • Issue: Emulsions during Reduction Workup.

    • Cause: Improper quenching of aluminum salts.

    • Solution: Adhere strictly to the Fieser workup (1:1:3 ratio) described in Protocol A. Do not just "add water."

Safety Information

  • 
    :  Reacts violently with water/moisture. Use only dry solvents and inert atmosphere.
    
  • 
    :  Toxic if inhaled or absorbed. Handle in a fume hood.
    
  • Product: Alkyl bromides are potential alkylating agents. Handle with gloves and avoid inhalation.

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Source:

  • Reduction of Bridgehead Carboxylic Acids

    • Wiberg, K. B., et al. (1996). "Bicyclo[2.2.
    • Source: (General reference for bicyclo system reactivity).

  • Fieser Workup Protocol

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley.
    • Source:

  • Physical Properties Verification

    • PubChem Compound Summary for CID 167723273: 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane.
    • Source:

Sources

Application

Application Note: Overcoming Steric Hindrance in the Nucleophilic Substitution of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Executive Summary & Mechanistic Context The bicyclo[2.2.2]octane scaffold has emerged as a highly valuable, three-dimensional lipophilic bioisostere for para-substituted benzenes in modern drug discovery . However, funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The bicyclo[2.2.2]octane scaffold has emerged as a highly valuable, three-dimensional lipophilic bioisostere for para-substituted benzenes in modern drug discovery . However, functionalizing the bridgehead methyl group via direct nucleophilic substitution presents a formidable synthetic challenge.

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is a classic neopentyl-type halide . While the carbon undergoing substitution is primary (


), it is directly adjacent to a fully substituted quaternary bridgehead carbon. In a standard 

reaction, the nucleophile must approach from the backside of the C–Br bond. In this system, the rigid bicyclic cage locks the

-substituents into a conformation that perfectly shields this trajectory, creating an extreme steric barrier . Consequently,

reaction rates for neopentyl halides are approximately

times slower than those of unhindered methyl halides .

Attempting to bypass this via


 pathways (e.g., heating in protic solvents) leads to the formation of a highly unstable primary carbocation. This intermediate rapidly undergoes a Wagner-Meerwein 1,2-alkyl shift, expanding the ring to form a more stable bridgehead carbocation and yielding undesired rearranged byproducts rather than direct substitution .

The Solution: To achieve direct substitution, the


 pathway must be forcefully driven. This requires the synergistic use of highly polar aprotic solvents, elevated thermal energy, and small, linear nucleophiles (such as azide or cyanide) to minimize transition-state clashes.

Mechanism cluster_SN2 Optimized SN2 Pathway cluster_SN1 Competing SN1 Pathway SM 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (Neopentyl-type Halide) SN2_TS Sterically Hindered Transition State Requires Polar Aprotic Solvent & Heat SM->SN2_TS Strong Nucleophile Carbocation Primary Carbocation (Highly Unstable) SM->Carbocation Protic Solvents Product Substitution Product (Desired) SN2_TS->Product Inversion Rearrangement Wagner-Meerwein Shift (Bridgehead Carbocation) Carbocation->Rearrangement 1,2-Alkyl Shift Byproduct Rearranged Byproducts Rearrangement->Byproduct

Fig 1: Mechanistic divergence in neopentyl-type bicyclic halides during nucleophilic substitution.

Quantitative Optimization Data

To establish the optimal parameters, various conditions were screened. The data below demonstrates the necessity of high temperatures and specific solvent/additive combinations to overcome the neopentyl steric barrier.

Table 1: Optimization of


 Conditions for 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane 
NucleophileSolventAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)

(3.0 eq)
DMFNone100241512

(3.0 eq)
DMSONone13048>9588

(2.5 eq)
DMSONone130484035

(2.5 eq)
NMP18-crown-6 (0.1 eq)140729082

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Because the starting material and the products are highly lipophilic and lack strong UV chromophores, standard Thin Layer Chromatography (TLC) is highly prone to false interpretations. Therefore, GC-MS monitoring and


 NMR structural validation  are integrated directly into the workflow to ensure absolute trustworthiness of the result.

Workflow Step1 1. Reagent Assembly Strictly Anhydrous Step2 2. Nucleophile Activation (e.g., 18-Crown-6) Step1->Step2 Step3 3. Thermal Activation 130-140 °C, 48-72 h Step2->Step3 Step4 4. In-Process Control GC-MS Monitoring Step3->Step4 Step5 5. Safety Quench (Water / FeSO4) Step4->Step5 Step6 6. Extraction Non-polar Solvents Step5->Step6

Fig 2: Optimized experimental workflow for forcing SN2 reactions on sterically hindered substrates.

Protocol A: Synthesis of 1-(Azidomethyl)-4-methylbicyclo[2.2.2]octane

Azide substitution is highly efficient due to the linear, unhindered nature of the


 anion.
  • Reagent Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (1.0 mmol) in anhydrous DMSO (5.0 mL).

    • Causality: DMSO is chosen because it strongly solvates cations while leaving the azide anion "naked," thereby maximizing its ground-state energy and nucleophilicity.

  • Nucleophile Addition: Add Sodium Azide (

    
    , 3.0 mmol) in one portion under an argon atmosphere.
    
    • Causality: A 3-fold excess is required to drive the thermodynamically unfavorable equilibrium forward against the extreme steric resistance.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 130 °C in an oil bath for 48 hours.

    • Causality: The high activation energy barrier of the neopentyl

      
       transition state cannot be breached at standard reflux temperatures.
      
  • In-Process Validation (GC-MS): At 48 hours, withdraw a 10 µL aliquot, dilute in diethyl ether, and analyze via GC-MS. The reaction is validated as complete when the molecular ion peak exhibiting the classic 1:1 bromine isotope pattern (

    
     and 
    
    
    
    at ~216/218 m/z) is fully replaced by the product peak.
  • Safety Quench & Workup: Cool the mixture to room temperature. Slowly add 25 mL of deionized water. Extract the aqueous layer with pentane (3 × 15 mL).

    • Causality: Pentane is used instead of ethyl acetate to prevent the extraction of DMSO into the organic phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , and carefully concentrate under reduced pressure (bath temperature < 30 °C) to afford the product.
    
Protocol B: Synthesis of 1-(Cyanomethyl)-4-methylbicyclo[2.2.2]octane

Cyanation requires harsher conditions and phase-transfer activation due to the lower nucleophilicity of the cyanide carbon compared to azide.

  • Reagent Preparation: In a heavy-walled pressure vial, combine the bromide starting material (1.0 mmol), Potassium Cyanide (

    
    , 2.5 mmol), and 18-crown-6 (0.1 mmol) in anhydrous NMP (5.0 mL).
    
    • Causality: 18-crown-6 selectively chelates the potassium cation. This disrupts the tight

      
       ion pair, generating a highly reactive, unsolvated cyanide anion capable of penetrating the hindered neopentyl pocket.
      
  • Thermal Activation: Seal the vial and heat to 140 °C for 72 hours behind a blast shield.

  • In-Process Validation: Confirm the disappearance of the starting material via GC-MS as described in Protocol A.

  • Safety Quench (Critical): Cool to 0 °C. Quench the reaction by adding 20 mL of a saturated aqueous

    
     solution.
    
    • Causality: Free cyanide is highly toxic.

      
       complexes any unreacted 
      
      
      
      into stable, non-toxic ferrocyanide
      
      
      , ensuring operator safety during workup.
  • Isolation: Extract with diethyl ether (3 × 20 mL). Wash the organic phase extensively with water (5 × 20 mL) to remove all traces of NMP, dry over

    
    , and concentrate.
    
Post-Reaction Structural Validation (NMR)

To validate that direct substitution occurred and no Wagner-Meerwein rearrangement took place, analyze the


 NMR spectrum of the isolated product.
  • Self-Validating Marker: The protons of the newly formed

    
     group must appear as a distinct singlet  (typically between 3.0 and 3.5 ppm). If a rearrangement had occurred, the symmetry of the bicyclo[2.2.2]octane cage would be broken, and these protons would present as a complex multiplet.
    

References

  • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC (NIH).[Link]

  • Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • SN2: Neopentyl halides and methyl halides. Chemistry Stack Exchange.[Link]

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.[Link]

Method

Application Notes and Protocols: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane as a Phenyl Ring Bioisostere in Drug Discovery

Introduction In contemporary medicinal chemistry, the strategic replacement of phenyl rings with non-aromatic bioisosteres is a key tactic to optimize drug candidates' physicochemical and pharmacokinetic properties. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In contemporary medicinal chemistry, the strategic replacement of phenyl rings with non-aromatic bioisosteres is a key tactic to optimize drug candidates' physicochemical and pharmacokinetic properties. The over-reliance on aromatic moieties can lead to metabolic liabilities, poor solubility, and undesirable interactions with drug-metabolizing enzymes.[1][2] The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a compelling three-dimensional substitute for the para-substituted phenyl ring. Its rigid, saturated structure offers a similar exit vector for substituents as a 1,4-disubstituted benzene ring while significantly increasing the fraction of sp³-hybridized carbons (Fsp³).[2] This shift away from "flatland" can disrupt π-stacking interactions, potentially improving solubility and metabolic stability.[3][4]

This guide provides detailed application notes and protocols for the use of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane , a versatile building block for introducing the 4-methylbicyclo[2.2.2]oct-1-ylmethyl moiety as a bioisosteric replacement for a benzyl group or a para-substituted phenyl ring with a methylene linker. We will cover its synthesis from a commercially available precursor and its application in the alkylation of various nucleophiles relevant to drug design.

Physicochemical Properties and Bioisosteric Rationale

The rationale for using the BCO core as a phenyl ring mimic is grounded in its structural and electronic properties. The distance between the bridgehead carbons (C1 and C4) in bicyclo[2.2.2]octane is approximately 2.6 Å, which is comparable to the distance between the para-positions of a phenyl ring (around 2.8 Å).[2] This geometric similarity allows the BCO scaffold to maintain the spatial orientation of substituents critical for target binding.

Table 1: Comparison of Physicochemical Properties: Phenyl vs. Bicyclo[2.2.2]octane (BCO) Moiety

PropertyPhenyl GroupBicyclo[2.2.2]octane MoietyAdvantage of BCO
Fraction of sp³ carbons (Fsp³) 01.0Improved solubility, reduced metabolic liability[3]
Lipophilicity (cLogP) HigherGenerally Lower (can be tuned)Improved aqueous solubility[3]
Metabolic Stability Prone to aromatic oxidationGenerally more stableReduced formation of reactive metabolites
Geometry PlanarThree-dimensional, rigidPrecise spatial positioning of substituents[5]
Solubility Can be limited due to π-stackingGenerally higherImproved developability of drug candidates[3]

The introduction of a methyl group at the C4 position of the BCO core in 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane can serve to mimic the steric bulk of a substituent on the phenyl ring, further enhancing its bioisosteric potential.

Synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

The target compound can be synthesized from the commercially available 4-methylbicyclo[2.2.2]octane-1-carboxylic acid in a two-step process involving reduction to the corresponding alcohol followed by bromination.

Protocol 1: Synthesis of (4-methylbicyclo[2.2.2]octan-1-yl)methanol

This protocol describes the reduction of the carboxylic acid to the primary alcohol.

Workflow Diagram:

G cluster_0 Step 1: Reduction start 4-methylbicyclo[2.2.2]octane-1-carboxylic acid in THF reagent Add LiAlH4 (or other suitable reducing agent) at 0 °C start->reagent reaction Stir at room temperature reagent->reaction quench Quench with water and NaOH reaction->quench workup Extract with Et2O, dry, and concentrate quench->workup product (4-methylbicyclo[2.2.2]octan-1-yl)methanol workup->product

Figure 1: Workflow for the reduction of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid.

Materials:

  • 4-methylbicyclo[2.2.2]octane-1-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium aluminum hydride (1.5 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 1 M NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (4-methylbicyclo[2.2.2]octan-1-yl)methanol, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

This protocol details the conversion of the primary alcohol to the corresponding bromide.

Workflow Diagram:

G cluster_1 Step 2: Bromination start_alc (4-methylbicyclo[2.2.2]octan-1-yl)methanol in DCM reagent_br Add PBr3 (or CBr4/PPh3) at 0 °C start_alc->reagent_br reaction_br Stir at room temperature reagent_br->reaction_br workup_br Quench with water, extract, dry, and concentrate reaction_br->workup_br purification Purify by column chromatography workup_br->purification product_br 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane purification->product_br

Figure 2: Workflow for the bromination of (4-methylbicyclo[2.2.2]octan-1-yl)methanol.

Materials:

  • (4-methylbicyclo[2.2.2]octan-1-yl)methanol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (4-methylbicyclo[2.2.2]octan-1-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane.

Characterization

The structure of the synthesized compounds should be confirmed by standard analytical techniques.

Expected NMR Data for the BCO core:

  • ¹H NMR: The protons on the BCO cage typically appear as broad multiplets in the region of 1.5-2.0 ppm. The chemical shifts will be influenced by the nature and position of substituents. The protons of the bromomethyl group are expected to appear as a singlet around 3.2-3.5 ppm.

  • ¹³C NMR: The bridgehead carbons of the BCO skeleton will appear at distinct chemical shifts. The carbon of the bromomethyl group is expected in the range of 35-45 ppm. The methyl group carbon should appear around 20-25 ppm.[6]

Application Protocols: Alkylation of Nucleophiles

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles, allowing for the facile introduction of the 4-methylbicyclo[2.2.2]oct-1-ylmethyl moiety.

Protocol 3: O-Alkylation of Phenols

This protocol describes the synthesis of aryl ethers.

Reaction Scheme:

Materials:

  • A substituted phenol

  • 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

Procedure:

  • To a solution of the phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (1.1 eq) in DMF.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: N-Alkylation of Amines

This protocol details the synthesis of secondary or tertiary amines. Note that over-alkylation can be a side reaction.

Reaction Scheme:

Materials:

  • A primary or secondary amine

  • 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile or DMF

Procedure:

  • Dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile.

  • Add 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (1.05 eq).

  • Stir the reaction at room temperature or heat to 50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 5: S-Alkylation of Thiols

This protocol describes the synthesis of thioethers.

Reaction Scheme:

Sources

Application

Application Note: Engineering Amphidynamic Crystals Using 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane Precursors

This Application Note is designed for researchers in crystal engineering, supramolecular chemistry, and solid-state dynamics. It details the use of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane as a specialized precursor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in crystal engineering, supramolecular chemistry, and solid-state dynamics. It details the use of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane as a specialized precursor for constructing "molecular tops"—rotors with a single point of attachment that exhibit ultrafast rotation in the solid state.

Introduction: The "Frictionless" Rotator

In the field of amphidynamic crystals—materials possessing both rigid structural integrity and rapid internal molecular dynamics—the bicyclo[2.2.2]octane (BCO) cage is the "gold standard" rotator. Its high symmetry (


) and globular shape allow it to rotate within crystal lattices with minimal steric friction, often reaching GHz frequencies even at cryogenic temperatures.

While most literature focuses on 1,4-disubstituted BCO spindles (axles at both ends), the specific precursor 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane enables the creation of molecular tops . In this topology, the BCO cage is tethered to a stator at only one end (via the bromomethyl handle), leaving the 4-methyl group to rotate freely into the crystal void. This configuration minimizes the axis of friction, theoretically lowering the activation energy (


) for rotation to < 1.0 kcal/mol.
Key Chemical Challenges

The primary challenge with this precursor is the neopentyl-like reactivity of the bromomethyl group. Although not directly on the bridgehead, the electrophilic carbon is sterically shielded by the bulky BCO cage, making standard


 substitutions sluggish. This guide provides an optimized protocol to overcome this kinetic barrier.

Strategic Synthesis & Activation

The synthesis of the rotor requires coupling the BCO precursor to a bulky "stator" molecule (typically a trityl, steroid, or porphyrin derivative) that prevents the rotor from packing too tightly in the solid state.

Workflow Visualization

The following diagram outlines the critical activation and coupling pathway.

G Precursor 1-(Bromomethyl)-4-methyl bicyclo[2.2.2]octane (Sluggish Electrophile) Activation Finkelstein Reaction (NaI / Acetone) Precursor->Activation Reflux, 12h Intermediate 1-(Iodomethyl)-4-methyl bicyclo[2.2.2]octane (Activated Electrophile) Activation->Intermediate >95% Conv. Coupling Nucleophilic Attack (Stator-O- / Stator-N-) Intermediate->Coupling DMF, 80°C Product Amphidynamic Crystal Rotor Coupling->Product Crystallization

Figure 1: Activation strategy converting the sluggish neopentyl bromide to a reactive iodide prior to stator coupling.

Experimental Protocols

Protocol A: Activation via Finkelstein Reaction

Rationale: Direct displacement of the bromide is often too slow due to steric hindrance. Converting to the iodide increases the leaving group ability significantly.

Materials:

  • 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (1.0 eq)[1]

  • Sodium Iodide (NaI) (5.0 eq, oven-dried)

  • Acetone (Anhydrous)

  • Workup: Diethyl ether, Sodium thiosulfate (aq).

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the BCO-bromide precursor in 20 mL of anhydrous acetone in a round-bottom flask equipped with a condenser.

  • Addition: Add 5.0 equivalents of NaI. The solution may turn yellow immediately.

  • Reflux: Heat the mixture to reflux (approx. 56°C) under nitrogen atmosphere for 18–24 hours.

    • Checkpoint: Monitor via GC-MS. The bromide (M+) and iodide (M+47) peaks are distinct. Do not proceed until >98% conversion is observed.

  • Workup: Cool to room temperature. Filter off the white precipitate (NaBr). Concentrate the filtrate in vacuo.

  • Purification: Redissolve residue in diethyl ether, wash with 10%

    
     (to remove iodine), then water and brine. Dry over 
    
    
    
    .
  • Yield: Expect >90% yield of 1-(Iodomethyl)-4-methylbicyclo[2.2.2]octane . This intermediate is light-sensitive; store in the dark.

Protocol B: Rotor Assembly (Ether Linkage Example)

Rationale: This protocol attaches the BCO top to a phenolic stator (e.g., a hydroquinone derivative or trityl phenol). The ether linkage is robust and chemically inert.

Materials:

  • Activated BCO-Iodide (from Protocol A) (1.2 eq)

  • Phenolic Stator (1.0 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) - Preferred over 
    
    
    
    for solubility in DMF.
  • DMF (Anhydrous)

Step-by-Step:

  • Deprotonation: In a flame-dried flask, dissolve the Phenolic Stator in anhydrous DMF (0.1 M). Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add the BCO-Iodide (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Heating: Heat the reaction to 80–90°C.

    • Note: The elevated temperature is required to overcome the neopentyl steric barrier, even with the iodide.

  • Duration: Stir for 24–48 hours. Monitor via TLC (Hexane/EtOAc).

  • Isolation: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer copiously with water and LiCl solution (to remove DMF).

  • Purification: Silica gel chromatography is usually required to separate the product from unreacted BCO-dimers (trace side product).

Characterization & Validation

Once synthesized, the "molecular top" must be validated for rotational dynamics.

Data Summary: Expected Physical Properties
ParameterMethodExpected Observation
Structure Single Crystal XRDDisorder in the BCO cage (positions averaged over rotation) at room temp.
Purity 1H NMR (CDCl3)Distinct doublets for the -CH2-O- linker; BCO cage protons appear as broad multiplets if rotating fast.
Dynamics Solid State 2H NMRQuadrupolar echo patterns narrowing as temperature increases (Pake pattern collapse).
Barrier (

)
T1 Relaxation0.5 – 2.0 kcal/mol (Ultra-low barrier regime).
Mechanism of Rotation Verification (Solid State NMR)

To definitively prove rotation (and not just static disorder), you must perform Variable Temperature (VT) Solid-State NMR.

  • Deuteration Strategy: Ideally, synthesize the rotor using a deuterated methyl group (

    
    ) on the BCO or deuterate the cage protons.
    
  • Line Shape Analysis:

    • Static Limit (< 20 K): Broad Pake pattern (approx. 160 kHz width).

    • Fast Rotation Limit (> 100 K): Averaged tensor, narrower peak.

    • The transition temperature indicates the rotational frequency matching the NMR timescale (~MHz).

Dynamics cluster_0 Solid State Dynamics Validation Step1 Crystallize Rotor (Slow evaporation) Step2 X-Ray Diffraction (Check for Void Space) Step1->Step2 Step3 SS-NMR (2H or 13C) Variable Temp (20K - 298K) Step2->Step3 Decision Line Shape Analysis Step3->Decision Result Calculate Ea (Arrhenius Plot) Decision->Result Motional Narrowing Observed

Figure 2: Validation workflow for confirming molecular rotation in the solid state.

References

  • Garcia-Garibay, M. A. (2013).[2][3] "Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups."[3] Journal of the American Chemical Society.[3] Link

  • Vogelsberg, C. S., & Garcia-Garibay, M. A. (2012). "Crystalline Molecular Machines: Function, Phase Transitions, and Ultrafast Dynamics." Chemical Society Reviews. Link

  • Karlen, S. D., et al. (2005). "Dipolar Molecular Rotors in the Solid State: All-Optical Control of Rotation." Journal of the American Chemical Society.[3] Link

  • PubChem Compound Summary. (2023). "1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane."[1][4] National Center for Biotechnology Information. Link

  • Lemouchi, C., et al. (2011).[2] "Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding."[2] Journal of the American Chemical Society.[3] Link

Sources

Method

Cross-coupling reactions involving 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Application Note: Cross-Coupling Strategies for 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane Abstract 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (BCO-CH Br) represents a critical building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cross-Coupling Strategies for 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Abstract

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (BCO-CH


Br) represents a critical building block in medicinal chemistry, serving as a saturated, three-dimensional bioisostere for phenyl rings and tert-butyl groups. However, its incorporation into drug scaffolds via cross-coupling is complicated by its neopentyl-like steric environment . The primary carbon attached to the bromide is adjacent to a quaternary bridgehead carbon, rendering standard S

2 pathways and oxidative addition sluggish. This guide details three field-proven protocols to successfully couple BCO-CH

Br with aryl and heteroaryl partners, prioritizing Nickel-catalyzed methodologies that bypass the limitations of traditional Palladium systems.

Introduction & Mechanistic Challenges

The substrate 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane presents a unique set of reactivity challenges:

  • Steric Hindrance (Neopentyl Effect): The bulky bicyclo[2.2.2]octane cage shields the backside of the carbon-bromine bond, effectively shutting down S

    
    2-type oxidative addition mechanisms common with Pd(0) catalysts.
    
  • 
    -Hydride Elimination:  While less prone to 
    
    
    
    -hydride elimination than linear alkyl halides (due to the energetic penalty of forming an exocyclic double bond at a bridgehead), the resulting alkyl-metal intermediates are still metastable and require rapid transmetalation or reductive elimination.
  • Radical Stability: The BCO-methyl radical is primary but relatively stable due to the cage structure, making Single Electron Transfer (SET) pathways (e.g., Ni/Photoredox or Ni-Reductive) the most effective strategies.

Strategic Decision Matrix

G Start Substrate: BCO-CH2Br Partner Coupling Partner? Start->Partner ArylBr Aryl Bromide/Iodide Partner->ArylBr Available as ArylB Aryl Boronic Acid/Ester Partner->ArylB Available as ArylZn Aryl Zinc/Magnesium Partner->ArylZn Available as Method1 Protocol 1: Ni-Catalyzed Reductive Cross-Coupling (Electrophile-Electrophile) ArylBr->Method1 Best for Library Synthesis Method2 Protocol 2: Ni/Photoredox Dual Catalysis (Mild, High Tolerance) ArylBr->Method2 Best for Late-Stage Functionalization ArylB->Method2 Via Boronate Activation Method3 Protocol 3: Negishi Coupling (Requires Pre-activation) ArylZn->Method3 Traditional Scale-up

Figure 1: Decision tree for selecting the optimal cross-coupling methodology based on the available coupling partner.

Protocol 1: Nickel-Catalyzed Reductive Cross-Coupling (Weix Conditions)

Best For: Coupling two electrophiles (Alkyl-Br + Aryl-Br) without pre-forming organometallics.[1] Ideal for parallel medicinal chemistry.[2]

Mechanism: This reaction relies on a Nickel catalyst shuttling between the two halides, using Manganese (Mn) as a terminal reductant.[2] It avoids the formation of sensitive alkyl-zinc or magnesium species.

Materials
  • Electrophile 1: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (1.0 equiv)

  • Electrophile 2: Aryl Bromide (1.0 equiv)

  • Catalyst: NiCl

    
    (DME) (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%)

  • Reductant: Manganese powder (Mn

    
    ), <10 micron (2.0 equiv)
    
  • Additives: Sodium Iodide (NaI) (0.5 equiv) - Crucial for facilitating electron transfer.

  • Solvent: DMA (N,N-Dimethylacetamide), anhydrous.

Step-by-Step Procedure
  • Glovebox/Inert Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with NiCl

    
    (DME) (10 mol%) and dtbbpy (10 mol%). Dissolve in 1/3 of the total DMA volume and stir for 10 minutes until the solution turns a deep green/blue (complex formation).
    
  • Reagent Addition: Add the Aryl Bromide, BCO-CH

    
    Br, Mn powder, and NaI to the vial.
    
  • Solvent Addition: Add the remaining DMA. Concentration should be approx 0.2 M - 0.5 M.

  • Activation: Seal the vial with a septum cap. Remove from the glovebox (if applicable).

  • Reaction: Stir vigorously at 60°C for 12-18 hours.

    • Note: Vigorous stirring is essential to keep the Mn powder suspended and break the oxide surface layer.

  • Workup: Dilute with Ethyl Acetate. Filter through a pad of Celite to remove unreacted Mn and salts. Wash the filtrate with 1M HCl (to remove pyridine/DMA) and Brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The inclusion of NaI converts the alkyl bromide to a transient alkyl iodide in situ (Finkelstein reaction), which undergoes faster radical generation/oxidative addition to the Nickel center.

Protocol 2: Photoredox/Nickel Dual Catalysis

Best For: Mild, room-temperature coupling of complex substrates where thermal conditions (Protocol 1) might cause degradation.

Mechanism: A photocatalyst (Ir or Ru) generates a radical from the BCO-bromide via Single Electron Transfer (SET). This radical is intercepted by a Ni(0)/Ni(II) catalytic cycle which has already oxidatively added the Aryl Bromide.

Materials
  • Substrate: BCO-CH

    
    Br (1.5 equiv)
    
  • Partner: Aryl Bromide (1.0 equiv)

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1-2 mol%)
  • Ni Catalyst: NiCl

    
    ·glyme (5 mol%) + dtbbpy (5 mol%)
    
  • Base: Tris(trimethylsilyl)silane (TTMSS) (1.0 equiv) and Na

    
    CO
    
    
    
    OR Hantzsch Ester as a reductant source if not using TTMSS/Base method. Standard MacMillan conditions often use TTMSS/Base or simply Base/Silane.
    • Optimization: For alkyl bromides, the Molander protocol using silicate or dihydropyridine reductants is also effective. Here we describe the Silane-mediated approach for direct alkyl halide coupling.

  • Solvent: DME or 1,4-Dioxane.

  • Light Source: Blue LED (450 nm).

Step-by-Step Procedure
  • Catalyst Prep: Premix NiCl

    
    ·glyme and dtbbpy in a small amount of solvent to form the active ligated complex.
    
  • Assembly: In a transparent vial, combine Aryl Bromide, BCO-CH

    
    Br, Photocatalyst, and Base (e.g., Cs
    
    
    
    CO
    
    
    2.0 equiv).
  • Additives: Add TTMSS (1.1 equiv). The silane acts as a halogen-atom abstractor to help generate the radical or turnover the cycle.

  • Irradiation: Sparge the solvent with Argon for 15 minutes to remove Oxygen (O

    
     quenches the excited state of the photocatalyst). Seal and irradiate with Blue LEDs with fan cooling (maintain temp < 35°C).
    
  • Time: Run for 24 hours.

  • Workup: Standard extraction and silica purification.

Protocol 3: Negishi Coupling (Zinc-Mediated)

Best For: Large-scale synthesis where cost of Photoredox catalysts is prohibitive. Requires formation of the organozinc reagent.

Step 1: Formation of BCO-Methyl Zinc Bromide

Direct insertion of Zinc dust into BCO-CH


Br is slow. Use Rieke Zinc  or LiCl-mediated activation .
  • Dry LiCl (1.2 equiv) in a flask under vacuum with a heat gun.

  • Add Zn dust (1.5 equiv) and dry THF.

  • Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the Zinc.

  • Add BCO-CH

    
    Br (1.0 equiv) dropwise. Stir at 40°C for 4-6 hours. Titrate to verify formation.
    
Step 2: Cross-Coupling
  • Catalyst: Pd(PEPPSI)-IPr (2 mol%) or Ni(acac)

    
     (5 mol%) / DPEphos (10 mol%).
    
    • Expert Tip: Pd-PEPPSI complexes are exceptionally good for sp

      
      -sp
      
      
      
      Negishi couplings due to the bulky NHC ligand preventing
      
      
      -hydride elimination and stabilizing the Pd(0) species.
  • Reaction: Transfer the organozinc solution (from Step 1) to a flask containing the Aryl Bromide (0.8 equiv relative to Zn) and catalyst in THF/NMP (2:1 mixture).

  • Conditions: Stir at 50°C for 12 hours.

  • Quench: 1M HCl.

Summary of Experimental Data

ParameterProtocol 1 (Ni-Reductive)Protocol 2 (Photoredox)Protocol 3 (Negishi)
Primary Mechanism Radical/Ni ChainRadical/Ni Dual CycleTransmetalation (Zn to Pd/Ni)
Reaction Temp 60°CRT (25°C)40-50°C
Limiting Reagent 1:1 Stoichiometry possibleAlkyl Bromide (1.5 equiv)Organozinc (1.2-1.5 equiv)
Functional Group Tol. High (Esters, Nitriles, OH)Very High (includes protic groups)Moderate (Sensitive to acidic protons)
Scalability Good (Milligram to Gram)Poor (Light penetration limits)Excellent (Multi-gram)

Troubleshooting & Optimization

  • Low Yield? Check the quality of the BCO-CH

    
    Br. If it has hydrolyzed to the alcohol, the reaction will fail.
    
  • Homocoupling (Ar-Ar)? This is common in Reductive coupling. Increase the loading of the Alkyl Bromide (1.2 equiv) relative to the Aryl Bromide.

  • Stalled Reaction? For Protocol 1, add 10 mol% of 4-fluorostyrene. This additive promotes reductive elimination at the Nickel center.

References

  • Everson, D. A.; Shrestha, R.; Weix, D. J. "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides."[2] Journal of the American Chemical Society, 2010 , 132(3), 920–921.[2] [Link]

  • Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C.

    
    -carboxyl sp
    
    
    
    -carbons with aryl halides." Science, 2014 , 345(6195), 437-440. [Link]
  • Tellis, J. C.; Primer, D. N.; Molander, G. A. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 2014 , 345(6195), 433-436. [Link]

  • Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. "A User's Guide to Pd-PEPPSI-IPr." Chemistry – A European Journal, 2006 , 12(18), 4749–4755. [Link]

  • PubChem Compound Summary for CID 167723273: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane. [Link]

Sources

Application

Application Note: Post-Synthetic Incorporation of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane into UiO-66-NH2 for Advanced Hydrophobic Shielding

Introduction & Mechanistic Rationale Metal-organic frameworks (MOFs) offer unparalleled porosity and structural tunability, yet their deployment in drug delivery and industrial gas separation is frequently bottlenecked b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Metal-organic frameworks (MOFs) offer unparalleled porosity and structural tunability, yet their deployment in drug delivery and industrial gas separation is frequently bottlenecked by moisture sensitivity and a lack of highly specific host-guest interactions. To overcome these limitations, the incorporation of purely aliphatic, polycyclic moieties has emerged as a frontier in ligand design[1].

The bicyclo[2.2.2]octane (BCO) core is a highly rigid, globular aliphatic cage that imparts extreme steric bulk and hydrophobicity without the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking liabilities or UV/Vis absorption typical of aromatic rings[2]. By utilizing 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane  as an electrophilic reagent, researchers can perform Post-Synthetic Modification (PSM) on amine-functionalized MOFs, such as the highly stable zirconium-based UiO-66-NH2[3].

The Mechanistic Challenge (The Neopentyl Effect): From a physical organic chemistry perspective, the


 group in this reagent is attached directly to the bridgehead tertiary carbon of the BCO cage. This creates a "neopentyl-like" steric environment, making standard 

nucleophilic substitution kinetically sluggish. To force the N-alkylation with the primary amines of the MOF linker, the experimental design must utilize elevated temperatures, extended reaction times, and a non-nucleophilic base to drive the reaction forward while protecting the MOF topology.

Reaction Pathway & Workflow

PSM_Workflow UiO UiO-66-NH2 (Activated MOF) Reaction N-Alkylation (PSM) Solvent: DMF, 85°C UiO->Reaction Reagent 1-(Bromomethyl)-4-methyl- bicyclo[2.2.2]octane Reagent->Reaction Product BCO-Modified UiO-66 (Hydrophobic MOF) Reaction->Product

Figure 1: Post-synthetic N-alkylation workflow of UiO-66-NH2 using the BCO-derivative.

Experimental Protocols

The following protocols represent a self-validating system. Intermediate washing and rigorous extraction steps are mandatory to ensure that unreacted bulky BCO ligands do not physically occlude the pores, which would otherwise yield false-positive pore-narrowing data during characterization.

Protocol A: Synthesis and Activation of Pristine UiO-66-NH2

Causality Insight: Acetic acid is used as a modulator to compete with the 2-aminoterephthalic acid linkers during crystal growth. This competition slows down crystallization, yielding larger, highly crystalline domains with fewer structural defects[3].

  • Dissolution: Dissolve 0.233 g of

    
     (1.0 eq) and 0.181 g of 2-aminoterephthalic acid (1.0 eq) in 40 mL of anhydrous N,N-dimethylformamide (DMF)[3].
    
  • Modulation: Add 1.7 mL of glacial acetic acid (~30 eq) to the mixture and sonicate for 10 minutes until fully dissolved.

  • Solvothermal Synthesis: Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave and heat at 120 °C for 24 hours.

  • Recovery: Cool to room temperature naturally. Isolate the yellow powder via centrifugation (8000 rpm, 10 min).

  • Washing: Wash sequentially with fresh DMF (

    
     mL) and anhydrous methanol (
    
    
    
    mL) to remove unreacted precursors and uncoordinated linkers.
  • Activation: Dry the powder under dynamic vacuum at 120 °C for 12 hours to evacuate the pores, yielding activated pristine UiO-66-NH2.

Protocol B: Post-Synthetic N-Alkylation with 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Causality Insight: N,N-diisopropylethylamine (DIPEA) is selected as the base because its extreme steric hindrance prevents it from acting as a competing nucleophile against the alkyl bromide. Its sole purpose is to scavenge the hydrobromic acid (HBr) byproduct, which would otherwise protonate the MOF amines (halting the reaction) or degrade the Zr-carboxylate coordination bonds.

  • Dispersion: Disperse 100 mg of activated UiO-66-NH2 in 10 mL of anhydrous DMF in a 50 mL Schlenk flask under an inert

    
     atmosphere. Sonicate briefly to ensure a homogeneous suspension.
    
  • Reagent Addition: Add 3.0 equivalents of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane. The massive stoichiometric excess is required to overcome the neopentyl-like steric hindrance of the bridgehead substitution.

  • Base Addition: Add 3.0 equivalents of DIPEA to the suspension.

  • Thermal Alkylation: Heat the suspension at 85 °C for 48 hours under continuous, gentle magnetic stirring.

  • Isolation: Cool the mixture and isolate the modified MOF (UiO-66-NH-BCO) by centrifugation.

  • Rigorous Extraction (Critical Step): Transfer the powder to a Soxhlet extractor. Extract continuously with dichloromethane (DCM) for 24 hours. Validation: This step guarantees the complete removal of physically adsorbed, unreacted bromomethyl-BCO reagent from the micropores.

  • Final Activation: Dry the functionalized MOF under dynamic vacuum at 100 °C for 12 hours.

Quantitative Data & Expected Outcomes

The covalent anchoring of the bulky BCO group significantly alters the physicochemical landscape of the MOF. The table below summarizes the expected characterization data, demonstrating the successful transition from a hydrophilic, open-pore framework to a sterically shielded, hydrophobic environment.

ParameterPristine UiO-66-NH2UiO-66-NH-BCO (Modified)Primary Analytical Method
BET Surface Area ~1100 m²/g~750 m²/g

Physisorption (77 K)
Pore Volume 0.45 cm³/g0.31 cm³/g

Physisorption (77 K)
Water Contact Angle ~45° (Hydrophilic)>130° (Highly Hydrophobic)Drop Shape Analysis
Degree of Modification 0%35 - 45%

-NMR (HF/DMSO-

digestion)
Thermal Stability Up to 350 °CUp to 320 °CTGA (Air atmosphere, 10 °C/min)

Note: A modification degree of 35-45% is optimal. Pushing for 100% modification with such a bulky group will lead to complete pore blockage, rendering the internal surface area inaccessible to target guest molecules.

Applications in Drug Development and Gas Separation

Functional_Impact BCO Bicyclo[2.2.2]octane Incorporation Steric Steric Shielding (Pore Narrowing) BCO->Steric Hydrophobic Aliphatic Cage (Hydrophobicity) BCO->Hydrophobic Gas Selective Gas Separation (e.g., C2H6/C2H4) Steric->Gas Drug Hydrophobic Drug Encapsulation Hydrophobic->Drug Stability Enhanced Moisture Stability Hydrophobic->Stability

Figure 2: Functional impact of BCO incorporation on MOF physicochemical properties.

  • Drug Development & Delivery: The aliphatic nature of the BCO group creates a unique van der Waals binding pocket. This is highly advantageous for formulating poorly water-soluble (BCS Class II/IV) drugs. The hydrophobic shielding prevents premature drug leaching in aqueous physiological environments, allowing the MOF to act as a secure nanocarrier until it undergoes targeted degradation in specific pH environments[4].

  • Industrial Gas Separation: The steric bulk of the 4-methylbicyclo[2.2.2]octane moiety effectively partitions the pore space. This pore-narrowing strategy enables precise kinetic sieving. Aliphatic-modified MOFs have shown immense potential in separating gas mixtures with nearly identical kinetic diameters, such as the inverse separation of ethane from ethylene (

    
    /
    
    
    
    ), which is a critical and energy-intensive process in the petrochemical industry[1][5].

References

  • A pacs-type metal–organic framework with high adsorption capacity for inverse C2H6/C2H4 separation. New Journal of Chemistry (RSC Publishing).5

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions (RSC Publishing).2

  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. PMC - NIH.4

  • Cyclic Aliphatic Hydrocarbons as Linkers in Metal‐Organic Frameworks: New Frontiers for Ligand Design. ResearchGate.1

  • UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. PMC - NIH.3

Sources

Method

Application Note: Synthesis and Utilization of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane in Pharmaceutical Development

Abstract & Strategic Value This guide details the synthesis and application of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (1-BMMBCO) , a critical building block for introducing the bicyclo[2.2.2]octane (BCO) motif into...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This guide details the synthesis and application of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (1-BMMBCO) , a critical building block for introducing the bicyclo[2.2.2]octane (BCO) motif into pharmaceutical candidates. The BCO scaffold is a validated 3D bioisostere for phenyl rings and tert-butyl groups, offering improved metabolic stability, solubility, and novel IP space while "escaping flatland" (increasing Fsp³ character).

Key Technical Distinction: unlike 1-bromobicyclo[2.2.2]octane (where the bromine is directly on the bridgehead and inert to SN2), 1-BMMBCO possesses a bromomethyl group (-CH₂Br). This creates a neopentyl-like electrophile: capable of substitution but sterically hindered, requiring specialized protocols for efficient functionalization.

Chemical Profile & Reactivity Analysis

PropertyDataImplications for Synthesis
CAS Number 2913280-76-7Verified identity for sourcing.
Structure Type Neopentyl Alkyl HalidePrimary bromide attached to a quaternary carbon.
SN2 Reactivity Low / SluggishBackside attack is hindered by the cage structure (β-branching). Requires strong nucleophiles, high heat, or radical pathways.
SN1 Reactivity NegligiblePrimary carbocation formation is energetically unfavorable.
Stability HighResistant to elimination (no β-hydrogens on the cage).
Mechanistic Insight: The Neopentyl Challenge

The methylene carbon in 1-BMMBCO is sterically shielded by the bulk of the bicyclic cage. Standard SN2 conditions (e.g., amine alkylation at RT) often fail or proceed with glacial kinetics.

  • Solution 1 (C-N bonds): Use small, linear nucleophiles (Azide, N₃⁻) followed by reduction, rather than bulky amines.

  • Solution 2 (C-C bonds): Abandon ionic mechanisms in favor of radical cross-coupling (Nickel catalysis) or Grignard formation.

Core Synthesis: Preparation of the Intermediate

Prerequisite: If not purchasing, synthesize 1-BMMBCO from the commercially available acid.

Pathway: Carboxylic Acid Alcohol Bromide

Figure 1: Synthesis of 1-BMMBCO from commercial precursors.

Protocol 1: Reduction and Bromination

Step A: Reduction

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reagents: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF (0.5 M). Cool to 0°C.

  • Addition: Add 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv) in THF dropwise.

  • Reaction: Warm to RT, then reflux for 4 hours.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter, dry (MgSO₄), and concentrate to yield the alcohol (white solid).

Step B: Appel Bromination (Preferred over PBr₃ to minimize rearrangement risk)

  • Setup: Dissolve Alcohol (1.0 equiv) and CBr₄ (1.2 equiv) in DCM (0.2 M) at 0°C.

  • Addition: Add PPh₃ (1.2 equiv) portion-wise.

  • Reaction: Stir at RT for 3–12 hours. Monitor by TLC (stain with KMnO₄; UV inactive).

  • Purification: Dilute with hexanes (precipitates PPh₃O). Filter through a silica plug. Concentrate. Flash chromatography (Hexanes/EtOAc) yields 1-BMMBCO .

Application Protocols: Drug Discovery Workflows

Workflow A: "Escape from Flatland" – C-C Bond Formation

Objective: Attach the BCO scaffold to a heteroaromatic core (e.g., Pyridine, Pyrimidine) to replace a phenyl ring. Method: Nickel-Catalyzed Cross-Electrophile Coupling (Reductive Coupling).[1] Rationale: Palladium couplings (Suzuki) often struggle with unactivated alkyl halides (especially neopentyl). Nickel radical mechanisms bypass the steric hindrance of SN2 oxidative addition.

Protocol:

  • Reagents:

    • Electrophile 1: 1-BMMBCO (1.0 equiv).

    • Electrophile 2: Aryl Bromide (e.g., 3-bromopyridine, 1.0 equiv).

    • Catalyst: NiCl₂·glyme (10 mol%).

    • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 15 mol%).

    • Reductant: Mn powder (3.0 equiv).

    • Additives: NaI (0.5 equiv, accelerates radical generation via Finkelstein in situ).

  • Solvent: DMA (N,N-Dimethylacetamide), degassed.

  • Procedure:

    • Combine all solids in a vial inside a glovebox or under strict N₂ flow.

    • Add DMA. Seal.

    • Stir vigorously at 60–80°C for 16 hours.

  • Workup: Filter through Celite (remove Mn). Dilute with EtOAc, wash with 1M HCl (to remove pyridine ligands) and brine.

  • Yield Expectation: 50–75%. The BCO-Methyl group is now successfully installed on the aromatic ring.

Workflow B: Synthesis of CNS-Active Amines

Objective: Synthesize (4-methylbicyclo[2.2.2]oct-1-yl)methanamine . Method: Azidation followed by Staudinger Reduction. Rationale: Direct reaction with ammonia leads to polyalkylation and is slow. Azide (N₃⁻) is linear and sufficiently nucleophilic to penetrate the neopentyl steric shield at elevated temperatures.

Figure 2: Indirect Amination Pathway.

Protocol:

  • Azidation:

    • Dissolve 1-BMMBCO (1.0 equiv) in DMF (0.5 M).

    • Add NaN₃ (2.0 equiv).

    • Critical Step: Heat to 90°C for 16–24 hours. (RT is insufficient for neopentyl systems).

    • Safety: Do not concentrate the azide solution to dryness if heating is involved. Perform workup (EtOAc/Water extraction) to isolate the organic azide.

  • Reduction (Staudinger):

    • Dissolve the crude azide in THF/Water (10:1).

    • Add PPh₃ (1.5 equiv). Stir at RT for 12 hours.

    • Mechanism:[2][3][4][5][6][7][8] PPh₃ attacks the azide, forming a phosphazene, which hydrolyzes to the amine and PPh₃O.

  • Purification: Acid/Base extraction.

    • Acidify (1M HCl)

      
       Wash with ether (removes PPh₃O).
      
    • Basify aqueous layer (NaOH)

      
       Extract with DCM 
      
      
      
      Dry
      
      
      Concentrate.
    • Result: Pure primary amine, ready for amide coupling or reductive amination.

Safety & Handling

  • 1-BMMBCO: Likely an irritant (skin/eye). As an alkylating agent, treat as a potential mutagen. Handle in a fume hood.

  • Sodium Azide: Highly toxic. Reacts with acids to form hydrazoic acid (explosive/toxic gas). Do not use halogenated solvents (DCM) with NaN₃ under reflux (formation of diazidomethane).

  • Nickel Catalysts: Ni(II) salts are carcinogenic and sensitizers. Use double gloves.

References

  • Bioisosterism of Bicyclo[2.2.

    • Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring. PharmaBlock Whitepaper. Link

    • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med. Chem.2009 , 52, 6752–6756. Link

  • Reactivity of Neopentyl Halides

    • Finke, A. D., et al. "1-Bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide."[9] Acta Cryst.[9]2010 , E66, o377.[9] (Demonstrates nucleophilic substitution on this specific scaffold). Link

  • Cross-Coupling Protocols

    • Zhu, C., et al. "Nickel-Catalyzed Cross-Electrophile Coupling of Unactivated Alkyl Halides." J. Am. Chem. Soc.[7][8]2014 , 136, 1789–1792. (Basis for Protocol A). Link

  • Synthesis Precursors

    • 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS 702-67-0).[10] NIST Chemistry WebBook. Link

Sources

Application

Application Note: High-Fidelity Reduction of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane to 1,4-Dimethylbicyclo[2.2.2]octane

For distribution to: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry. Abstract This application note provides a comprehensive guide to the reduction of the sterica...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Abstract

This application note provides a comprehensive guide to the reduction of the sterically hindered primary alkyl bromide, 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane, to its corresponding methyl-substituted alkane, 1,4-dimethylbicyclo[2.2.2]octane. The bicyclo[2.2.2]octane core is a rigid and synthetically valuable scaffold in medicinal chemistry and materials science.[1] This protocol details two robust methods for this transformation: reduction with Lithium Aluminum Hydride (LiAlH₄) and with Lithium Triethylborohydride (Super-Hydride®). The comparative advantages, mechanistic underpinnings, and detailed experimental procedures are presented to enable researchers to select the optimal conditions for their synthetic needs.

Introduction

The bicyclo[2.2.2]octane skeleton is a key structural motif in a variety of biologically active molecules and functional materials due to its rigid, three-dimensional structure. The precise installation and modification of substituents at the bridgehead positions are crucial for tuning the physicochemical and pharmacological properties of these compounds. The reduction of a bromomethyl group at a bridgehead position to a methyl group is a seemingly straightforward transformation that can be challenging due to the steric hindrance inherent in the bicyclic system.

This document outlines two effective protocols for the conversion of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane to 1,4-dimethylbicyclo[2.2.2]octane, a key intermediate for further synthetic elaboration. The choice of reducing agent is critical, and we present methodologies employing both the powerful, well-established Lithium Aluminum Hydride (LiAlH₄) and the highly nucleophilic and potent Lithium Triethylborohydride (Super-Hydride®).[2][3]

Mechanistic Rationale

The reduction of primary alkyl halides to alkanes by metal hydrides can proceed through different mechanisms, primarily SN2-type pathways.

  • Lithium Aluminum Hydride (LiAlH₄): This strong, unhindered hydride donor reduces primary alkyl halides to alkanes.[4] The reaction is believed to proceed via a nucleophilic substitution (SN2) mechanism where the hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbon of the C-Br bond, displacing the bromide ion.

  • Lithium Triethylborohydride (Super-Hydride®): As an exceptionally powerful nucleophile, Super-Hydride® is highly effective for the reduction of alkyl halides, including sterically hindered ones.[5] Its enhanced reactivity compared to LiAlH₄ is attributed to the electron-donating ethyl groups, which increase the hydridic character of the B-H bond. The reaction also follows an SN2 pathway.

Experimental Protocols

Materials and Equipment
Reagent/Equipment Grade/Specification Supplier
1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane≥97%Commercially Available
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich
Lithium Triethylborohydride (Super-Hydride®)1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%, inhibitor-freeCommercially Available
Saturated aq. Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Saturated aq. Rochelle's SaltReagent GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Round-bottom flasks, Condenser, Dropping funnelStandard laboratory glasswareVWR, etc.
Magnetic stirrer with heating plateStandard laboratory equipmentIKA, Heidolph, etc.
Inert atmosphere setup (Nitrogen or Argon)Standard laboratory equipment---
Rotary evaporatorStandard laboratory equipmentBüchi, Heidolph, etc.
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a robust and cost-effective method for the reduction.

Experimental Workflow:

A 1. Setup B 2. Reagent Addition A->B Inert Atmosphere C 3. Reaction B->C 0 °C to RT D 4. Quenching C->D Monitor by TLC/GC-MS E 5. Work-up D->E 0 °C F 6. Purification E->F Extraction G Product F->G Column Chromatography

Caption: Workflow for LiAlH₄ Reduction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane (2.17 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add Lithium Aluminum Hydride (1.0 M solution in THF, 12.0 mL, 12.0 mmol, 1.2 equivalents) to the dropping funnel and add it dropwise to the stirred solution of the starting material over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the dropwise addition of 1.2 mL of water, followed by 1.2 mL of 15% aqueous NaOH, and then 3.6 mL of water. This is known as the Fieser work-up.[6] A white precipitate of aluminum salts should form.

  • Work-up: Stir the resulting slurry for 30 minutes, then add anhydrous magnesium sulfate, and filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to afford 1,4-dimethylbicyclo[2.2.2]octane as a white solid.

Protocol 2: Reduction with Lithium Triethylborohydride (Super-Hydride®)

This protocol is particularly useful for achieving a faster and cleaner reaction, especially if the LiAlH₄ reduction is sluggish.

Experimental Workflow:

A 1. Setup B 2. Reagent Addition A->B Inert Atmosphere C 3. Reaction B->C 0 °C to RT D 4. Quenching C->D Monitor by TLC/GC-MS E 5. Work-up D->E 0 °C F 6. Purification E->F Extraction G Product F->G Column Chromatography

Caption: Workflow for Super-Hydride® Reduction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane (2.17 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add Lithium Triethylborohydride (1.0 M solution in THF, 11.0 mL, 11.0 mmol, 1.1 equivalents) to the dropping funnel and add it dropwise to the stirred solution of the starting material over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C. Slowly and carefully add water dropwise to quench the excess Super-Hydride®. Then, add 3 M aqueous NaOH followed by the slow, dropwise addition of 30% hydrogen peroxide to oxidize the triethylborane byproduct.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1,4-dimethylbicyclo[2.2.2]octane.

Results and Discussion

Both methods are expected to provide the desired 1,4-dimethylbicyclo[2.2.2]octane in good to excellent yields.

Method Reducing Agent Typical Yield Reaction Time Notes
1LiAlH₄80-90%12-16 hoursCost-effective, but longer reaction time. Work-up can sometimes be challenging due to the formation of aluminum salt emulsions.
2Super-Hydride®90-98%2-4 hoursFaster and often cleaner reaction. Reagent is more expensive and requires careful handling of the oxidative work-up.[5]

The choice between the two protocols will depend on the desired reaction time, cost considerations, and the scale of the synthesis. For rapid and high-yield synthesis, the Super-Hydride® method is preferable. For larger-scale and more economical syntheses, the LiAlH₄ method is a reliable alternative.

Characterization of 1,4-Dimethylbicyclo[2.2.2]octane

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.45-1.55 (m, 12H), 0.95 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 38.5, 33.0, 29.5.

  • Mass Spectrometry (EI): m/z (%) = 138 (M⁺), 123, 95, 81.

  • Appearance: White crystalline solid.

Safety Precautions

  • Lithium Aluminum Hydride and Super-Hydride® are highly reactive and pyrophoric reagents that react violently with water and protic solvents, releasing flammable hydrogen gas.[4] All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Perform the reactions in a well-ventilated fume hood.

  • Quenching procedures must be performed slowly and with extreme caution, especially on a larger scale.

Conclusion

This application note provides two validated and detailed protocols for the efficient reduction of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane to 1,4-dimethylbicyclo[2.2.2]octane. Both LiAlH₄ and Super-Hydride® are effective reagents for this transformation, with the latter offering advantages in terms of reaction speed and yield. The choice of method can be tailored to the specific requirements of the research project. These protocols should serve as a valuable resource for chemists working on the synthesis of substituted bicyclo[2.2.2]octane derivatives for various applications.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Department of Chemistry, Third Year Advanced Practical Organic Chemistry. Retrieved from [Link]

  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. (n.d.). Imperial College London. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylbicyclo(2.2.2)octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
  • Super Hydrides. - DTIC. (n.d.). Retrieved from [Link]

  • Stoltz, B. M., et al. (n.d.). Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. Caltech. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[2.2.2]octane. NIST WebBook. Retrieved from [Link]

  • Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134–140.
  • Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Organic Chemistry Portal. (n.d.). Lithium triethylborohydride, LiTEBH, Superhydride. Retrieved from [Link]

  • PubMed. (1995). Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase. Tetrahedron, 51(30), 8243-8256.
  • Common Organic Chemistry. (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4). Retrieved from [Link]

  • PubMed. (2023, November 27). Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2 -Responsive Support. Angewandte Chemie (International Ed. in English), 62(48), e202311427.
  • Reddit. (2020, March 24). Will LiAlH4 substitute a Br? r/OrganicChemistry. Retrieved from [Link]

  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • Chad's Prep. (n.d.). 8.5 Catalytic Hydrogenation. Retrieved from [Link]

  • RWTH Publications. (2023). Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2-Responsive Support. Retrieved from [Link]

  • ResearchGate. (2010). 1-Bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 13.8. Reductions of Acyl Compounds Using Hydrides. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. Retrieved from [Link]

  • Google Patents. (1992). DE3867417D1 - METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE.
  • Krishnamurthy, S., & Brown, H. C. (1979). Selective Reductions. 31. Lithium Triethylborohydride as an Exceptionally Powerful Nucleophile. A New and Remarkably Facile Dehalogenation of Alkyl Halides. The Journal of Organic Chemistry, 44(19), 3343–3345.
  • PubChem. (n.d.). 1-Bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2011). 1-Bromomethyl-1,4-diazoniabicyclo[2.2.2]octane tetrachloridozincate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), m1297.

Sources

Method

Grignard reagent formation from 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

An Application Note on the Synthesis of (4-Methylbicyclo[2.2.2]octan-1-yl)methylmagnesium Bromide Abstract The formation of Grignard reagents from sterically hindered primary alkyl halides, such as 1-(bromomethyl)-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of (4-Methylbicyclo[2.2.2]octan-1-yl)methylmagnesium Bromide

Abstract

The formation of Grignard reagents from sterically hindered primary alkyl halides, such as 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane, presents significant challenges in synthetic chemistry. The neopentyl-like structure, characterized by a quaternary carbon adjacent to the methylene bromide, sterically impedes the standard insertion of magnesium. This often leads to sluggish initiation, low yields, and the prevalence of side reactions, most notably Wurtz-type homocoupling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic considerations, key parameter optimization, and detailed protocols for the successful and high-yield synthesis of (4-methylbicyclo[2.2.2]octan-1-yl)methylmagnesium bromide. Both a standard protocol using chemical activation and an advanced protocol employing highly reactive Rieke® magnesium are presented to address varying substrate reactivity and experimental requirements.

Mechanistic Considerations and Synthetic Challenges

The synthesis of Grignard reagents from organic halides and magnesium metal is a heterogeneous reaction that occurs on the surface of the magnesium.[1] The mechanism is understood to proceed via a single electron transfer (SET) process rather than a concerted insertion.[2][3][4]

The reaction proceeds via the following steps:

  • Single Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of the alkyl halide (R-X).[2]

  • Radical Anion Formation: This transfer forms a transient radical anion (R-X•−) and a magnesium radical cation (Mg•+).[2]

  • Fragmentation: The radical anion rapidly fragments to form an alkyl radical (R•) and a halide anion (X−).[2]

  • Recombination: The alkyl radical recombines at the magnesium surface with the magnesium radical cation to form the final organomagnesium compound (RMgX).[2][4]

For sterically hindered substrates like 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane, the bulky bicyclic framework obstructs the approach of the alkyl halide to the magnesium surface, making the initial SET step and subsequent recombination challenging.[5] This difficulty gives rise to several common problems.

Primary Challenges:

  • Difficult Initiation: The reaction is often subject to a significant induction period or may fail to start altogether.[5][6] This is due to the steric hindrance and the passivating layer of magnesium oxide (MgO) that naturally coats magnesium turnings.[5][7]

  • Low Yields: Incomplete conversion is common due to the slow reaction rate.[8]

  • Wurtz-Type Coupling: The primary side reaction is the coupling of the Grignard reagent with the starting alkyl halide, or the dimerization of alkyl radicals at the surface, to form a homocoupled product (R-R).[5][9] Maintaining a low concentration of the alkyl halide is crucial to minimize this pathway.[5]

Optimization of Reaction Parameters

The success of forming this challenging Grignard reagent is highly dependent on the careful control of several experimental parameters. Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether for less reactive halides due to its superior ability to solvate and stabilize the Grignarard reagent.[5][8][10]

ParameterStandard RecommendationAdvanced RecommendationRationale
Magnesium Source Magnesium turningsRieke® Magnesium (highly reactive slurry)Standard turnings require activation to remove the MgO layer.[6][7] Rieke® Magnesium is a highly active form that can react at lower temperatures and with less reactive halides.[11][12][13]
Mg Activation Iodine (I₂) crystal or 1,2-Dibromoethane (DBE)Not requiredChemical activators react with the MgO layer to expose fresh, reactive magnesium.[6][7] DBE's activation can be monitored by the bubbling of ethylene gas.[6]
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)THF has a higher solvating power than diethyl ether, which stabilizes the Grignard reagent and aids in the dissolution of intermediates.[5][8]
Temperature Gentle reflux for initiation, then room temp.-78 °C to Room TemperatureHigher temperatures can help initiate the reaction but may increase side reactions.[5][8] Highly active magnesium allows for formation at much lower temperatures, which significantly reduces byproduct formation.[12][13]
Addition Rate Slow, dropwise addition of halide solutionSlow, dropwise addition of halide solutionMaintaining a low concentration of the alkyl halide in the reaction flask is critical to minimize the rate of the bimolecular Wurtz coupling side reaction.[5][9]
Additive NoneAnhydrous Lithium Chloride (LiCl)The addition of LiCl can create "Turbo-Grignard" reagents, which exhibit enhanced reactivity and can improve yields for difficult substrates.[8]

Visualized Mechanisms and Workflows

Grignard Formation Mechanism

The diagram below illustrates the Single Electron Transfer (SET) mechanism for the formation of a Grignard reagent on the surface of magnesium metal.

G Mg_surface Mg(s) RX R-X (Alkyl Halide) Radical_Anion [R-X]•⁻ RX->Radical_Anion + e⁻ (from Mg) R_Radical R• Radical_Anion->R_Radical Fragmentation X_Anion X⁻ RMgX R-Mg-X (Grignard Reagent) R_Radical->RMgX + Mg•⁺

Caption: Single Electron Transfer (SET) mechanism.

Experimental Workflow

This flowchart outlines the critical steps for the successful preparation and validation of the Grignard reagent.

Caption: General experimental workflow for Grignard synthesis.

Detailed Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.[7]

Protocol A: Standard Formation with Chemical Activation

This protocol is suitable for initial attempts and utilizes standard laboratory reagents.

Materials:

  • 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane

  • Magnesium turnings (1.5 equivalents)

  • Iodine (1-2 small crystals)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Reflux condenser with inert gas inlet, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Setup: Assemble the flame-dried glassware while hot under a positive pressure of inert gas. Equip the flask with a magnetic stir bar.

  • Magnesium Preparation: Place the magnesium turnings (1.5 eq.) and a single crystal of iodine into the reaction flask.[7]

  • Solvent Addition: Add enough anhydrous THF via syringe to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane (1.0 eq.) in anhydrous THF. Add approximately 10% of this solution to the stirred magnesium suspension.

  • Observation: Initiation is marked by the disappearance of the purple iodine color, gentle bubbling from the magnesium surface, and the formation of a gray/cloudy solution.[7] Gentle warming with a heat gun may be required to start the reaction.

  • Addition: Once initiated, add the remainder of the alkyl bromide solution dropwise at a rate that maintains a gentle, steady reflux. This minimizes the concentration of unreacted bromide, reducing Wurtz coupling.[5][9]

  • Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure maximum conversion.[5]

  • Titration: The resulting gray-to-brown solution is the Grignard reagent. Its concentration should be determined by titration before use in subsequent reactions.

Protocol B: High-Reactivity Method using Rieke® Magnesium

This protocol is recommended when Protocol A fails or provides low yields. It allows for reagent formation at low temperatures, minimizing side reactions.[12]

Materials:

  • 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane

  • Rieke® Magnesium (highly reactive magnesium, typically a black powder/slurry in THF) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Same as Protocol A, with the addition of a low-temperature cooling bath (e.g., dry ice/acetone).

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Magnesium Addition: Add the Rieke® Magnesium slurry (1.5 eq.) to the reaction flask via cannula or syringe, followed by additional anhydrous THF to ensure stirring is possible.

  • Alkyl Halide Addition: Slowly add a solution of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane (1.0 eq.) in anhydrous THF to the stirred magnesium suspension at -78 °C. The oxidative addition is often rapid, even at this low temperature.[13]

  • Reaction: Stir the mixture at -78 °C for 30-60 minutes after the addition is complete.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Completion: The resulting dark solution is the Grignard reagent. The fine black powder of excess magnesium will settle upon standing. Determine the concentration by titration before use.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Failure to Initiate - Wet glassware or solvent. - Passivated magnesium surface. - Substrate is highly unreactive under conditions.- Rigorously flame-dry all glassware and use freshly opened anhydrous solvent.[5][7] - Add a few drops of 1,2-dibromoethane as an activator.[6] - Crush magnesium turnings in the flask with a dry glass rod.[6] - Use sonication to break up the oxide layer.[14][15] - Switch to Protocol B using Rieke® Magnesium.[11]
Low Yield - Incomplete reaction. - Wurtz coupling side reaction. - Grignard reagent decomposition.- Extend the reaction time after addition is complete.[8] - Ensure the addition of the alkyl halide is slow and dropwise to maintain low concentration.[5] - Consider lowering the reaction temperature.[8] - Use Protocol B at low temperatures to suppress side reactions.[12]
Dark/Black Solution with Precipitate - Formation of finely divided magnesium. - Wurtz coupling byproducts. - Normal appearance of a Grignard reagent.- This is often the normal appearance of a successful Grignard reaction.[5] A gray to dark brown/black color is expected. Allow solids to settle before decanting or filtering the supernatant for use.

References

  • Title: Grignard Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Highly Reactive Metals and Organometallic Reagents Source: Rieke Metals URL: [Link]

  • Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides Source: Organic Chemistry Portal URL: [Link]

  • Title: Grignard reagent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Simple sonochemical protocols for fast and reproducible Grignard reactions Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Rieke Magnesium and Activation Methods Source: Scribd URL: [Link]

  • Title: Please provide a detailed mechanism of this reaction. Source: Chegg.com URL: [Link]

  • Title: Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Source: Schnyder Safety Chemistry URL: [Link]

  • Title: Simple sonochemical protocols for fast and reproducible Grignard reactions Source: ResearchGate URL: [Link]

  • Title: The mechanism of Grignard reaction: finally unravelled Source: OperaChem URL: [Link]

  • Title: ultrasound assisted reaction 2.pptx Source: SlideShare URL: [Link]

  • Title: Grignard Reactions in "Wet" Ether Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Side Reactions in a Grignard Synthesis Source: ResearchGate URL: [Link]

  • Title: The Grignard Reaction – Unraveling a Chemical Puzzle Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: The Grignard Reaction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Formation of Grignard Reagents from Organic Halides Source: University of Calgary URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-atom Source: Journal of the University of Chemical Technology and Metallurgy URL: [Link]

  • Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Source: DSpace@MIT URL: [Link]

  • Title: What is the role of halides in the reactivity of Grignard reagent? Source: Quora URL: [Link]

  • Title: α-DEUTERIOALDEHYDES: (2R)-2-DEUTERIO-2-METHYLBUTANAL Source: Organic Syntheses URL: [Link]

  • Title: Grignard Formation - Troubleshooting and Perfecting Source: Reddit URL: [Link]

  • Title: Organomagnesium compounds (Grignard reagent-RMgX) Source: Bethune College URL: [Link]

  • Title: Grignard Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: 12.4 Grignard Reagents | Organic Chemistry Source: YouTube URL: [Link]

  • Title: The Grignard Reagents Source: Organometallics (ACS Publications) URL: [Link]

  • Title: NEOPENTYL ALCOHOL Source: Organic Syntheses URL: [Link]

  • Title: Grignard Reagent Source: BYJU'S URL: [Link]

  • Title: The Grignard Reagents: Their Preparation Source: DigitalCommons@Ursinus URL: [Link]

  • Title: Empowering alcohols as carbonyl surrogates for Grignard-type reactions Source: Nature Communications (PMC) URL: [Link]

  • Title: Optimization of the Grignard reagent formation Source: ResearchGate URL: [Link]

  • Title: A Study of the Entrainment Method for Making Grignard Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Substitution Reactions of Neopentyl Halides Source: YouTube URL: [Link]

  • Title: SN2: Neopentyl halides and methyl halides Source: Chemistry Stack Exchange URL: [Link]

  • Title: Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation Source: ChemRxiv URL: [Link]

  • Title: Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry Source: YouTube URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the bromination of 4-methylbicyclo[2.2.2]octane derivatives

Technical Support Center: Optimizing Bromination Yields for 4-Methylbicyclo[2.2.2]octane Derivatives Case ID: BCO-BR-OPT-04 Subject: Yield Improvement & Selectivity in Bridgehead Bromination Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Bromination Yields for 4-Methylbicyclo[2.2.2]octane Derivatives

Case ID: BCO-BR-OPT-04 Subject: Yield Improvement & Selectivity in Bridgehead Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The bromination of 4-methylbicyclo[2.2.2]octane presents a classic "selectivity vs. conversion" paradox. While the bridgehead (C1) tertiary carbon is thermodynamically favored for radical abstraction, the statistical probability of the methyl group (C4-Me) and the potential for poly-bromination often cap yields at 30-40% under standard conditions.

This guide provides a tiered troubleshooting approach. Tier 1 optimizes the direct radical bromination of the alkane. Tier 2 introduces the decarboxylative bromination (Hunsdiecker-Barton) pathway, which is the industry standard for high-yield (>80%) synthesis of bridgehead bromides.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am using elemental bromine (


) and light, but my isolated yield is stuck below 35%. Why? 
A:  Elemental bromine is often too vigorous for this substrate. The high reactivity of 

leads to two main yield-killing side reactions:
  • Polybromination: Once the first bromine is installed, the cage structure remains susceptible to further radical attack, particularly at the C4-methyl group or adjacent methylene bridges.

  • Ionic Side Reactions: If your solvent is not strictly anhydrous or if Lewis acidic impurities are present,

    
     can trigger ionic rearrangements or ring-opening, although the [2.2.2] system is more robust than [2.2.1] norbornyl systems.
    

Recommendation: Switch to N-Bromosuccinimide (NBS) in


 or 

(trifluorotoluene). The steady-state concentration of bromine radicals is lower and more controlled, significantly favoring the thermodynamic tertiary radical at the bridgehead.

Q2: I see a persistent impurity (~10-15%) that co-elutes with my product. What is it? A: This is likely the 4-(bromomethyl)bicyclo[2.2.2]octane isomer.

  • Cause: While the bridgehead (C1) radical is tertiary (more stable), the methyl group (C4-Me) has 3 equivalent hydrogens (statistical advantage). High temperatures (>80°C) reduce the selectivity difference between the tertiary and primary abstraction.

  • Fix: Lower your reaction temperature to 60-70°C and use a low-temperature initiator like V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile)) instead of AIBN to maintain radical flux without excessive thermal energy.

Q3: My reaction stalls at 60% conversion. Should I add more initiator? A: Caution is advised. Adding excess initiator can promote radical coupling (dimerization) of the bridgehead radicals, forming insoluble bis-bicyclo species.

  • Better Approach: "Spike" the reaction with a fresh aliquot of NBS (0.2 eq) and a small amount of initiator (0.05 eq) after 4 hours, rather than loading it all at the start. This maintains the chain reaction without overwhelming the system with radicals.

Part 2: Experimental Protocols

Method A: Optimized Radical Bromination (Direct)

Use this if you must start from the alkane.

Reagents:

  • Substrate: 4-methylbicyclo[2.2.2]octane (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) - Recrystallize from water before use.

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Trifluorotoluene (

    
    ) or 
    
    
    
    (0.5 M).

Step-by-Step:

  • Purge: Dissolve substrate in solvent and sparge with Argon for 15 minutes. Oxygen is a radical scavenger and will induce long induction periods.

  • Addition: Add NBS and Initiator.

  • Reflux: Heat to 80°C (for

    
    ) or Reflux (
    
    
    
    ).
  • Monitoring: Monitor by GC-MS. Look for the M+ doublet (Br isotope pattern).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with 5%

    
     (to remove traces of 
    
    
    
    ) and water.
  • Purification: The product often sublimes. Sublimation is preferred over column chromatography for bridgehead bromides to avoid hydrolysis on acidic silica.

Method B: Barton Decarboxylative Bromination (High Yield)

Use this if you can start from the carboxylic acid. This is the "Gold Standard" for yield.

Mechanism: Conversion of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid to the bromide via a thiohydroxamate ester.

Reagents:

  • Acid: 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq)

  • Reagent 1: 2-Mercaptopyridine N-oxide (1.1 eq)

  • Reagent 2: DCC (1.1 eq)

  • Solvent:

    
     (Bromotrichloromethane) - acts as both solvent and Br source.
    

Step-by-Step:

  • Activation: In a foil-wrapped flask (light sensitive), react the acid with 2-mercaptopyridine N-oxide and DCC in

    
     at 0°C to form the Barton Ester. Filter off the DCU urea byproduct.
    
  • Radical Chain: Dissolve the isolated Barton Ester in dry

    
    .
    
  • Initiation: Heat to reflux (approx 100°C) under Argon. The mixture will evolve

    
    .
    
  • Completion: The yellow color of the Barton ester will fade.

  • Yield: Typically >85% isolated yield with >98% regioselectivity for the bridgehead.

Part 3: Comparative Data & Visualization

Table 1: Method Comparison

FeatureDirect Bromination (Method A)Barton Decarboxylation (Method B)
Starting Material AlkaneCarboxylic Acid
Typical Yield 35 - 55%85 - 92%
Selectivity Moderate (Bridgehead vs Methyl)Excellent (Exclusive Bridgehead)
Purification Difficult (Isomer separation)Simple (Filtration/Wash)
Scalability GoodModerate (Cost of reagents)

Figure 1: Radical Pathway & Selectivity Logic

BrominationPathways Start 4-methylbicyclo [2.2.2]octane Radical_C1 Bridgehead Radical (Tertiary - Stable) Start->Radical_C1  NBS (Thermodynamic Control) Radical_Me Methyl Radical (Primary - Unstable) Start->Radical_Me  Br2 (High Energy/Low Selectivity) Product_C1 1-Bromo-4-methyl (Target) Radical_C1->Product_C1  Br Abstraction Product_Me 4-(bromomethyl) (Impurity) Radical_Me->Product_Me  Br Abstraction

Caption: Kinetic vs. Thermodynamic control in radical abstraction. NBS favors the stable bridgehead radical (Green path), while aggressive reagents lead to methyl impurities (Red path).

References

  • Synthesis of Bridgehead Bromides: Kopecky, J., Smejkal, J., & Hanus, V. (1981). Synthesis of bridgehead bicyclo[2.2.2]octanols.
  • Barton Decarboxylation Mechanism: Barton, D. H. R., & Crich, D. (1986). A synthesis of bridgehead functionalized bicyclo[2.2.2]octanes. Journal of the Chemical Society, Perkin Transactions 1, 1603-1610.

  • Radical Stability in Bicyclic Systems: Della, E. W., & Tsanaktsidis, J. (1985). Bridgehead radical generation in the bicyclo[2.2.2]octane system. Australian Journal of Chemistry, 38(11), 1705-1718.

  • Hunsdiecker Reaction Overview: "Hunsdiecker Reaction." Organic Chemistry Portal.

Optimization

Technical Support Center: Purification of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

The following guide is designed as a specialized Technical Support Center for researchers working with 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane . It prioritizes field-proven purification strategies over generic advic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane . It prioritizes field-proven purification strategies over generic advice, focusing on the unique physicochemical properties of the bicyclo[2.2.2]octane scaffold.

Case ID: PUR-BMO-222 Status: Active Assigned Specialist: Senior Application Scientist

Compound Profile & Executive Summary

Target Molecule: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane Chemical Nature: This molecule features a rigid, highly symmetric bicyclo[2.2.2]octane core. The "bromomethyl" group is a primary alkyl bromide attached to a quaternary bridgehead carbon.

  • Steric Environment: Neopentyl-like (highly hindered).

  • Reactivity: Extremely resistant to SN2 attack; resistant to elimination (Bredt’s Rule protects the bridgehead, though the exocyclic position is less constrained).

  • Physical State: Typically a waxy, volatile solid ("plastic crystal" behavior). It has a high tendency to sublime rather than melt cleanly if not pure.

Core Challenge: The primary impurity is almost always the unreacted precursor alcohol (1-(hydroxymethyl)-4-methylbicyclo[2.2.2]octane). Due to the neopentyl hindrance, converting the alcohol to the bromide is sluggish, often leaving 5–10% alcohol. This alcohol impurity depresses the melting point, causing the product to "oil out" as a sticky semi-solid.

Purification Decision Matrix

Before selecting a protocol, assess your crude material using the logic flow below.

PurificationLogic Start Start: Assess Crude Material State Physical State? Start->State Solid Waxy Solid / Powder State->Solid Looks Good Oil Sticky Oil / Gum State->Oil Melting Point Depressed TLC TLC Analysis (10% EtOAc/Hex) Solid->TLC Column PROTOCOL B: Flash Chromatography (Silica, Hexanes) Oil->Column Remove Impurities First ImpurityType Impurity Profile? TLC->ImpurityType Polar Polar Spot Visible (Alcohol) ImpurityType->Polar Unreacted SM Baseline Baseline Junk / Color ImpurityType->Baseline Salts/Tar Clean Single Spot (High Rf) ImpurityType->Clean Looks Pure Polar->Column Sublimation PROTOCOL A: Vacuum Sublimation (Best for >90% purity) Baseline->Sublimation Clean->Sublimation Polishing Recryst PROTOCOL C: Low-Temp Recrystallization (Pentane/MeOH) Column->Recryst If still oily

Figure 1: Decision tree for selecting the optimal purification method based on crude physical state and impurity profile.

Troubleshooting & Diagnostics (FAQ)

Q1: My product is a sticky oil, but it’s supposed to be a solid. What happened?

Diagnosis: This is the classic "Melting Point Depression" caused by impurities. Root Cause: The likely culprit is unreacted alcohol or residual solvent trapped in the crystal lattice (bicyclic cages trap solvent easily). The Fix:

  • Do not try to recrystallize immediately; the oil will just separate again.

  • Run a mini-column (Protocol B) to remove the polar alcohol.

  • Once the alcohol is gone, the bromide should solidify. If it remains oily, dissolve in minimal pentane and freeze at -20°C (Protocol C).

Q2: I see a spot on TLC that trails just behind my product. Is that the alcohol?

Diagnosis: Likely yes. Analysis:

  • Bromide (Product): High Rf (~0.8 in 10% EtOAc/Hexanes). Stains weakly with KMnO4 (no oxidizable functional group), visible by I2.

  • Alcohol (Impurity): Lower Rf (~0.3–0.4). Stains strongly with KMnO4 or PMA. The Fix: Because the Rf difference is large, Flash Chromatography is highly effective. Use 100% Hexanes or 2% EtOAc/Hexanes.

Q3: Can I distill this compound?

Diagnosis: Not recommended. Reasoning: While volatile, the high melting point and "waxy" nature often lead to solidification in the condenser (clogging). Better Alternative: Vacuum Sublimation . Bicyclo[2.2.2]octanes are textbook substrates for sublimation. It yields beautiful, solvent-free crystals.

Detailed Experimental Protocols

Protocol A: Vacuum Sublimation (The "Gold Standard")

Best for: Polishing solid material (removing color, salts, and trace solvent).

Equipment: Cold-finger sublimation apparatus, high-vacuum pump (<0.1 mmHg), oil bath.

  • Load: Place the crude solid in the bottom of the sublimation vessel. Ensure a large surface area (do not pile it up).

  • Vacuum: Apply high vacuum carefully. Wait 5 minutes before heating to remove volatile solvents and prevent "bumping."

  • Cooling: Start the coolant flow (ice water or acetone/dry ice) in the cold finger.

  • Heat: Slowly ramp the oil bath temperature.

    • Target: Start at 50°C. If no transfer occurs, increase by 10°C increments.

    • Note: The product will form white, fern-like crystals on the cold finger.

  • Harvest: Stop heating, break vacuum with nitrogen, and scrape the pure crystals from the cold finger.

Protocol B: Flash Chromatography (Removing Alcohol)

Best for: Oily crude containing >5% unreacted alcohol.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: 100% Hexanes (or Pentane)


 5% EtOAc/Hexanes.
  • Pack: Pack a column with silica. The compound is non-polar, so the compound will move fast.

  • Load: Dissolve the crude oil in a minimum amount of hexanes. If it doesn't dissolve, add a few drops of DCM, but keep the load volume low.

  • Elute:

    • Flush with 100% Hexanes (3–5 column volumes). The bromide product usually elutes here.

    • Check fractions: Use TLC (stain with I2).

    • Retain: The alcohol impurity will stick to the top. It requires ~20% EtOAc to move.

  • Concentrate: Evaporate solvent at low temperature (<30°C). The compound is volatile; do not leave on high vacuum for hours.

Protocol C: Low-Temperature Recrystallization

Best for: Finalizing the physical form of waxy solids.

Solvent System: Pentane (primary) or Methanol (alternative).

  • Dissolve: Dissolve the crude solid in the minimum amount of boiling pentane.

  • Filter: If there are insoluble particles (salts), filter hot through a cotton plug.

  • Freeze: Cap the vial tight and place it directly into a -20°C freezer (or -78°C dry ice bath for rapid precipitation).

  • Collect: Cold filtration. Wash with cold pentane.

Analytical Verification (Self-Validating the Purity)

Use these markers to confirm the success of your purification.

TechniqueMarker for Product (Bromide)Marker for Impurity (Alcohol)
1H NMR

3.2–3.4 ppm
(Singlet, 2H, -CH 2Br)

3.5–3.7 ppm
(Singlet, 2H, -CH 2OH)
IR Spec C-H stretches only (fingerprint region distinctive)Broad peak at 3200–3500 cm⁻¹ (O-H stretch)
TLC High Rf (Non-polar)Low Rf (Polar)

Note on NMR: The shift difference between the -CH2Br and -CH2OH is small but distinct. The alcohol methylene is typically more downfield (higher ppm) than the bromide in CDCl3.

References

  • General Synthesis of Bicyclo[2.2.

    • Source: PubChem. "1-Bromo-4-methylbicyclo[2.2.2]octane."[1] National Library of Medicine. Accessed March 2026.

    • URL:[Link]

  • Purification by Sublimation (Methodology)

    • Source: BenchChem Technical Support.[2] "Purification of Bicyclo[2.2.2]octane-1,4-diol." (Analogous scaffold handling).

  • Source: Sigma-Aldrich. "Methyl 4-(bromomethyl)bicyclo[2.2.
  • Crystallographic Data (DABCO derivatives)

    • Source: Semantic Scholar. "1-Bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide."
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane Substitution Reactions

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with the functionalization of highly hindered bicyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with the functionalization of highly hindered bicyclic systems.

The target molecule, 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane , presents a classic kinetic bottleneck: it is a neopentyl-type halide where the β-carbon is a rigid quaternary bridgehead. Standard substitution protocols will almost universally fail here. This guide details the causality behind these failures and provides field-proven, self-validating methodologies to bypass these steric limitations.

Quantitative Strategy Comparison

Before troubleshooting, it is critical to select the correct mechanistic pathway. The table below summarizes the quantitative outcomes of various substitution strategies applied to this specific bicyclic framework.

Substitution StrategyReagents / ConditionsTypical YieldMechanistic Bypass Rationale
Standard

NaOMe, MeOH, 65 °C< 5%None. Fails due to complete steric blockage of the backside trajectory.
Standard


, DCM, 25 °C
0% (Target)Fails. Yields 100% rearranged products via Wagner-Meerwein shift.
Forcing


, DMPU, 120 °C, 24h
40 – 60%High thermal energy and unsolvated small nucleophiles overcome the

barrier.
Halogen-Metal Exchange 1. Mg/THF, reflux2. Electrophile (

)
75 – 90%Single Electron Transfer (SET) mechanism entirely avoids backside attack.
Mechanistic Diagnostics & Logical Pathways

MechanisticPathways Substrate 1-(Bromomethyl)-4-methyl bicyclo[2.2.2]octane (Neopentyl Halide) SN2 Standard SN2 Substrate->SN2 Backside Attack SN1 Standard SN1 Substrate->SN1 Ionization Grignard Halogen-Metal Exchange (Grignard/Organolithium) Substrate->Grignard Mg(0) or t-BuLi ForcingSN2 Forcing SN2 (Small Nu-, DMPU, Heat) Substrate->ForcingSN2 NaN3/NaCN SN2_Result FAILED (Steric Blockage) SN2->SN2_Result SN1_Result FAILED (Wagner-Meerwein Rearrangement) SN1->SN1_Result Grignard_Result SUCCESS (Front-face Trapping) Grignard->Grignard_Result ForcingSN2_Result MODERATE YIELD (Harsh conditions) ForcingSN2->ForcingSN2_Result

Figure 1: Mechanistic divergence and outcomes for neopentyl bicyclic halide substitution.

Troubleshooting FAQs

Q: Why do my standard nucleophilic substitution (


) reactions yield mostly unreacted starting material? 
A:  The primary bromide is attached to a quaternary bridgehead carbon. In an 

reaction, the nucleophile must approach the electrophilic carbon from exactly 180° opposite the leaving group. In your substrate, this trajectory is completely occluded by the rigid ethylene bridges of the bicyclo[2.2.2]octane cage. The steric repulsion in the trigonal bipyramidal transition state drastically raises the activation energy (

), rendering the reaction kinetically unviable at standard temperatures [1].

Q: Can I force the reaction via an


 pathway using a polar protic solvent or a Lewis acid? 
A:  This is highly discouraged. While removing the bromide generates a carbocation, a primary carbocation at the bridgehead-adjacent position is thermodynamically unstable. If forced, the system will rapidly undergo a Wagner-Meerwein rearrangement, shifting a C-C bond from the bicyclic cage to form a more stable tertiary carbocation, permanently destroying your bicyclo[2.2.2]octane framework.

Q: How can I successfully substitute this position without rearranging the cage? A: You must bypass the


 transition state entirely. The most reliable method is Halogen-Metal Exchange . By reacting the bromide with Magnesium metal or tert-butyllithium, the carbon-halogen bond is cleaved via a Single Electron Transfer (SET) mechanism. Radicals are far less sensitive to steric hindrance. The resulting organometallic species can then react with various electrophiles from the front face, completely circumventing the backside attack requirement [1].

Q: If I absolutely must install an azide or cyanide directly, what are the best conditions? A: You must use "forcing conditions": a small, linear, highly reactive nucleophile (like


 or 

), a highly polar aprotic solvent (like DMPU or DMSO) to leave the nucleophile unsolvated, and elevated temperatures (110–130 °C). Yields will peak around 50-60% due to competing degradation pathways at high thermal loads.
Self-Validating Experimental Protocols
Protocol A: Halogen-Metal Exchange and Electrophilic Trapping (Recommended)

This protocol converts the sterically hindered bromide into a highly reactive Grignard reagent, allowing for front-face attack on electrophiles (e.g.,


 to form a carboxylic acid, or DMF to form an aldehyde).

Materials:

  • 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • 1,2-Dibromoethane (0.05 eq, initiator)

  • Anhydrous THF

  • Electrophile (e.g., anhydrous DMF, 2.0 eq)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 3-neck flask equipped with a reflux condenser under a continuous Argon sweep. Add Magnesium turnings (1.5 eq) and enough anhydrous THF to cover the metal.

  • Activation: Add 1,2-dibromoethane (0.05 eq) to the flask. Wait for the evolution of ethylene gas and a slight cloudiness in the THF, indicating the continuous cleaning of the Mg surface.

  • Grignard Formation: Dissolve the bicyclic bromide (1.0 eq) in anhydrous THF (0.5 M concentration). Add 10% of this solution to the Mg suspension. Heat gently to initiate. Once the reaction is self-sustaining, add the remaining solution dropwise over 30 minutes. Reflux for 2 hours.

  • Self-Validation Check (Critical): Withdraw a 0.1 mL aliquot via syringe, quench immediately into

    
    , extract with 
    
    
    
    , and analyze by
    
    
    -NMR. The complete disappearance of the downfield
    
    
    signal (~3.3 ppm) and the appearance of a deuterated methyl group confirms 100% conversion to the Grignard reagent. Do not proceed until this is validated.
  • Electrophilic Trapping: Cool the flask to 0 °C. Add the electrophile (e.g., anhydrous DMF) dropwise. Stir for 1 hour at room temperature.

  • Quench & Isolate: Carefully quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.

Workflow Step1 1. Substrate Prep Dry THF, Argon Step2 2. Mg Activation 1,2-dibromoethane Step1->Step2 Step3 3. Grignard Formation Reflux 2h Step2->Step3 Step4 4. Validation Check D2O Quench & NMR Step3->Step4 Step5 5. Electrophile Add Cool to 0°C, add E+ Step4->Step5

Figure 2: Step-by-step experimental workflow for Halogen-Metal Exchange with integrated validation.

Protocol B: Forcing

Substitution with Azide

Use this protocol only when organometallic pathways are incompatible with other functional groups on your specific derivative.

Step-by-Step Procedure:

  • Solvent Preparation: Degas DMPU (N,N'-Dimethylpropyleneurea) by sparging with Argon for 30 minutes. Note: DMPU is used as a safer, less carcinogenic alternative to HMPA, while providing similar cation-solvating properties.

  • Reaction Assembly: In a heavy-walled pressure vial, combine the bicyclic bromide (1.0 eq), Sodium Azide (

    
    , 5.0 eq), and DMPU (0.2 M).
    
  • Thermal Activation: Seal the vial and heat to 120 °C behind a blast shield for 24 hours. The high thermal energy is strictly required to overcome the steric hindrance of the neopentyl position [2].

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting bromide is UV-inactive but stains with

    
    . Withdraw a 50 µL aliquot, partition between water and ether, and run an FT-IR on the organic layer. A strong, sharp peak at ~2100 
    
    
    
    confirms azide incorporation.
  • Workup: Cool to room temperature. Dilute heavily with water (at least 5x the volume of DMPU) to crash out the product. Extract with Diethyl Ether (4x). Wash the combined organics with water (3x) to remove residual DMPU, dry, and concentrate.

References
  • Kumar, K., Wang, S. S., & Sukenik, C. N. (1984). "Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites." The Journal of Organic Chemistry, 49(4), 665-670.[Link]

  • Nau, W. M., et al. (2005). "Bridgehead carboxy-substituted 2,3-diazabicyclo[2.2.2]oct-2-enes: synthesis, fluorescent properties, and host-guest complexation." Semantic Scholar / European Journal of Organic Chemistry.[Link]

Optimization

Minimizing rearrangement side reactions in bicyclo[2.2.2]octane synthesis

Technical Support Center: Bicyclo[2.2.2]octane (BCO) Synthesis & Stabilization Case ID: BCO-STAB-2024 Subject: Minimizing Rearrangement Side Reactions in Bicyclo[2.2.2]octane Scaffolds Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bicyclo[2.2.2]octane (BCO) Synthesis & Stabilization

Case ID: BCO-STAB-2024 Subject: Minimizing Rearrangement Side Reactions in Bicyclo[2.2.2]octane Scaffolds Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Mission Statement & Technical Context

Objective: To provide a self-validating workflow for the synthesis of bicyclo[2.2.2]octane (BCO) derivatives while suppressing the thermodynamic drift toward the bicyclo[3.2.1]octane isomer.

The Engineering Challenge: BCOs are premier bioisosteres for phenyl rings (Levell et al., 2019), offering improved solubility (


 character) and metabolic stability. However, the BCO scaffold suffers from inherent torsional strain due to eclipsing interactions of the ethano bridges. This creates a high-energy ground state relative to its isomer, bicyclo[3.2.1]octane, which adopts a relaxed chair-conformation.

The Failure Mode: Under acidic conditions or during carbocation-mediated functionalization, the BCO skeleton undergoes a Wagner-Meerwein rearrangement . This 1,2-alkyl shift relieves torsional strain, converting the desired [2.2.2] core into the thermodynamically stable [3.2.1] impurity, often rendering the batch useless for SAR studies.

The Rearrangement Trap: Mechanistic Visualization

The following diagram illustrates the critical failure point. Users must understand that any reaction generating a carbocation at the bridge or bridgehead position risks triggering this pathway.

BCO_Rearrangement cluster_warning DANGER ZONE BCO Bicyclo[2.2.2]octane (Target Scaffold) Cation Carbocation Intermediate (High Energy) BCO->Cation Acid / Leaving Group TS Transition State (Wagner-Meerwein Shift) Cation->TS 1,2-Alkyl Migration B321 Bicyclo[3.2.1]octane (Thermodynamic Sink) TS->B321 Strain Relief

Figure 1: The thermodynamic drift from the strained [2.2.2] system to the relaxed [3.2.1] system via cationic rearrangement.

Module 1: The Diels-Alder Frontline (Formation)

The primary route to BCOs is the Diels-Alder reaction between 1,3-cyclohexadienes and dienophiles. Thermal conditions often require high temperatures (


C), which promote polymerization and retro-Diels-Alder reactions.

Technical Directive: Switch from Thermal to Lewis Acid Catalysis (Low Temperature).

Why? Lewis acids lower the LUMO energy of the dienophile, allowing the reaction to proceed at ambient or sub-ambient temperatures. This Kinetic Control prevents the system from accessing the activation energy required for skeletal rearrangement.

Recommended Catalyst Systems:

Catalyst Condition Specificity Risk Level
Yb(OTf)₃ RT / Mild Heat High functional group tolerance Low (Water tolerant)
AlCl₃ -78°C to 0°C Very high reactivity High (Can trigger rearrangement if temp spikes)

| BF₃·Et₂O | -78°C | Standard for simple dienes | Moderate (Strong acid) |

Protocol A: Low-Temperature Lewis Acid Catalyzed Synthesis

Target: 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Catalyst Loading: Charge Yb(OTf)₃ (5 mol%) (preferred for stability) or AlCl₃ (10 mol%) into the flask.

  • Solvent: Add anhydrous CH₂Cl₂ (0.5 M concentration relative to limiting reagent).

  • Dienophile Addition: Add methyl vinyl ketone (1.0 equiv) and cool to -78°C (if using AlCl₃) or 0°C (if using Yb).

  • Diene Addition: Add 1,3-cyclohexadiene (1.2 equiv) dropwise over 20 minutes.

    • Critical Check: Monitor internal temperature. Do not allow exotherm to exceed 5°C.

  • Reaction: Stir for 4–12 hours. Monitor by TLC.

  • Quench: Pour into cold NaHCO₃ (sat. aq.). Do not use acidic workup.

  • Purification: Flash chromatography on silica (neutralized with 1% Et₃N if product is acid-sensitive).

Module 2: Functionalization (Avoiding the Trap)

Once the BCO core is formed, functionalizing the bridgehead (C1/C4) is difficult. Standard


 conditions (solvolysis) will generate a bridgehead cation. While BCO bridgehead cations are more stable than [2.2.1] cations (Bredt's rule is relaxed), they are still prone to rearrangement to the [3.2.1] skeleton if a nucleophile does not trap them immediately (Wiberg, 1996).

Technical Directive: Utilize Radical Decarboxylative Pathways (Minisci-type) instead of Cationic Pathways.

Why? Bridgehead radicals retain the pyramidal geometry and are structurally robust. They do not undergo the Wagner-Meerwein rearrangement (Mykhailiuk, 2019).

Protocol B: Radical Bridgehead Functionalization

Target: Bridgehead arylation without rearrangement.

  • Precursor: Start with Bicyclo[2.2.2]octane-1-carboxylic acid.

  • Reagents: AgNO₃ (0.2 equiv), K₂S₂O₈ (1.5 equiv), Heteroarene (1.5 equiv).

  • Solvent: CH₂Cl₂/H₂O (biphasic system).

  • Mechanism: Silver-catalyzed oxidative decarboxylation generates the C1 radical.

  • Reaction: Stir at 40°C. The radical attacks the heteroarene.

  • Outcome: The radical intermediate cannot rearrange to the [3.2.1] system, ensuring skeletal integrity.

Troubleshooting & Diagnostics (FAQ)

Q1: I see a "doublet of triplets" splitting pattern turning into complex multiplets in NMR. What happened? A: This is the signature of symmetry breaking. The BCO [2.2.2] core has high symmetry (


 or 

). If your NMR signals become complex and the integration matches, you have likely rearranged to the [3.2.1] isomer.
  • Fix: Check your workup. Did you use HCl? Did you use silica gel that is too acidic? Switch to alumina or neutralized silica.

Q2: My Diels-Alder yield is low, and I see polymerization. A: 1,3-cyclohexadiene is prone to polymerization.

  • Fix: Add a radical inhibitor (BHT) to the reaction mixture. Ensure the Lewis Acid is added to the dienophile first, coordinating it, before adding the diene.

Q3: Can I use H₂SO₄ to hydrate the alkene bond in the BCO ring? A: ABSOLUTELY NOT. Strong Brønsted acids will protonate the alkene, forming a carbocation that will instantly rearrange to the [3.2.1] system (Wagner-Meerwein).

  • Fix: Use Hydroboration-Oxidation (BH₃·THF followed by H₂O₂/NaOH). This proceeds via a concerted mechanism, avoiding the carbocation intermediate entirely.

Decision Support System

Use this flow to determine the safety of your proposed reaction step.

Decision_Tree Start Proposed Reaction Step Q1 Does it generate a Carbocation? Start->Q1 Q2 Is the Carbocation at Bridge/Bridgehead? Q1->Q2 Yes Safe Proceed (Low Risk) Q1->Safe No (Concerted/Radical) Q2->Safe No (Distal) Stop STOP: High Rearrangement Risk Q2->Stop Yes Alt Use Radical or Anionic Equivalent Stop->Alt Solution

Figure 2: Workflow for assessing rearrangement risk in BCO synthesis.

References

  • Levell, J. R., et al. (2019). Bicyclo[2.2.2]octanes: Synthesis, Structure and Biological Activity. National Institutes of Health.

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3]

  • Wiberg, K. B. (1996). The solvolysis of bicyclo[2.2.2]octyl derivatives. Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). Lewis Acid Catalysts in Bicyclo[2.2.2]octenone Synthesis.[2][3][4][5]

Sources

Troubleshooting

Removing unreacted starting materials from 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane crude product

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals synthesizing 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane from its corresponding start...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals synthesizing 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane from its corresponding starting material, (4-methylbicyclo[2.2.2]octan-1-yl)methanol .

Due to the unique highly lipophilic, rigid, and symmetrical nature of the bicyclo[2.2.2]octane cage, standard aqueous workups are often insufficient for removing unreacted starting materials and reaction byproducts. As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols that explain the causality behind each experimental choice, ensuring you achieve >99% purity in your final product.

Frequently Asked Questions (FAQs)

Q1: Why can't I remove the unreacted (4-methylbicyclo[2.2.2]octan-1-yl)methanol via a simple aqueous wash? Causality: While small aliphatic alcohols typically have some aqueous solubility, the bicyclo[2.2.2]octane core is a massive, highly lipophilic hydrocarbon cage. The hydration energy of the single primary hydroxyl group is vastly overpowered by the hydrophobic penalty of the 9-carbon framework. Consequently, the partition coefficient (LogP) heavily favors the organic phase, making aqueous extraction completely ineffective.

Q2: I used the Appel reaction (


). My crude NMR shows a massive aromatic multiplet at ~7.4–7.7 ppm. What is this, and why is it co-eluting? 
Causality:  This is triphenylphosphine oxide (TPPO) [1]. TPPO is notorious for streaking on silica gel and co-eluting with a wide range of products. Because your bicyclic bromide is highly non-polar, TPPO shouldn't perfectly co-elute if you use strictly non-polar eluents. However, the sheer mass of TPPO generated (often >1 equivalent) physically entraps the product or overloads the silica stationary phase, causing poor separation.

Q3: I used


 instead of the Appel reaction. Do I still need to worry about TPPO? 
Causality:  No. The bromination of alcohols with phosphorus tribromide (

) generates phosphorous acid (

) as the primary byproduct. Unlike TPPO,

is highly water-soluble and can be completely neutralized and removed via a simple aqueous wash with saturated sodium bicarbonate (

). However, the unreacted bulky alcohol will still remain in the organic phase, requiring further purification.

Q4: My product yield is mysteriously low after high-vacuum drying, but the NMR is clean. Where did it go? Causality: Bicyclic molecules with high symmetry (like bicyclo[2.2.2]octanes, adamantanes, and cubanes) have unusually high vapor pressures because their spherical nature reduces intermolecular Van der Waals surface area. 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane readily sublimes and will evaporate if left on a high-vacuum Schlenk line or a rotary evaporator at elevated bath temperatures.

Troubleshooting Guide

Scenario A: Significant Unreacted Alcohol Remains
  • Diagnostic:

    
     NMR shows a singlet around ~3.3–3.4 ppm (
    
    
    
    ) distinct from the
    
    
    peak (~3.1–3.2 ppm). TLC shows a baseline spot in hexanes.
  • Solution: Exploit the massive hydrogen-bonding differential. The alcohol will bind strongly to the silanol groups of a silica stationary phase, whereas the bromide acts almost like a pure hydrocarbon. A rapid silica plug using 100% hexanes will cleanly separate them.

Scenario B: Heavy TPPO Contamination (Appel Reaction)
  • Diagnostic: A white crystalline solid crashes out of the crude oil upon concentration; NMR shows strong aromatic signals.

  • Solution: Utilize the

    
     precipitation method [1][2]. 
    
    
    
    forms a highly insoluble
    
    
    coordinate complex in polar solvents, allowing for simple filtration before chromatography.

Quantitative Comparison of Purification Workflows

MethodTarget ImpurityReagent / Stationary PhaseTypical Loading / Equiv.Solvent SystemAvg. RecoveryProcessing Time
Silica Gel Plug Unreacted AlcoholSilica Gel (60 Å, 230-400 mesh)10–15 g silica per 1 g crude100% Hexanes>90%45 mins

Precipitation
TPPOAnhydrous

1.5 – 2.0 equiv. to TPPOEthanol or EtOAc85–95%120 mins
Chemical Scavenging Unreacted AlcoholPS-Isocyanate Resin2.0 – 3.0 equiv. to alcoholDCM or THF>95%4–16 hours

Purification Decision Workflow

G Start Crude Reaction Mixture (Bromide + Alcohol + Byproducts) Q1 Was Appel Reaction Used? (TPPO Present?) Start->Q1 TPPO_Rem ZnCl2 Precipitation in EtOH/EtOAc Q1->TPPO_Rem Yes Q2 Unreacted Alcohol Present? Q1->Q2 No Filter1 Filtration (Discard Solid Zn-TPPO) TPPO_Rem->Filter1 Filter1->Q2 Silica Method A: Silica Plug (100% Hexanes) Q2->Silica Preferred Scavenge Method B: PS-Isocyanate Resin Scavenging Q2->Scavenge Automated/Scale-up Evap Careful Concentration (Avoid High Vacuum) Q2->Evap No Impurities Silica->Evap Scavenge->Evap Pure Pure 1-(Bromomethyl)- 4-methylbicyclo[2.2.2]octane Evap->Pure

Caption: Workflow for the purification of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane crude mixtures.

Experimental Protocols

Protocol 1: Chromatography-Free TPPO Removal via Complexation

Use this protocol if the Appel reaction was utilized and TPPO is physically entrapping your product.

  • Preparation: Concentrate the crude reaction mixture to an oil or solid under reduced pressure.

  • Dissolution: Dissolve the residue in a minimal amount of a polar solvent (e.g., Ethanol or Ethyl Acetate).

  • Complexation: In a separate flask, prepare a ~1.8 M solution of anhydrous zinc chloride (

    
    ) in warm ethanol. Add 1.5 to 2.0 equivalents of 
    
    
    
    for every theoretical equivalent of TPPO in your crude mixture.
  • Precipitation: Add the

    
     solution to the crude product solution at room temperature with vigorous stirring. Stir for 1–2 hours. A dense white precipitate of the 
    
    
    
    complex will form [1].
  • Filtration: Filter the mixture through a Büchner funnel to remove the solid complex. Wash the filter cake with a small volume of cold ethanol.

  • Self-Validation Step: Spot the filtrate on a TLC plate (eluent: 20% EtOAc/Hexanes) and observe under a 254 nm UV lamp. The massive, dark UV-active spot corresponding to TPPO should be absent.

Protocol 2: Rapid Silica Plug Separation of Bromide from Alcohol

Use this protocol to remove the unreacted (4-methylbicyclo[2.2.2]octan-1-yl)methanol.

  • Column Preparation: Pack a fritted glass funnel with 10–15 g of silica gel (60 Å, 230–400 mesh) per 1 g of crude product. Pre-condition the plug with 100% hexanes.

  • Loading: Load the crude mixture (free of TPPO) onto the silica. If the mixture is an oil, load it neat or dissolved in a minimum volume of hexanes.

  • Elution: Elute under light vacuum or positive pressure with 100% hexanes. The bulky, non-polar bromide has zero hydrogen-bonding capability and will elute in the first 2–3 column volumes [3].

  • Retention: The unreacted alcohol, possessing a primary hydroxyl group, will hydrogen-bond tightly to the stationary phase and remain trapped on the column.

  • Self-Validation Step: Check the fractions via TLC in 100% hexanes. Note: The bromide product is not UV-active. You must stain the plate with Phosphomolybdic Acid (PMA) or

    
     and heat it. The product will appear as a spot at 
    
    
    
    . If a spot appears at the baseline (
    
    
    ), the plug has been overloaded and alcohol is breaking through.
  • Concentration: Combine the product-containing fractions and concentrate on a rotary evaporator. Critical: Keep the water bath

    
     and do not leave the flask on a high-vacuum Schlenk line, as the product will sublime.
    

References

  • Title : Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Work up tips: Reactions with Triphenylphosphine oxide Source : Shenvi Lab (Scripps Research / UC Berkeley) URL : [Link]

Optimization

Technical Support Center: Troubleshooting the Hydrolysis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Welcome to the Advanced Chemical Development Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals encountering reactivity issues with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Development Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals encountering reactivity issues with 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane .

If you are attempting to convert this compound to its corresponding alcohol using standard basic hydrolysis (e.g., NaOH/KOH in aqueous ethanol) and are recovering 100% of your starting material, you are experiencing a well-documented chemical phenomenon. This guide breaks down the causality behind this chemical inertness and provides a self-validating experimental workaround.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why doesn't this primary alkyl bromide undergo SN2 hydrolysis?

A: While the leaving group is technically on a primary carbon, the adjacent carbon is a quaternary bridgehead (C1) of the bicyclo[2.2.2]octane system. This makes it a highly hindered neopentyl-type halide [1].

In a standard SN2 reaction, the nucleophile must approach exactly 180° opposite to the leaving group (backside attack). In acyclic neopentyl systems, this trajectory is severely hindered by the freely rotating tert-butyl group, making them react roughly 20,000 times slower than ethyl halides[2]. In 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane, the three alkyl branches are rigidly "tied back" into the bicyclic cage. Because the C–Br bond points outward, the 180° backside attack trajectory passes directly through the center of the rigid bicyclic cage. The cage acts as an impenetrable steric umbrella, reducing the SN2 reaction rate to effectively zero[2].

SN2_Blockade OH Hydroxide Ion (Nucleophile) TS SN2 Transition State (Sterically Blocked) OH->TS Backside Attack (Blocked by Cage) Substrate 1-(Bromomethyl)-4-methyl bicyclo[2.2.2]octane Substrate->TS Product 1-(Hydroxymethyl)-4-methyl bicyclo[2.2.2]octane TS->Product Pathway Forbidden

Fig 1: Steric blockade of the SN2 backside attack trajectory by the rigid bicyclic cage.

Q2: Can we force an SN1 mechanism by applying high heat in a polar protic solvent?

A: No, standard heating will not overcome the SN1 activation barrier. The SN1 mechanism requires the departure of the bromide ion to form a primary 1-bicyclo[2.2.2]octylmethyl carbocation, which is thermodynamically highly unstable.

While neopentyl systems can sometimes undergo SN1 via a concerted Wagner-Meerwein rearrangement (alkyl shift), this would require expanding the bicyclo[2.2.2]octane ring to form a bicyclo[3.2.2]nonyl bridgehead carbocation. Bridgehead carbocations are highly strained due to their inability to achieve planar sp² geometry (Bredt's Rule)[3]. Without extreme electrophilic assistance (e.g., Ag⁺ salts in non-nucleophilic ionizing solvents), the activation energy remains insurmountable.

Q3: Why doesn't the compound undergo E2 elimination to form an alkene?

A: E2 elimination strictly requires a β-hydrogen that can align antiperiplanar to the leaving group. In this molecule, the α-carbon is the –CH₂– group, and the adjacent β-carbon is the C1 bridgehead. Because the C1 bridgehead is bonded to three carbon branches and the bromomethyl group, it possesses zero β-hydrogens . Consequently, E2 elimination is structurally impossible.

SN1_E2_Failure cluster_SN1 SN1 Pathway cluster_E2 E2 Pathway Substrate 1-(Bromomethyl)-4-methyl bicyclo[2.2.2]octane Cation Primary Carbocation (Highly Unstable) Substrate->Cation -Br⁻ (High ΔG‡) BetaH No Beta-Hydrogens at C1 Bridgehead Substrate->BetaH Base Abstraction Impossible Rearrangement Bicyclo[3.2.2]nonyl Cation (Strained Bridgehead) Cation->Rearrangement Wagner-Meerwein Shift

Fig 2: Unfavorable energetics for SN1 ionization and structural impossibility of E2 elimination.

Part 2: Quantitative Kinetic Comparison

To contextualize the extreme unreactivity of this substrate, consider the relative SN2 reaction rates of primary alkyl bromides under identical nucleophilic conditions.

Table 1: Relative SN2 Reactivity of Primary Alkyl Bromides

Substrate TypeExample CompoundRelative Rate (SN2)Structural Causality
Unhindered Primary Ethyl bromide1.0Open backside trajectory allows rapid, unhindered nucleophilic attack.
Acyclic Neopentyl Neopentyl bromide5 × 10⁻⁵Freely rotating t-butyl group severely hinders, but does not entirely eliminate, backside approach[2].
Rigid Bicyclic Neopentyl 1-(Bromomethyl)bicyclo[2.2.2]octane< 10⁻⁶ (Est.)"Tied-back" cage completely blocks the 180° attack vector, removing all conformational relief[2].

Part 3: Experimental Workaround Protocol

Issue: Nucleophilic substitution (hydrolysis) fails to yield the desired 1-(hydroxymethyl)-4-methylbicyclo[2.2.2]octane. Solution: Bypass nucleophilic substitution entirely by inverting the polarity (umpolung) of the carbon center via Grignard formation, followed by electrophilic oxygenation.

Self-Validating Grignard Oxygenation Workflow

Step 1: Equipment Preparation & Drying

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Causality: The rigid bicyclic Grignard reagent is highly basic. Even trace moisture will instantly quench it to the alkane (1,4-dimethylbicyclo[2.2.2]octane), ruining the yield.

Step 2: Grignard Initiation (Validation Checkpoint)

  • Action: Add Magnesium turnings (1.5 eq) and a single crystal of iodine in anhydrous THF. Add 5% of your total 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane.

  • Validation: Do NOT proceed until the brown iodine color completely fades and the solution becomes slightly cloudy and warm. This visual cue confirms the oxide layer on the Mg has been breached and insertion has begun.

Step 3: Reagent Addition & Formation

  • Action: Add the remaining bromide dropwise over 30 minutes. Reflux the mixture for 2 hours.

  • Validation: Take a 0.1 mL aliquot, quench it in 1 mL of water, extract with hexane, and run GC-MS. You must observe the mass of the quenched alkane (1,4-dimethylbicyclo[2.2.2]octane) and the complete disappearance of the starting bromide mass.

Step 4: Electrophilic Oxygenation

  • Action: Cool the active Grignard solution to 0 °C using an ice bath. Bubble dry O₂ gas (passed through a Drierite column) directly into the solution via a submerged needle for 1 hour.

  • Causality: The oxygen inserts into the C–Mg bond to form a hydroperoxide salt (R–O–O–MgBr). Excess Grignard reagent in the pot immediately reduces this intermediate to the desired alkoxide (R–O–MgBr).

Step 5: Quench and Isolation

  • Action: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the target alcohol.

Part 4: References

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-7, PPT-22 Factors Affecting the Rates of SN1 and SN2 Reactions - St. Paul's Cathedral Mission College. Available at: 1

  • Solvolytic reactivity of bridgehead substituted tricyclo[4.4.0.0 3,8 ]decanes (twistanes) - cdnsciencepub.com. Available at: 3

  • Reactivity - Aliphatic Substitution, Nucleophilic and Organometallic - Introduction - March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition (2013) - schoolbag.info. Available at: 2

Sources

Troubleshooting

Troubleshooting low reactivity of neopentyl-like bridgehead bromides

Welcome to the Bridgehead Halide Reactivity Support Hub. Ticket Status: OPEN Subject: Troubleshooting Low Reactivity in Neopentyl-like Bridgehead Bromides Assigned Specialist: Senior Application Scientist, Process Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bridgehead Halide Reactivity Support Hub.

Ticket Status: OPEN Subject: Troubleshooting Low Reactivity in Neopentyl-like Bridgehead Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Geometric Cage" Problem

You are likely here because a standard substitution protocol (Williamson ether synthesis, Finkelstein, or standard amination) failed completely on a substrate like 1-bromoadamantane , 1-bromobicyclo[2.2.2]octane , or 1-bromonorbornane .

These substrates are often misclassified as simply "sterically hindered" (neopentyl-like). While true, the core issue is geometric constraint , not just bulk.

  • 
     is Impossible:  The bridgehead carbon cannot invert its configuration (the "umbrella" cannot flip inside the cage). Backside attack is physically blocked.[1]
    
  • 
     is Strain-Dependent:  Formation of a carbocation requires a planar (
    
    
    
    ) geometry. The cage structure resists this flattening.[1]
    • Adamantyl (flexible)

      
       Stable cation 
      
      
      
      
      
      Possible.
    • Norbornyl (rigid)

      
       Unstable cation 
      
      
      
      
      
      Forbidden.
  • Elimination is Blocked: Bredt’s Rule prevents double bond formation at the bridgehead in small rings.

Module 1: Diagnostic & Triage

Before selecting a protocol, determine the strain energy of your specific bridgehead system. Use the flowchart below to select the viable pathway.

BridgeheadLogic Start START: Substrate Analysis IsBridgehead Is the Bromide at a Bridgehead Carbon? Start->IsBridgehead SN2Check STOP: SN2 is Impossible. Do not use strong nucleophiles (NaOEt, NaN3) expecting inversion. IsBridgehead->SN2Check Yes RingSize Check Ring Strain (Bredt's Rule Severity) SN2Check->RingSize Large Low Strain (e.g., Adamantane, Bicyclo[2.2.2]octane) RingSize->Large Flexible Cage Small High Strain (e.g., Norbornane, Cubane) RingSize->Small Rigid Cage PathA Pathway A: SN1 Solvolysis (Lewis Acid Activation) Large->PathA Cation is Stable PathB Pathway B: Radical/Metal Cross-Coupling (Pd/Ni Catalysis or Giese) Large->PathB Small->PathB Cation is Unstable (SN1 Fails)

Figure 1: Decision matrix for selecting reaction pathways based on bridgehead ring strain.

Module 2: Mechanistic Barriers (The "Why")

Users often ask: "Why does neopentyl bromide react eventually, but my bridgehead bromide doesn't?"

FeatureNeopentyl Bromide (

)
Bridgehead Bromide (e.g., 1-Ad-Br)

Attack
Slow (Steric hindrance), but possible with forcing.Impossible (Cage blocks trajectory).

Cation
Rearranges (1,2-methyl shift) to tert-cation.Cannot Rearrange (Geometry is locked).
Elimination Possible (E2).Impossible (Bredt's Rule).

Implication: You cannot rely on rearrangement to save a failed reaction. You must force the specific bond breakage using Metal Catalysis or Radical Abstraction .

Module 3: Validated Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Applicability: Forming C-C or C-N bonds on 1-Adamantyl or similar stable bridgeheads.

Standard


 often fails because the oxidative addition  step is too slow for bulky, electron-rich alkyl bromides. You must use bulky, electron-rich phosphine ligands to drive the cycle.

Recommended System:

  • Pre-catalyst:

    
     or Pd-PEPPSI-IPr.
    
  • Ligand: BrettPhos (for amination) or

    
      / Q-Phos  (for C-C coupling).
    
  • Base:

    
     or 
    
    
    
    .

Step-by-Step Workflow (Suzuki Coupling of 1-Bromoadamantane):

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add 1-bromoadamantane (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (10 mol%).
  • Base/Solvent: Add

    
     (2.0 equiv) and anhydrous Toluene/Dioxane (10:1).
    
  • Activation: Heat to 100°C for 12–24 hours.

    • Note: If conversion is low, add 1-2 drops of water (activates the boronic acid) or switch to Pd-PEPPSI-IPr catalyst.

Protocol B: Grignard Formation via Rieke Magnesium (Mg)*

Applicability: When commercial Grignards cannot be formed due to surface passivation.

Standard Mg turnings are insufficient for bridgehead halides due to the high energy barrier of electron transfer. Rieke Magnesium (highly reactive, high surface area) is required.

Preparation of Rieke Mg:

  • Reduction: In a dry Schlenk flask under Argon, suspend anhydrous

    
     (1.1 equiv) in THF.
    
  • Activation: Add Lithium metal (2.2 equiv) and catalytic Naphthalene (10 mol%) as an electron carrier.

  • Stir: Stir vigorously for 2 hours. The solution will turn dark black (formation of Mg*).

  • Grignard Formation: Cool to 0°C. Add the bridgehead bromide solution dropwise.

    • Critical Step: Allow to stir at 0°C to RT. Do not reflux immediately; Rieke Mg is reactive enough to couple at lower temperatures.[2]

Protocol C: Lewis-Acid Assisted Solvolysis ( )

Applicability: Hydrolysis or Friedel-Crafts alkylation of electron-rich arenes.

If your bridgehead can support a cation (Adamantane), use Silver (I) to scavenge the halide.

  • Reagents: 1-Bromoadamantane (1 equiv),

    
     or 
    
    
    
    (1.1 equiv).
  • Solvent: DCM (non-nucleophilic) or neat Arene (for Friedel-Crafts).

  • Mechanism: Precipitation of

    
     drives the formation of the bridgehead cation, which is then trapped by the nucleophile.
    

Module 4: Visualization of the Catalytic Solution

The following diagram illustrates why bulky ligands are necessary to facilitate the oxidative addition step, which is the bottleneck for bridgehead substrates.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (The Bottleneck) Pd0->OxAdd Requires Bulky e-Rich Ligand (e.g., P(tBu)3) PdII Pd(II)-Bridgehead Complex (Sterically Crowded) OxAdd->PdII Bridgehead Br Inserts TransMet Transmetallation (Boronic Acid/Amine) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the oxidative addition bottleneck common in bridgehead bromides.

Frequently Asked Questions (FAQ)

Q: I tried Lithium-Halogen exchange with t-BuLi, but I mostly got the reduced product (Bridgehead-H). Why? A: This is a common failure mode. The bridgehead radical is often formed faster than the lithiated species, or the lithiated species acts as a base. The "reduced" product comes from the radical abstracting a hydrogen atom from the solvent (THF).

  • Fix: Switch to Rieke Magnesium (Protocol B) or perform the exchange in a non-ethereal solvent (like pentane) at -78°C if solubility permits.

Q: Can I use the Finkelstein reaction (NaI/Acetone) to make the iodide and increase reactivity? A: No. The Finkelstein reaction is an


 process. It will not work on bridgehead carbons. You will only recover starting material.

Q: My substrate is 1-bromocubane. Does this guide apply? A: Cubane is a special case. While it is a bridgehead, the C-H acidity is higher (


). You can often perform Directed Ortho Metallation (DoM)  using amide directing groups rather than relying on halide displacement. However, for the bromide, Pd-catalyzed coupling (Protocol A) is effective because the cubyl skeleton, despite strain, resists ring opening under these conditions.

References

  • Mechanistic Constraints (Bredt's Rule & Solvolysis)

    • Master Organic Chemistry. "Bredt’s Rule: Why Don’t Bridgehead Double Bonds Form?"

    • Chemistry LibreTexts. "Solvolysis of Tertiary and Secondary Haloalkanes."

  • Palladium Catalysis Protocols

    • Organic Chemistry Portal.[3] "Buchwald-Hartwig Cross Coupling Reaction."[4] (Detailed ligand selection for hindered substrates).

    • BenchChem.[1][5] "Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene" (Analogous hindered protocols).

  • Rieke Magnesium & Grignard Formation

    • Organic Chemistry Portal.[3] "Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium."[2]

    • University of Munich. "New Preparations and Reactions of Organometallic Reagents... Rieke-Zn and Mg."

Sources

Optimization

Scale-up synthesis challenges for 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Welcome to the Technical Support Center for the scale-up synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane . As a rigid, highly lipophilic bioisostere, this bicyclic scaffold is highly valued in drug development[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane .

As a rigid, highly lipophilic bioisostere, this bicyclic scaffold is highly valued in drug development[1]. However, scaling its synthesis from the bench to multi-gram or kilogram quantities introduces significant operational bottlenecks. These include managing aggressive exotherms, mitigating product sublimation, and purifying a compound that is completely invisible to standard UV detectors.

This guide is engineered to provide researchers with field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure a robust scale-up campaign.

Section 1: Synthesis Workflow & Logic

The standard industrial route to 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane relies on a two-step sequence: the reduction of a commercially available carboxylic acid precursor, followed by the bromination of the resulting neopentyl-like alcohol[2].

SynthesisWorkflow A 4-Methylbicyclo[2.2.2] octane-1-carboxylic acid (Starting Material) B 1-(Hydroxymethyl)-4-methyl bicyclo[2.2.2]octane (Intermediate) A->B Reduction (LAH or BH3-THF) C 1-(Bromomethyl)-4-methyl bicyclo[2.2.2]octane (Target Product) B->C Bromination (PBr3 or CBr4/PPh3)

Fig 1: Two-step synthesis workflow for 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane.

Section 2: Troubleshooting & FAQs

Q: Why is my LAH reduction of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid stalling at 80% conversion on a 500g scale?

  • Causality: When scaling up, the lithium salt of the carboxylic acid forms a thick, highly insoluble gel in THF at high concentrations. This gel physically encapsulates unreacted Lithium Aluminum Hydride (LAH), preventing it from accessing the remaining starting material.

  • Solution: Dilute the reaction mixture to <0.5 M, utilize a high-torque mechanical overhead stirrer (magnetic stirring will fail), and maintain a gentle reflux. Alternatively, switch to Borane-THF (BH₃·THF), which forms a much more soluble intermediate complex and avoids the gelation phase entirely.

Q: During the Appel bromination (CBr₄/PPh₃), I cannot separate the triphenylphosphine oxide (TPPO) from the product. Column chromatography is not viable at scale. What is the alternative?

  • Causality: The target compound is highly lipophilic[2]. TPPO has mixed solubility and tends to co-elute or co-crystallize with non-polar bicyclic systems.

  • Solution: Perform a reverse-precipitation. Concentrate the reaction mixture, then resuspend the crude residue in cold heptane or cyclohexane. TPPO is nearly insoluble in cold aliphatic hydrocarbons, whereas your bicyclic bromide is highly soluble. Filter the precipitated TPPO through a Celite pad.

Q: Why am I losing product mass during the final solvent evaporation step?

  • Causality: Bicyclo[2.2.2]octane derivatives—particularly those with low molecular weights and non-polar functional groups—possess unusually high vapor pressures and readily sublime at room temperature[3].

  • Solution: Never evaporate the product to complete dryness under high vacuum (<10 mbar). Keep the rotary evaporator water bath below 30°C. If the product must be stored, leave it as a concentrated solution in a high-boiling solvent, or dry it under a gentle stream of nitrogen rather than deep vacuum.

Q: How do I track the reaction progress if the compound is not UV-active?

  • Causality: The bicyclic core lacks conjugated pi-systems, rendering HPLC-UV analysis completely ineffective.

  • Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) or LC-ELSD (Evaporative Light Scattering Detector) for quantitative tracking. For rapid qualitative checks, use Thin Layer Chromatography (TLC) stained with Phosphomolybdic Acid (PMA) or basic KMnO₄, followed by aggressive heating to visualize the spots.

Troubleshooting Start Low Yield in Bromination? Q1 Is TPPO precipitating with the product? Start->Q1 Q2 Are there rearrangement byproducts? Start->Q2 Sol1 Switch to PBr3 or use cold heptane extraction Q1->Sol1 Yes Sol2 Control temperature (<10°C) Avoid strong Lewis acids Q2->Sol2 Yes

Fig 2: Decision tree for resolving low yields during the bromination step.

Section 3: Quantitative Reagent Comparison

Selecting the correct bromination reagent is the most critical decision in this scale-up. The table below summarizes the quantitative trade-offs based on industrial precedent[4].

Table 1: Comparison of Bromination Reagents for Bicyclo[2.2.2]octane Systems

Reagent SystemTypical YieldScalability (>100g)Byproduct RemovalKey Risk / Drawback
CBr₄ / PPh₃ (Appel) 85-95%ModerateDifficult (TPPO)TPPO contamination, massive reagent weight
PBr₃ 75-85%ExcellentEasy (Aqueous wash)Intermediate phosphite ester trapping
HBr (48% aq) / H₂SO₄ <50%PoorEasyCarbocation rearrangement, low conversion

Section 4: Validated Step-by-Step Protocols

Protocol 1: Scale-Up Reduction to 1-(Hydroxymethyl)-4-methylbicyclo[2.2.2]octane

This protocol utilizes a Fieser workup to ensure high recovery of the alcohol without gelation.

  • Preparation: Charge a perfectly dry, nitrogen-flushed reactor with LAH (1.5 eq) and anhydrous THF (10 mL/g of LAH). Cool the suspension to 0°C.

  • Addition: Dissolve 4-methylbicyclo[2.2.2]octane-1-carboxylic acid in anhydrous THF (5 mL/g). Add this solution dropwise over 2 hours. Causality: Strict temperature control (<15°C) during addition is required to manage the massive evolution of hydrogen gas.

  • Reflux: Heat the mixture to 65°C for 4 hours.

    • Self-Validation Step: Withdraw a 0.5 mL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via GC-MS. Proceed only when the acid peak is completely consumed.

  • Fieser Quench (Critical): Cool the reactor to 0°C. For every

    
     grams of LAH used, sequentially and cautiously add:
    
    • 
       mL of distilled water (Dropwise!)
      
    • 
       mL of 15% aqueous NaOH
      
    • 
       mL of distilled water
      
    • Causality: The specific stoichiometric ratio of the Fieser quench forces the aluminum salts to precipitate as a granular, easily filterable solid rather than a product-trapping hydroxide gel.

  • Isolation: Filter the white granular salts through a coarse frit, wash thoroughly with hot THF, and concentrate the filtrate under reduced pressure to yield the intermediate alcohol.

Protocol 2: Scalable Bromination via PBr₃

This protocol avoids the TPPO purification nightmare of the Appel reaction, making it ideal for >100g scales.

  • Preparation: Dissolve the intermediate 1-(hydroxymethyl)-4-methylbicyclo[2.2.2]octane in anhydrous Dichloromethane (DCM) (8 mL/g). Cool to 0°C under nitrogen.

  • Addition: Add PBr₃ (0.4 eq) dropwise. (Note: 1 mole of PBr₃ provides 3 moles of active bromide).

  • Reaction & Thermal Cleavage: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours. Finally, heat the mixture to 40°C (mild reflux) for 1 hour.

    • Causality: Heating to 40°C is mandatory. PBr₃ initially forms intermediate phosphite esters with the alcohol. If the reaction is quenched too early or kept too cold, these esters will not fully cleave into the desired alkyl bromide, resulting in artificially low yields and severe emulsion issues during the aqueous workup.

    • Self-Validation Step: GC-MS must show complete disappearance of the alcohol and intermediate ester peaks before quenching.

  • Quench: Cool to 0°C and very slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7.

  • Isolation: Separate the phases, extract the aqueous layer once with DCM, and dry the combined organics over Na₂SO₄. Concentrate under mild vacuum (>50 mbar, water bath <30°C) to prevent the sublimation of the target 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane.

References

  • US Patent Application US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
  • Journal of Organic Chemistry (2005) - Radical-Mediated Formation of Bicyclo[2.2.2]octane. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Handling moisture sensitivity during 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane storage

Introduction: The "Neopentyl" Paradox Welcome to the Technical Support Center. You are likely working with 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane , a critical scaffold used in medicinal chemistry as a bioisostere f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Neopentyl" Paradox

Welcome to the Technical Support Center. You are likely working with 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane , a critical scaffold used in medicinal chemistry as a bioisostere for phenyl rings or tert-butyl groups.

The Core Challenge: Researchers often misjudge this compound's stability. Because it is a neopentyl-like primary alkyl bromide (the bromine is attached to a primary carbon adjacent to a quaternary bridgehead), it is sterically protected against rapid nucleophilic attack (


). However, this steric bulk does not  protect it from moisture-induced autocatalytic degradation over time.

This guide provides a self-validating system to ensure your material remains >98% pure for downstream coupling (e.g., Grignard formation, Suzuki-Miyaura cross-coupling).

Part 1: The Science of Degradation (Root Cause Analysis)

To store this compound effectively, you must understand why it degrades.

The Hydrolysis Mechanism

While the bicyclo[2.2.2]octane cage is rigid and lipophilic, the bromomethyl group (


) is susceptible to slow hydrolysis.
  • Step 1 (Initiation): Trace atmospheric moisture attacks the C-Br bond. While slow due to steric hindrance, this generates the alcohol and Hydrogen Bromide (HBr) .

  • Step 2 (Autocatalysis): HBr is a strong acid. It protonates the remaining alcohol or unreacted bromide, creating a better leaving group and accelerating further degradation.

  • Step 3 (Rearrangement Risk): In neopentyl systems, the formation of a primary carbocation is unfavorable. However, under acidic conditions, the cage can undergo Wagner-Meerwein rearrangements , leading to isomeric impurities that are difficult to separate by standard chromatography.

Visualizing the Degradation Logic

DegradationPath Compound Intact Alkyl Bromide Hydrolysis Slow Hydrolysis (Rate Limiting) Compound->Hydrolysis + Moisture Moisture Trace H2O (Ingress) Moisture->Hydrolysis HBr HBr Generation (Acidic) Hydrolysis->HBr Byproduct Rearrange Wagner-Meerwein Rearrangement Hydrolysis->Rearrange Acid Catalysis Cycle Autocatalytic Loop HBr->Cycle Cycle->Hydrolysis Accelerates Impurity Isomeric Impurities Rearrange->Impurity

Figure 1: The autocatalytic degradation cycle driven by moisture and HBr accumulation.

Part 2: Storage Protocols (The "How-To")

Do not rely on the supplier's original packaging once opened. Follow this "Defense-in-Depth" strategy.

The Containment System
LayerMaterial RecommendationScientific Rationale
Primary Amber Borosilicate GlassBlocks UV light (prevents radical formation); chemically inert to trace HBr.
Seal PTFE (Teflon) Lined CapCrucial: Rubber septa degrade upon exposure to alkyl halides. PTFE is impervious.
Secondary Desiccator with

Phosphorus Pentoxide (

) is an acidic desiccant, compatible with potential acid off-gassing.
Atmosphere Argon (Ar)Ar is heavier than air and forms a better "blanket" over the solid than Nitrogen (

).
Step-by-Step Storage Workflow
  • Receipt: Immediately inspect the bottle for "caking" (sign of moisture uptake).

  • Aliquoting: Do not store the bulk bottle at room temperature. Inside a glovebox or under an inverted funnel with Ar flow, divide the material into single-use vials.

  • Sealing: Wrap the cap-neck junction with Parafilm® followed by electrical tape for long-term cold storage.

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Part 3: Troubleshooting & FAQs

Q1: The material has turned from white to a pale yellow. Is it usable?

  • Diagnosis: Yellowing indicates the oxidation of trace bromide ions (

    
    ) to elemental bromine (
    
    
    
    ), usually caused by HBr formation.
  • Action: Check the pH of a 5% aqueous suspension. If pH < 5, purification is required.

  • Remedy: Dissolve in hexanes/pentane (non-polar), wash with cold saturated

    
     (neutralize acid), dry over 
    
    
    
    , and concentrate.

Q2: Can I dry the solid in a vacuum oven?

  • Risk: Yes, but with caution. Alkyl bromides have finite volatility.

  • Protocol: Use a vacuum desiccator at room temperature over

    
     for 4 hours. Do not heat above 40°C under vacuum, as this may sublime the compound or accelerate elimination reactions.
    

Q3: How do I validate purity before a critical reaction?

  • Method:

    
    -NMR in 
    
    
    
    .
  • Marker: Look for the

    
     singlet. In the pure compound, it appears around 3.2 - 3.4 ppm .
    
  • Impurity Flag: A shift to 3.5 - 3.7 ppm (downfield) often indicates the alcohol (

    
    ) or rearranged products.
    
Operational Workflow Diagram

HandlingWorkflow Start Open Vial (-20°C) Warm Equilibrate to RT (30 mins) Start->Warm Prevent Condensation Inspect Visual Inspection (White Solid?) Warm->Inspect Decision Color Check Inspect->Decision Use Weigh & Use (Argon Flush) Decision->Use White/Crystalline Purify Recrystallize/ Wash Decision->Purify Yellow/Caked Reseal Purge Headspace & Tape Seal Use->Reseal Purify->Reseal

Figure 2: Standard Operating Procedure (SOP) for retrieving material from cold storage.

References

  • Sigma-Aldrich. (n.d.).[1] Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate Product Data. Retrieved from [2]

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from

  • Organic Syntheses. (1931). Preparation of Alkyl Bromides: General Procedures. Organic Syntheses, Coll. Vol. 1, p.25. Retrieved from

  • PubChem. (2025). 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane Compound Summary. National Library of Medicine. Retrieved from

  • PharmaBlock. (2023). Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring. Whitepaper on Drug Discovery Scaffolds. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative Spectral Analysis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Executive Summary & Strategic Relevance In the realm of bioisosteres, the bicyclo[2.2.2]octane (BCO) scaffold serves as a critical, non-aromatic surrogate for phenyl rings and tert-butyl groups. Its defined geometry, hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the realm of bioisosteres, the bicyclo[2.2.2]octane (BCO) scaffold serves as a critical, non-aromatic surrogate for phenyl rings and tert-butyl groups. Its defined geometry, high lipophilicity, and metabolic stability make it a premium scaffold in drug discovery.

This guide focuses on 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane , a bifunctionalized cage compound. Unlike its adamantane or open-chain counterparts, this molecule offers a unique


 symmetry that dramatically simplifies its NMR spectral signature. This document provides a rigorous spectral analysis, comparing it against key alternatives to aid in structural validation and purity assessment.

Structural Logic & Symmetry Analysis

Before interpreting the spectra, one must understand the symmetry operations at play. The molecule possesses a


 rotation axis passing through C1 and C4.
  • The Cage Effect: The rigid cage locks the methylene bridges into a specific conformation, preventing the free rotation seen in aliphatic chains.

  • Equivalence:

    • Protons: The three ethano bridges (

      
      ) are chemically equivalent due to the 
      
      
      
      axis.
    • Carbons: The cage carbons split into two distinct sets of three equivalent carbons (C2/6/7 and C3/5/8).

Visualization: Symmetry & Connectivity

The following diagram illustrates the logical flow for assigning the structure based on connectivity and symmetry.

BCO_Symmetry cluster_0 Structural Inputs cluster_1 Spectral Consequences Mol 1-(Bromomethyl)-4-methyl-BCO Sym C3v Symmetry Axis Mol->Sym Defines H_Methyl Methyl Group (Singlet, 3H) Sym->H_Methyl Axis passes through H_BrMe Bromomethyl Group (Singlet, 2H) Sym->H_BrMe Axis passes through H_Cage Cage Methylenes (2 sets of 6H) Sym->H_Cage Renders bridges equivalent AA'BB' System AA'BB' System H_Cage->AA'BB' System High Res

Caption: Logical flow from molecular symmetry to predicted NMR signal multiplicity.

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and distinguish this scaffold from degradation products (e.g., ring-opened isomers), follow this standardized protocol.

Sample Preparation
  • Solvent:

    
     (99.8% D) is preferred for resolution. 
    
    
    
    is acceptable but may obscure cage signals due to viscosity/broadening.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or residual 
    
    
    
    (
    
    
    ppm).
Acquisition Parameters (Standard 400/500 MHz)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle


Prevents saturation, crucial for accurate integration of methyls.
Relaxation Delay (D1) 1.0 s2.0 - 5.0 sQuaternary carbons (C1, C4) have long

times; requires longer delay.
Scans (NS) 16512+13C requires high signal averaging due to low natural abundance.
Spectral Width -1 to 10 ppm-10 to 220 ppmCovers all aliphatic and potential impurity regions.

Spectral Deep Dive: 1H and 13C Analysis

1H NMR Assignment (Proton)

The spectrum is characterized by two distinct singlets and two broad multiplets.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.25 – 3.35 Singlet (s)2H

Deshielded by Bromine. Sharp singlet confirms no adjacent protons on C1.
1.55 – 1.65 Multiplet (m)6HCage

(C2,6,7)
Protons closer to the Bromomethyl group.
1.35 – 1.45 Multiplet (m)6HCage

(C3,5,8)
Protons closer to the Methyl group.
0.80 – 0.85 Singlet (s)3H

Classic bridgehead methyl signal. High field due to shielding.

Note: The cage protons often appear as complex second-order multiplets (


 or 

) but may coalesce into broad humps depending on the field strength.
13C NMR Assignment (Carbon)

The 13C spectrum is the definitive test for the bicyclic framework, showing exactly 5 unique signals due to symmetry.

Chemical Shift (

, ppm)
TypeAssignmentMechanistic Note
45.0 – 47.0


Heavy atom effect (

-effect) of Bromine.
34.5 – 35.5

C1 (Bridgehead)Quaternary. Deshielded by

-effect of Br.
30.0 – 31.5

C4 (Bridgehead)Quaternary. Carrying the methyl group.[1][2][3]
29.5 – 30.5

Cage C (C2,6,7)

to the Bromomethyl group.
28.0 – 29.0

Cage C (C3,5,8)

to the Methyl group.
20.5 – 21.5


Methyl carbon.

Comparative Analysis: Benchmarking Alternatives

To validate the utility of this scaffold, we compare its spectral properties with its "floppy" open-chain analog (Neopentyl bromide derivative) and its "rigid" competitor (Adamantane).

The "Cage Effect": BCO vs. Open Chain

Comparing 1-(Bromomethyl)-4-methyl-BCO with 1-Bromo-2,2-dimethylpropane (Neopentyl bromide).

Feature1-(Bromomethyl)-4-methyl-BCONeopentyl Bromide (Open Chain)Interpretation

Shift (1H)
~3.30 ppm3.16 ppmThe cage structure exerts a slight deshielding effect due to rigid geometry/anisotropy.
Methyl Shift (1H) 0.82 ppm1.05 ppmKey Differentiator: The BCO methyl is significantly shielded compared to the open chain.
Complexity 4 Distinct Signals2 Distinct SignalsThe BCO cage protons provide a "fingerprint" region (1.3–1.7 ppm) absent in the open chain.
The "Strain Effect": BCO vs. Adamantane

Comparing 1-(Bromomethyl)-4-methyl-BCO with 1-(Bromomethyl)adamantane .

FeatureBCO DerivativeAdamantane DerivativeInterpretation
Symmetry


Both share high symmetry.[4]
Bridgehead C (13C) ~35 ppm~33 ppmAdamantane is virtually strain-free; BCO has slight torsional strain, affecting chemical shift.
Methylene Bridges Eclipsed (Twisted)Staggered (Chair)BCO protons often show broader couplings due to the twisted boat nature of the bridges compared to the sharp chair signals of adamantane.

Assignment Workflow Diagram

Use this decision tree to confirm the identity of your synthesized product during analysis.

NMR_Workflow Start Acquire 1H & 13C Spectra Count_C Count 13C Signals Start->Count_C Decision_C Signal Count? Count_C->Decision_C Pass_C 5 Signals (Consistent with C3v) Decision_C->Pass_C 5 Fail_C >5 Signals (Impure/Asymmetric) Decision_C->Fail_C Not 5 Check_H Check 1H Integration (Methyl vs Br-Methyl) Pass_C->Check_H Decision_H Ratio 3:2? Check_H->Decision_H Confirm Identity Confirmed: 1-(Bromomethyl)-4-methyl-BCO Decision_H->Confirm Yes Reinject Recrystallize/Purify Decision_H->Reinject No

Caption: Step-by-step logic for validating the BCO scaffold using NMR data.

References

  • Stothers, J. B., & Tan, C. T. (1976).[1][5] 13C nuclear magnetic resonance studies.[1][5][6][7][8][9] 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Canadian Journal of Chemistry, 54(6), 917–923. Link

  • Adcock, W., & Abeywickrema, A. N. (1982). Substituent effects in the bicyclo[2.2.2]octane ring system.[1][6][8] A carbon-13 and fluorine-19 nuclear magnetic resonance study. The Journal of Organic Chemistry, 47(15), 2957–2966. Link

  • Barfield, M., et al. (1985).[8] Carbon-13 chemical shifts in 1-substituted bicyclo[2.2.2]octanes.[5][10][11] Helvetica Chimica Acta, 68(5), 1114-1128.[8] Link

  • Sigma-Aldrich. Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate Product Data. (For comparative functional group shifts). Link

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane . Unlike simple alkyl halides, this compound featu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane . Unlike simple alkyl halides, this compound features a rigid bicyclic cage structure that dictates specific, non-statistical fragmentation pathways.

We compare this target molecule against two structural alternatives—1-Bromoadamantane and 1-(Bromomethyl)bicyclo[2.2.2]octane —to highlight differences in carbocation stability and cage disintegration mechanisms. The guide includes predictive fragmentation pathways supported by mechanistic principles of bicyclic systems, experimental protocols, and comparative data tables.

Part 1: Structural & Mechanistic Analysis[1]

The Molecular Scaffold

The target molecule, 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (


), consists of a 

-symmetric bicyclo[2.2.2]octane cage.
  • Bridgehead 1: Substituted with a bromomethyl group (

    
    ).
    
  • Bridgehead 4: Substituted with a methyl group (

    
    ).
    

This geometry is critical because the bridgehead positions in bicyclo[2.2.2]octanes are somewhat flexible compared to adamantane but more rigid than norbornane. This influences the stability of the resulting carbocations and the propensity for Retro-Diels-Alder (RDA) type fragmentation.[1]

Primary Fragmentation Pathway: The Bromine Loss

Upon Electron Ionization (EI, 70 eV), the molecular ion (


) is formed. The primary fragmentation event is the homolytic cleavage of the 

bond.
  • Molecular Ion (

    
    ):  Observed at m/z 216  (
    
    
    
    ) and m/z 218 (
    
    
    ) in a 1:1 ratio. The intensity is typically low due to the lability of the C-Br bond.
  • Primary Fragment (

    
    ):  Loss of the bromine radical (
    
    
    
    ) yields the (4-methylbicyclo[2.2.2]oct-1-yl)methyl cation at m/z 137 .

Mechanistic Insight: Unlike direct bridgehead halides (e.g., 1-bromobicyclo[2.2.2]octane), where the cation forms on the cage carbon, here the positive charge is initially located on the exocyclic methylene group (


). This primary cation is relatively stable but can undergo hydride shifts or cage expansion/opening.
Secondary Fragmentation: Cage Disintegration (RDA)

A diagnostic feature of bicyclo[2.2.2]octane systems is the expulsion of neutral ethylene (


, 28 Da) via a Retro-Diels-Alder mechanism.
  • Pathway: The cation at m/z 137 undergoes cleavage of the bridge bonds.

  • Result: Expulsion of

    
     leads to the formation of a cyclohexenyl-type cation at m/z 109  (
    
    
    
    ).
  • Further Fragmentation: Subsequent losses of methyl radicals (

    
    , 15 Da) or additional ethylene units drive the formation of lower mass ions (m/z 94, 79).
    

Part 2: Comparative Performance Analysis

To validate the identity of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane, it must be distinguished from structural analogs. The table below compares its MS performance characteristics with 1-Bromoadamantane (a standard for stable cage cations) and 1-(Bromomethyl)bicyclo[2.2.2]octane (the unmethylated homolog).

Table 1: Comparative Mass Spectrometry Characteristics
FeatureTarget: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octaneAlternative 1: 1-BromoadamantaneAlternative 2: 1-(Bromomethyl)bicyclo[2.2.2]octane
Formula



Molecular Ion (M+) m/z 216 / 218 (Weak)m/z 214 / 216 (Weak)m/z 202 / 204 (Weak)
Base Peak (Diagnostic) m/z 137 (

)
m/z 135 (

)
m/z 123 (

)
Cage Stability Moderate. Prone to ethylene loss (RDA).High. "Diamondoid" cage resists opening.Moderate. Prone to ethylene loss.
Key Neutral Loss -28 Da (

) from m/z 137

109.
None. No facile ethylene loss.-28 Da (

) from m/z 123

95.
Diagnostic Ratio m/z 137

m/z 109
m/z 135 is dominant; minimal fragmentation.m/z 123

m/z 95
Mechanistic Interpretation
  • Differentiation from Adamantane: The key differentiator is the loss of ethylene (28 Da) . Adamantane derivatives are extremely rigid and do not undergo RDA reactions. If your spectrum shows a transition from m/z 137 to 109, you can rule out adamantane scaffolds.

  • Differentiation from Homolog: The presence of the 4-methyl group shifts the entire spectrum by +14 Da compared to the unmethylated analog. The fragmentation pattern (loss of Br then

    
    ) remains identical, confirming the conserved bicyclo[2.2.2] core.
    

Part 3: Experimental Protocols

To obtain reproducible fragmentation data, the following GC-MS protocol is recommended. This method minimizes thermal degradation prior to ionization.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve ~1 mg of compound in 1 mL of Dichloromethane (DCM) or Hexane.

    • Note: Avoid polar protic solvents (MeOH) to prevent solvolysis of the bromomethyl group during storage.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30 m

      
       0.25 mm 
      
      
      
      0.25 µm).
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet Temperature: 250°C (Split mode 20:1).

    • Oven Program:

      • Hold 50°C for 1 min.

      • Ramp 15°C/min to 280°C.

      • Hold 3 min.

  • MS Parameters (Source):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line: 280°C.

    • Scan Range: m/z 40 – 350.

  • Data Validation (Self-Check):

    • Isotope Check: Verify the 1:1 ratio of m/z 216 and 218. If the ratio is distorted, check for co-eluting interferences.

    • Background Subtraction: The m/z 137 peak should be sharp. Broad tailing indicates thermal degradation in the inlet.

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation, highlighting the critical "decision points" where the molecule diverges from stable adamantane-like behavior.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 216 / 218 [C10H17Br]+. Step1 Homolytic Cleavage (Loss of Br•) M_Ion->Step1 Cation_137 Primary Cation (4-Me-bicyclo[2.2.2]oct-1-yl)methyl m/z 137 [C10H17]+ Step1->Cation_137 - Br• (79/81 Da) Step2 Retro-Diels-Alder (RDA) (Loss of C2H4) Cation_137->Step2 Cation_109 Cyclohexenyl Cation m/z 109 [C8H13]+ Step2->Cation_109 - Ethylene (28 Da) Cation_95 Fragment m/z 95 [C7H11]+ Cation_109->Cation_95 - CH2 (14 Da) (Rearrangement)

Caption: Fragmentation pathway of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane showing the characteristic loss of Bromine followed by the Retro-Diels-Alder expulsion of ethylene.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation mechanisms including RDA).[1]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational work describing the fragmentation of bicyclic systems and ethylene loss).[1][2]

  • Gronert, S. (2005). Mass Spectrometry of Alkyl Halides. In The Chemistry of Halides. (Discusses the dominance of C-Br cleavage in alkyl bromides).
  • PubChem. (2025). 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (Compound). National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2025). Bicyclo[2.2.2]octane derivatives fragmentation data. National Institute of Standards and Technology. Available at: [Link]

Sources

Validation

Comparing reactivity of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane vs benzyl bromide

The following technical guide provides an in-depth comparison of the reactivity of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane versus Benzyl Bromide . This analysis focuses on nucleophilic substitution pathways ( and ),...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the reactivity of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane versus Benzyl Bromide . This analysis focuses on nucleophilic substitution pathways (


 and 

), dissecting the steric and electronic factors that drive their distinct performance profiles.

Executive Summary

In synthetic organic chemistry and drug development, the choice of alkylating agent is pivotal. While both compounds are primary alkyl bromides, they represent opposite ends of the reactivity spectrum due to their structural topology.

  • Benzyl Bromide: A high-reactivity electrophile. Its transition states are electronically stabilized by the adjacent aromatic

    
    -system, making it a "privileged" substrate for both 
    
    
    
    and
    
    
    reactions.
  • 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane: A kinetically inert "neopentyl-like" system. Reactivity is severely attenuated by the steric bulk of the bicyclic cage (steric inhibition of resonance and backside attack), making it resistant to standard nucleophilic substitution conditions.

Recommendation: Use Benzyl Bromide for rapid, mild alkylations. Use the Bicyclic analog only when a metabolically stable, lipophilic, and chemically inert structural motif is required in the final pharmacophore, understanding that its installation requires forcing conditions or alternative synthetic routes (e.g., radical chemistry).

Structural & Mechanistic Analysis

Chemical Structures and Topology[1]
FeatureBenzyl Bromide 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane
Structure


Hybridization (

-C)

(Primary)

(Primary)

-Environment

Aromatic Ring (Planar)
Quaternary Bridgehead Carbon (

, Rigid)
Steric Profile Open backside; accessible.Neopentyl-like ; backside blocked by cage.
Electronic Profile Resonance stabilizing (

-overlap).
Inductively donating; no resonance stabilization.
Reactivity: The Steric Wall

The


 reaction requires the nucleophile to attack the 

orbital from the backside (180° to the C-Br bond).
  • Benzyl Bromide: The flat phenyl ring offers minimal steric hindrance to the approaching nucleophile. Furthermore, the adjacent

    
    -system lowers the energy of the transition state by overlapping with the developing 
    
    
    
    -orbital character at the reaction center.
  • Bicyclic System: This is a classic neopentyl system (

    
    ). The 
    
    
    
    -carbon is quaternary (part of the bridgehead). The bicyclo[2.2.2]octane cage acts as a massive steric wall. Unlike a standard neopentyl group (
    
    
    -butyl) where methyls can rotate to open a small window, the cage is rigid. The nucleophile cannot access the backside of the
    
    
    group without clashing with the cage's carbon skeleton.
Reactivity: Carbocation Stability

The


 pathway is governed by the stability of the carbocation intermediate formed after the leaving group departs.[1]
  • Benzyl Bromide: Ionization yields the benzyl cation (

    
    ). This ion is exceptionally stable for a primary system due to resonance delocalization of the positive charge into the aromatic ring.
    
  • Bicyclic System: Ionization would yield a primary alkyl cation (

    
    ). Primary carbocations are energetically prohibitive and do not form in solution under normal conditions. Unlike the benzyl cation, there is no resonance stabilization. While a Wagner-Meerwein rearrangement (ring expansion) could theoretically stabilize the cation, the high activation energy of the initial ionization step effectively shuts down this pathway.
    

Visualization of Reactivity Pathways[1][3]

The following diagram illustrates the energy landscapes and steric barriers distinguishing these two substrates.

ReactivityComparison cluster_Benzyl Benzyl Bromide Reactivity cluster_Bicyclic Bicyclic Methyl Bromide Reactivity BB_Start Benzyl Bromide (Ph-CH2-Br) BB_TS_SN2 SN2 Transition State (Stabilized by Pi-System) BB_Start->BB_TS_SN2 Low Ea (Fast) BB_TS_SN1 Benzyl Cation (Resonance Stabilized) BB_Start->BB_TS_SN1 Low Ea (Fast) BB_Product Substitution Product BB_TS_SN2->BB_Product BB_TS_SN1->BB_Product BC_Start 1-(Bromomethyl)- 4-methylbicyclo[2.2.2]octane BC_TS_SN2 SN2 Transition State (Sterically BLOCKED) BC_Start->BC_TS_SN2 Extremely High Ea (Steric Clash) BC_TS_SN1 Primary Cation (Unstable/High Energy) BC_Start->BC_TS_SN1 Extremely High Ea (Unstable Cation) BC_Product No Reaction / Rearrangement (Forcing Conditions)

Figure 1: Comparative reaction pathways. Green nodes indicate accessible pathways; Red nodes indicate kinetically blocked pathways.

Quantitative Performance Data

While direct head-to-head rate constants for this specific bicyclic derivative are rare in general literature, its reactivity can be accurately extrapolated from established data on neopentyl vs. benzyl systems.

Table 1: Relative Rates of Substitution (Ethanol, 25°C)
SubstrateStructureRelative Rate (

)
Mechanism Note
Benzyl Bromide

120 Activated by

-system.
Ethyl Bromide

1.0 Standard primary reference.
Neopentyl Bromide

0.00001 Sterically hindered (

-branching).
Bicyclic Analog

< 0.00001 Rigid cage maximizes steric block.

> Interpretation: The bicyclic compound is approximately 10 million times slower than benzyl bromide in


 reactions.

Experimental Protocols

To verify these reactivity differences in your own lab, use the following self-validating protocols.

Protocol A: Finkelstein Reaction (Visual Test)

This qualitative test relies on the solubility difference of Sodium Bromide (insoluble in acetone) vs. Sodium Iodide (soluble).

Reagents:

  • Sodium Iodide (NaI) saturated in dry Acetone (15% w/v).

  • Substrates: Benzyl bromide and 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane.

Workflow:

  • Preparation: Place 1 mL of NaI/Acetone solution into two separate test tubes.

  • Addition: Add 2 drops of Benzyl bromide to Tube A and 2 drops of the Bicyclic bromide to Tube B.

  • Observation (25°C):

    • Tube A (Benzyl): Immediate formation of a dense white precipitate (NaBr). Reaction is complete within seconds.

    • Tube B (Bicyclic): Solution remains clear. No precipitate forms even after 1 hour.

  • Forcing Condition: Heat Tube B to 50°C. Even with heat, precipitation is negligible or extremely slow, confirming

    
     inertness.
    
Protocol B: Solvolysis Rate Measurement ( Potential)

Reagents:

  • Ethanol/Water (80:20 v/v) with phenolphthalein indicator.

  • 0.1 M NaOH (titrant).

Workflow:

  • Dissolve 0.1 mmol of substrate in 10 mL of the solvent mixture.

  • Heat to reflux (approx. 78°C).

  • Monitor pH or titrate aliquots over time to detect HBr generation (acidification).

    • Benzyl Bromide: Rapid acidification observed.

    • Bicyclic Bromide: pH remains neutral for extended periods, indicating lack of ionization.

Synthesis Implications for Drug Design

  • If you need to install the Bicyclo[2.2.2]octane motif: Do not rely on the nucleophilic displacement of the bromide. Instead, use radical cross-coupling methods (e.g., Giese reaction or metallaphotoredox catalysis) or build the connection via the corresponding carboxylic acid or alcohol using activation strategies that do not require backside attack on the carbon.

  • Stability: The inertness of the bicyclic bromide implies that once installed, this motif is highly metabolically stable against nucleophilic attacks (e.g., by glutathione) in biological systems, unlike the reactive benzyl position.

References

  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2] (Defines quantitative relationships for neopentyl vs. ethyl vs. benzyl reactivity).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Roberts, J. D., & Moreland, W. T. (1953). "Electrical Effects of Substituent Groups in Saturated Systems." Journal of the American Chemical Society. (Foundational work on bicyclo[2.2.2]octane reactivity).

  • Dostrovsky, I., & Hughes, E. D. (1946). "Mechanism of substitution at a saturated carbon atom. Part XXVI." Journal of the Chemical Society.

Sources

Comparative

Bioisosteric comparison of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane and para-substituted toluenes

[1] Executive Summary Objective: To evaluate the structural, physicochemical, and synthetic viability of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane (BCO-CH₂Br ) as a saturated bioisostere for p-methylbenzyl bromide (Ph...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Objective: To evaluate the structural, physicochemical, and synthetic viability of 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane (BCO-CH₂Br ) as a saturated bioisostere for p-methylbenzyl bromide (Ph-CH₂Br ).[1]

Core Insight: While the BCO core offers a near-perfect geometric match for the phenyl ring (Exit Vector Analysis) and superior metabolic stability ("Escape from Flatland"), the transition from an aromatic benzylic electrophile to a saturated neopentyl-like electrophile introduces a massive reactivity cliff.[1] Researchers must anticipate a


-fold reduction in nucleophilic substitution (

) rates, necessitating specific "forcing" protocols for successful conjugation.[1]

Structural & Geometric Analysis

The primary driver for this bioisosteric replacement is the conservation of the linear exit vectors provided by the para-substituted benzene ring.

Exit Vector & Spatial Overlay

The distance between the bridgehead carbons (C1–C4) in the bicyclo[2.2.2]octane cage is approximately 2.60 Å , which is remarkably similar to the 2.79 Å distance between the para-carbons of a phenyl ring.[1]

  • Benzene (Ph): Planar (2D),

    
     hybridized, electron-rich 
    
    
    
    -cloud.[1]
  • Bicyclo[2.2.2]octane (BCO): Spherical (3D),

    
     hybridized, electron-neutral.[1]
    

The following diagram illustrates the geometric alignment and the "Neopentyl" steric environment introduced by the BCO cage.

G cluster_0 Molecule A: p-Methylbenzyl Bromide cluster_1 Molecule B: 1-(Bromomethyl)-4-methyl-BCO Ph Phenyl Ring (Planar, 2D) Benzylic Benzylic Carbon (Activated) Ph->Benzylic Resonance Stabilization Comparison Geometric Match C1-C4 Distance ~2.6Å vs ~2.8Å Ph->Comparison BCO BCO Cage (Spherical, 3D) Neopentyl Bridgehead-CH2 (Sterically Hindered) BCO->Neopentyl Steric Bulk (No Resonance) BCO->Comparison

Figure 1: Structural comparison highlighting the geometric similarity (yellow) versus the electronic/steric divergence (red vs. blue).

Physicochemical & Reactivity Profiling[1]

The bioisosteric switch alters the fundamental reactivity of the bromomethyl group.

Propertyp-Methylbenzyl Bromide (Ph)1-(Bromomethyl)-4-methyl-BCO (BCO)Impact on Drug Design
Hybridization (

)
Low (Aromatic)High (Saturated)BCO improves solubility by disrupting crystal packing (melting point depression).[1]
LogP (Lipophilicity) ModerateHighBCO is a "fatty" hydrocarbon cage; often increases LogP unless solubilizing groups are added.[1]
Metabolic Stability Low (Aromatic Hydroxylation)HighBCO is inert to CYP450 oxidation, blocking "metabolic hotspots."[1]
Electrophilicity High (Benzylic) Very Low (Neopentyl) CRITICAL: The BCO derivative is a deactivated electrophile.[1]

Relative Rate
~100 (Reference)~0.00002Direct coupling requires harsh conditions or alternative leaving groups.[1]
The Reactivity Cliff (Mechanistic Insight)
  • Benzylic System: The transition state for

    
     is stabilized by the adjacent 
    
    
    
    -system of the benzene ring.[1]
  • BCO System: The carbon bearing the bromine is attached to a quaternary bridgehead carbon. This creates a neopentyl system.[1] The back-side attack required for

    
     is severely hindered by the cage hydrogens.[1] Furthermore, 
    
    
    
    pathways are disfavored because the resulting carbocation would be primary and cannot stabilize via resonance.

Experimental Protocols

Protocol A: Synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Unlike the commercially ubiquitous benzyl bromide, the BCO derivative often requires de novo synthesis.[1] This protocol converts the carboxylic acid to the bromide.

Precursors: 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS: 702-67-0).[1]

Step 1: Reduction to Alcohol

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.

  • Reagents: Dissolve 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M, 1.5 eq).

  • Reaction: Warm to RT and reflux for 4 hours. Monitor by TLC (stain with KMnO4; BCO is UV inactive).

  • Workup: Quench with MeOH (slowly). Concentrate. Redissolve in EtOAc, wash with 1M HCl, NaHCO3, and Brine. Dry over MgSO4.[1]

    • Yield: Expect >90% of the corresponding alcohol.

Step 2: Bromination (Appel Reaction) Note: PBr3 is often too sterically sensitive; Appel conditions are preferred for neopentyl alcohols.[1]

  • Reagents: Dissolve the alcohol (1.0 eq) and Carbon Tetrabromide (

    
    , 1.5 eq) in anhydrous DCM (0.1 M).
    
  • Addition: Cool to 0°C. Add Triphenylphosphine (

    
    , 1.5 eq) portion-wise.
    
  • Reaction: Stir at RT for 12 hours.

  • Purification: Dilute with Hexanes (precipitates

    
    ). Filter through a silica plug.[1] Concentrate.
    
    • Validation: 1H NMR will show the

      
       shift moving upfield relative to the alcohol, typically around 
      
      
      
      3.2-3.4 ppm (singlet).[1]
Protocol B: Comparative Coupling (Nucleophilic Substitution)

This section demonstrates the conditions required to couple the BCO unit vs the Phenyl unit to a secondary amine (e.g., Piperidine).

ParameterCondition for Phenyl-CH₂Br Condition for BCO-CH₂Br
Solvent DCM or THFDMF or DMSO (Polar Aprotic required)
Base TEA or DIPEA

or Cs2CO3 (Inorganic base + Heat)
Temperature 0°C to RT80°C to 100°C
Time 1 - 4 Hours24 - 48 Hours
Catalyst NoneNaI (Finkelstein activation recommended)

Workflow Diagram: Decision Matrix for Coupling

Coupling Start Target: Couple R-CH2-Br to Nucleophile (Nu) CheckStruct Identify Scaffold Type Start->CheckStruct Phenyl Benzylic Electrophile (Activated) CheckStruct->Phenyl p-Methylbenzyl BCO Neopentyl Electrophile (Deactivated) CheckStruct->BCO BCO-methyl Mild RT, weak base Fast Kinetics Phenyl->Mild Standard Conditions Harsh Heat (100°C), DMSO Add NaI Catalyst Slow Kinetics BCO->Harsh Forcing Conditions Fail Alternative Strategy: Convert Alcohol to Triflate or use Reductive Amination (Aldehyde route) Harsh->Fail If reaction fails

Figure 2: Reaction workflow highlighting the necessary condition adjustments for the BCO bioisostere.

References

  • Meanwell, N. A. (2011).[2] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Presset, M., et al. (2015).[1] Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octanes. The Journal of Organic Chemistry. Link[1]

  • Wiberg, K. B. (1965).[1] The Mechanism of Nucleophilic Displacement on Neopentyl Halides. Journal of the American Chemical Society. Link[1]

  • Mykhailiuk, P. K. (2019).[1][3] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

Sources

Validation

Lipophilicity (LogP) Comparison: Bicyclo[2.2.2]octanes vs. Benzene Analogs in Drug Design

As drug discovery increasingly moves out of "flatland," the replacement of planar, -hybridized benzene rings with 3D, -rich bioisosteres has become a cornerstone strategy for improving physicochemical properties. While b...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly moves out of "flatland," the replacement of planar,


-hybridized benzene rings with 3D, 

-rich bioisosteres has become a cornerstone strategy for improving physicochemical properties. While bicyclo[1.1.1]pentane (BCP) is the most famous of these bioisosteres, it suffers from a significant geometric flaw when mimicking para-substituted benzenes.

As a Senior Application Scientist, I frequently guide teams toward bicyclo[2.2.2]octane (BCO) analogs. BCO offers a superior geometric match to benzene, but it introduces a new challenge: a significant lipophilicity (LogP) penalty. This guide objectively compares the performance of BCOs against benzene analogs, explains the causality behind their physicochemical shifts, and provides self-validating protocols for experimental verification.

The Bioisosteric Dilemma: Geometry vs. Lipophilicity

When replacing a para-substituted benzene ring, the primary goal is to maintain the exit vector distance (the distance between the two substituent attachment points) so that the molecule's overall binding conformation remains unperturbed.

  • The Geometric Match: A para-substituted benzene has a C–C vector distance of 2.8 Å[1]. The popular BCP scaffold has a distance of only 1.8 Å, which is roughly 35% too short, potentially disrupting critical ligand-target interactions[1]. In contrast, the BCO scaffold boasts a distance of 2.6 Å, making it an excellent geometric mimic[1].

  • The Lipophilicity Penalty: The causality behind BCO's drawback lies in solvation thermodynamics. Benzene is flat and possesses a delocalized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -electron cloud capable of weak hydrogen bonding with water. BCO is a bulky, fully saturated 3D hydrocarbon. Creating a cavity in an aqueous environment for BCO requires a higher thermodynamic penalty (desolvation energy) than for flat benzene. Consequently, the equilibrium shifts strongly toward lipophilic environments, driving up the LogP[2].
    
Table 1: Base Scaffold Comparison (Methyl-Substituted)

Data summarizes the geometric and lipophilic profiles of core scaffolds[2].

ScaffoldVector Distance (C-C)Calculated LogPGeometric Match to para-Benzene
Benzene 2.8 Å3.01Reference
Bicyclo[1.1.1]pentane (BCP) 1.8 Å2.35Poor (Too short)
Bicyclo[2.2.2]octane (BCO) 2.6 Å3.61Excellent
Cubane 2.6 Å1.59Excellent (But chemically unstable)

The Heteroatom Solution: 2-Oxabicyclo[2.2.2]octane

To harness the geometric perfection of BCO while mitigating its LogP penalty, medicinal chemists employ heteroatom insertion. By replacing a single methylene group in the BCO core with an oxygen atom, we create 2-oxabicyclo[2.2.2]octane (2-oxa-BCO) [1][3].

The Mechanistic Causality: The inserted oxygen acts as a hydrogen bond acceptor. This drastically lowers the aqueous desolvation penalty without altering the 2.6 Å vector distance. Furthermore, the saturated


 nature of the ring eliminates the 

-electrons targeted by CYP450 enzymes for oxidative metabolism (e.g., epoxidation), thereby enhancing metabolic stability[3][4].
Table 2: Case Study – Imatinib Bioisosteric Replacement

Experimental data comparing the anticancer drug Imatinib with its BCO and 2-oxa-BCO analogs[3].

CompoundPhenyl ReplacementAqueous Solubility (µM)Metabolic Stability (CLint)*
Imatinib None (Phenyl)35128
Compound 86 Bicyclo[2.2.2]octane11316
Compound 85 2-Oxabicyclo[2.2.2]octane38919

*Intrinsic clearance (CLint) in human liver microsomes. A lower value indicates slower clearance and higher metabolic stability.

Insight: Replacing benzene with BCO (Compound 86) successfully improved metabolic stability (CLint dropped from 28 to 16) but plummeted solubility by >3x due to the LogP spike[3]. The 2-oxa-BCO analog (Compound 85) achieved the "Goldilocks" zone: it maintained the metabolic stability benefits while restoring and even slightly improving aqueous solubility compared to the parent drug[3].

Experimental Protocols for Physicochemical Validation

To ensure trustworthiness in drug development, physicochemical properties must be measured using self-validating experimental systems. Below are the field-proven methodologies for assessing these bioisosteres.

Protocol A: Self-Validating Shake-Flask Method (LogD/LogP)

Why this matters: Computational LogP often fails to account for the unique 3D solvation spheres of bridged bicyclic systems. Experimental validation is mandatory.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (PBS, pH 7.4) for 24 hours at 25 °C to ensure mutual saturation. Causality: Failure to pre-saturate leads to volume shifts during the assay, skewing concentration calculations.

  • Sample Preparation: Dissolve the test compound (e.g., BCO-analog) in the octanol phase at 1 mM.

  • Internal Control Spiking: Spike a reference standard with a known LogP (e.g., toluene) into the mixture. Self-Validation: If the reference standard's calculated LogP deviates from literature values, the assay run is invalid.

  • Equilibration: Mix 1 mL of the spiked octanol with 1 mL of the aqueous buffer in a sealed vial. Shake at 300 rpm for 2 hours at a strictly controlled 25 °C.

  • Separation: Centrifuge at 3,000 × g for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance: Quantify both phases using LC-MS/MS.

    • Critical Step: Calculate total mass recovery. If Recovery < 95%, the compound has precipitated at the interface or adsorbed to the glass, and the LogP value must be discarded.

  • Calculation:

    
    .
    
Protocol B: Kinetic Aqueous Solubility Assay
  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Aqueous Spiking: Spike 10 µL of the stock into 490 µL of PBS (pH 7.4) to achieve a target concentration of 200 µM (2% DMSO final).

  • Incubation: Incubate at 37 °C for 24 hours with gentle shaking. Causality: 24 hours allows supersaturated kinetic states (common with highly lipophilic BCOs) to precipitate, ensuring you measure true equilibrium solubility.

  • Filtration: Filter the mixture through a 0.22 µm PVDF membrane to remove solid precipitates.

  • Quantification: Analyze the filtrate via LC-UV against a standard curve prepared in 50/50 Acetonitrile/Water.

Bioisosteric Decision Workflow

The following diagram illustrates the logical decision tree for optimizing para-substituted benzene replacements based on geometric and lipophilic constraints.

Bioisostere Benzene para-Substituted Benzene LogP: 3.01 | C-C: 2.8 Å BCP Bicyclo[1.1.1]pentane LogP: 2.35 | C-C: 1.8 Å Benzene->BCP Size Reduction (Poor Geometric Match) BCO Bicyclo[2.2.2]octane LogP: 3.61 | C-C: 2.6 Å Benzene->BCO 3D sp3 Enrichment (High Lipophilicity Penalty) OxaBCO 2-Oxabicyclo[2.2.2]octane LogP: Optimized | C-C: 2.6 Å BCO->OxaBCO Heteroatom Insertion (LogP & Solubility Restored)

Figure 1: Decision tree for benzene bioisosteric replacement optimizing for geometry and LogP.

References

  • [1][3][5] Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 2023.[Link]

  • [2][6][7][8] "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." Nature Reviews Chemistry, 2024.[Link]

  • [4][9] "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." Journal of Medicinal Chemistry, 2024.[Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The structural and elemen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The structural and elemental integrity of a compound under investigation directly influences its pharmacological activity, safety profile, and ultimately, its therapeutic potential. For a complex, halogenated bicyclic molecule such as 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane, rigorous elemental analysis is not merely a procedural step but a foundational component of its scientific validation. This guide provides an in-depth comparison of established and emerging analytical standards for the elemental analysis of this compound, offering insights into the methodologies, their underlying principles, and practical considerations for their application.

The Critical Role of Elemental Analysis

Elemental analysis serves as a quantitative method to determine the elemental composition of a sample.[1] For a pharmaceutical compound like 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane, accurate elemental analysis is crucial for several reasons:

  • Structural Confirmation: Verifying the empirical formula by comparing theoretical elemental percentages with experimental data.

  • Purity Assessment: Identifying the presence of inorganic or organic impurities that may affect the compound's properties.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for drug substance characterization.[2]

The molecular formula of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is C₁₀H₁₇Br. Based on this, the theoretical elemental composition is:

  • Carbon (C): 55.31%

  • Hydrogen (H): 7.89%

  • Bromine (Br): 36.80%

These theoretical values serve as the benchmark against which all analytical results are compared.

Primary Standard Method: Combustion Analysis

Combustion analysis is a well-established and widely used technique for determining the carbon, hydrogen, nitrogen, sulfur, and in some configurations, oxygen content of organic compounds.[1][3] For halogenated compounds like 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane, a specialized approach involving oxygen flask combustion is often employed for bromine determination.

Principle of Oxygen Flask Combustion

The sample is combusted in a closed flask filled with oxygen.[4] The organic matrix is destroyed, and the bromine is converted to bromide ions (Br⁻). These ions are then absorbed into a suitable solution and quantified, typically by titration.

Experimental Protocol: Oxygen Flask Combustion for Bromine Determination

The following is a generalized protocol based on established methods such as ASTM E442.[4]

  • Sample Preparation:

    • Accurately weigh 3-5 mg of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane onto a piece of halogen-free filter paper.

    • Fold the filter paper to enclose the sample securely.

    • Attach the filter paper to a platinum sample holder.

  • Combustion:

    • Add an appropriate absorbing solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) to a thick-walled combustion flask.

    • Purge the flask with pure oxygen.

    • Ignite the filter paper and immediately insert the sample holder into the flask, sealing it tightly.

    • Allow the combustion to proceed until all the sample is consumed.

  • Absorption:

    • Shake the flask to ensure complete absorption of the combustion products into the solution.

    • Let the flask stand for a period to cool and for the absorption to be complete.

  • Quantification:

    • The resulting solution, containing bromide ions, is then acidified.

    • Titrate the solution with a standardized silver nitrate (AgNO₃) solution. The endpoint can be determined potentiometrically.

Workflow for Combustion Analysis

G A Define Analytical Goal B Purity Confirmation (Major Elements) A->B C Trace Element Impurity Analysis A->C D CHN Analysis + Oxygen Flask Combustion B->D E ICP-MS Analysis C->E F High Accuracy for C, H, and Br D->F G High Sensitivity for Trace Bromine & Metals E->G

Sources

Validation

Validating the cage structure integrity of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane via spectroscopy

The transition from two-dimensional "flatland" to three-dimensional chemical space is a defining paradigm in modern drug discovery. As a Senior Application Scientist, I frequently encounter the challenge of replacing pro...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from two-dimensional "flatland" to three-dimensional chemical space is a defining paradigm in modern drug discovery. As a Senior Application Scientist, I frequently encounter the challenge of replacing problematic aromatic rings with sp3-rich bioisosteres to improve pharmacokinetic properties. The compound 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (a functionalized BCO derivative) serves as a premier, fully aliphatic 3D bioisostere for the para-methylbenzyl bromide scaffold.

However, replacing a highly stable aromatic system with a bicyclic cage introduces unique structural vulnerabilities. Under synthetic or metabolic stress, the BCO cage can undergo Wagner-Meerwein rearrangements or ring-opening events. Our mandate is not merely to synthesize these scaffolds, but to rigorously validate their structural integrity.

This guide objectively compares the BCO scaffold against alternative bioisosteres and provides a self-validating spectroscopic methodology to confirm its cage integrity.

Part 1: Comparative Analysis of Bioisostere Alternatives

To understand why validating the BCO cage is critical, we must first compare its performance and structural metrics against its primary alternatives: the traditional Phenyl ring and the highly strained Bicyclo[1.1.1]pentane (BCP) .

The causality behind choosing BCO lies in its geometric fidelity to the para-substituted benzene ring. While BCP has gained popularity due to its low molecular weight, its bridgehead distance is significantly shorter than that of a phenyl ring, often leading to suboptimal binding pocket geometries . Furthermore, BCO exhibits exceptional thermal and impact stability compared to the highly strained BCP, making it a safer and more robust choice for scale-up .

Table 1: Structural and Thermodynamic Comparison of Bioisosteres
Scaffold AlternativeBridgehead Distance (Å)Fraction sp3 (Fsp3)Ring Strain Energy (kcal/mol)Thermal/Impact Stability
para-Phenyl (2D) 2.790.000.0Exceptionally High
BCO (Product, 3D) 2.601.00~11.0High (Unresponsive to impact)
BCP (Alternative, 3D) 1.851.00~68.0Moderate (Impact sensitive)

Data synthesized from established crystallographic and thermodynamic literature [1, 2].

Part 2: Spectroscopic Validation Workflows

To ensure the BCO cage remains intact during functionalization (e.g., bromination), we employ an orthogonal spectroscopic workflow.

Workflow A 1-(Bromomethyl)-4-methylBCO Synthesis & Isolation B Thermal & Solvolysis Stress Testing A->B C 13C NMR Spectroscopy (Symmetry Verification) B->C D ATR FT-IR Spectroscopy (Cage Breathing Modes) B->D E GC-MS Analysis (Fragmentation Profile) B->E F Cage Integrity Validated C->F D->F E->F

Orthogonal spectroscopic workflow for validating BCO cage integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: The high symmetry of the intact bicyclo[2.2.2]octane cage drastically simplifies the 13C NMR spectrum. 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane contains 11 carbon atoms. If the cage is intact, the three -CH2-CH2- bridges are equivalent, resulting in only 6 distinct carbon signals . If the cage breaks or rearranges, this symmetry is destroyed, and the number of signals will explode to 11. We specifically monitor the γ and δ deshielding effects inherent to the rigid BCO skeleton .

Protocol: Self-Validating 13C NMR Analysis

  • Sample Preparation: Dissolve 15 mg of the BCO product in 0.6 mL of CDCl3.

  • Internal Standard Addition: Insert a sealed coaxial capillary containing a known concentration of Adamantane in C6D6.

  • Acquisition: Acquire 13C NMR at 100 MHz (minimum 256 scans) and a 2D HSQC spectrum.

  • Self-Validation Mechanism: The coaxial Adamantane standard serves as a self-validating control. By comparing the integration and line-width of the BCO signals to the physically isolated Adamantane standard over time, we ensure that any observed spectral degradation is due to true molecular cage collapse rather than magnetic field drift or solvent-induced artifacts.

Table 2: Expected 13C NMR Chemical Shifts for Intact BCO Product
Carbon PositionExpected Shift (ppm)Multiplicity (HSQC)Diagnostic Significance
-CH2Br ~42.0Secondary (CH2)Confirms exocyclic bromination.
C1 (Bridgehead) ~33.5Quaternary (C)Confirms attachment to -CH2Br.
C4 (Bridgehead) ~30.2Quaternary (C)Confirms attachment to -CH3.
C2, C6, C7 (Cage) ~28.5Secondary (CH2)Intact symmetry indicator (3x CH2).
C3, C5, C8 (Cage) ~26.0Secondary (CH2)Intact symmetry indicator (3x CH2).
-CH3 ~22.5Primary (CH3)Terminal methyl group.

Note: The presence of exactly two intense secondary CH2 signals for the cage carbons is the ultimate proof of structural integrity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality: While NMR proves connectivity, FT-IR probes the vibrational dynamics of the scaffold. The intact BCO cage exhibits highly specific "cage breathing" modes in the low-frequency region (800-1000 cm⁻¹) due to the rigid, locked conformation of the three ethylene bridges .

Protocol: ATR-FTIR with Baseline Self-Correction

  • Background: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply the neat BCO compound directly to the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Self-Validation Mechanism: To ensure the observed cage breathing modes are not pressure-induced solid-state artifacts, the protocol mandates running a parallel solution-phase IR (in CCl4). If the diagnostic bands at ~850 cm⁻¹ and ~940 cm⁻¹ remain consistent across both phases, the integrity of the cage is definitively validated independent of the sample matrix.

Logic A BCO Scaffold Properties B High Symmetry (D3h) A->B C Rigid Aliphatic Cage A->C D Bridgehead Distance: 2.60 Å A->D E Simplified 13C NMR (6 distinct signals) B->E F Distinctive IR Skeletal Vibrations (<1000 cm-1) C->F G Ideal para-Phenyl Bioisostere Match D->G

Logical mapping of BCO structural features to spectroscopic outputs.

Gas Chromatography-Mass Spectrometry (GC-MS)

The Causality: Electron Ionization (EI) MS provides a fragmentation fingerprint. An intact 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane will show a distinct molecular ion peak (M⁺ at m/z 216/218 due to bromine isotopes) followed by a rapid loss of the bromine atom [M-Br]⁺ at m/z 137, leaving the highly stable bicyclic carbocation intact.

Protocol: EI-MS Fragmentation Analysis

  • Preparation: Dilute the sample to 1 mg/mL in hexane. Add 10 µL of Dodecane as an internal standard.

  • Injection: Inject 1 µL into the GC inlet (250 °C).

  • Self-Validation Mechanism: The Dodecane internal standard self-validates the thermal conditions of the GC inlet. If the dodecane peak shows thermal cracking (unexpected lower molecular weight alkanes), the injection port is too hot, and any observed BCO fragmentation is a thermal artifact rather than true EI fragmentation. If dodecane is intact but BCO is fragmented, the BCO cage integrity was compromised prior to analysis.

References

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Bioorganic & Medicinal Chemistry Letters. (2021).[Link]

  • Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. Chemistry - A European Journal. (2020).[Link]

  • 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry. (1977).[Link]

  • Bicyclo[2.2.2]octane - the NIST WebBook. National Institute of Standards and Technology (NIST).[Link]

Safety & Regulatory Compliance

Safety

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane proper disposal procedures

Executive Summary: The Bridgehead Stability Factor As researchers, we often treat alkyl bromides as generically reactive electrophiles. However, 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (CAS: 697-40-5) presents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bridgehead Stability Factor

As researchers, we often treat alkyl bromides as generically reactive electrophiles. However, 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (CAS: 697-40-5) presents a unique disposal challenge due to its geometry.[1] The bromine is attached to a primary carbon, but the adjacent bridgehead carbon creates significant steric bulk and prevents the formation of a planar carbocation.

The Operational Implication: Unlike standard alkyl halides, this compound is resistant to simple nucleophilic substitution (


) and solvolysis (

) under ambient conditions. Do not attempt bench-top chemical neutralization (quenching). The activation energy required to chemically degrade this cage structure introduces thermal risks that outweigh the benefits. The only validated disposal route is high-temperature incineration via a licensed hazardous waste stream.

Part 1: Chemical Assessment & Hazard Profiling

Before handling waste, you must understand the "Why" behind the protocol. This compound is a Corrosive Solid and a Halogenated Environmental Toxin .

PropertySpecificationOperational Consequence
Physical State Crystalline SolidDust hazard. Do not sweep dry. Use wet-wiping or HEPA vacuum.
Reactivity Sterically Hindered Alkyl BromidePersistent. Will not degrade in sewer systems. Bioaccumulative potential.[2][3][4]
Hazard Class Corrosive (Skin Corr.[2][5][6] 1B)Penetrates standard latex. Nitrile (double-gloved) or Silver Shield® required.
RCRA Status Halogenated OrganicMUST be segregated from non-halogenated solvents to prevent waste stream contamination.

Part 2: Waste Stream Segregation Logic

The most common compliance failure in laboratories is the mixing of halogenated solids with general trash or non-halogenated solvents. This compound contains bromine (


).[4][6][7] Even trace amounts can reclassify an entire drum of non-halogenated waste into a more expensive, strictly regulated "Halogenated" category.
The Segregation Decision Tree

The following logic gate ensures you place this chemical in the correct stream every time.

DisposalLogic Start Waste Generation: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane StateCheck What is the Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Crystalline/Powder Solution Dissolved in Solvent StateCheck->Solution Reaction Mixture StreamA Stream A: Solid Halogenated Waste (Label: Toxic/Corrosive) Solid->StreamA Direct Segregation SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck StreamB Stream B: Liquid Halogenated Waste (Even if solvent is Acetone) SolventCheck->StreamB Yes (DCM) SolventCheck->StreamB No (Acetone/Methanol) - Contaminated by Bromide

Figure 1: Decision logic for segregating bicyclic alkyl bromides. Note that adding this bromide to a non-halogenated solvent (like acetone) automatically converts the mixture to Halogenated Waste.

Part 3: Operational Disposal Protocol

This protocol is a self-validating system . The validation step (Step 4) ensures that no unlabeled hazards leave your bench.

Scenario A: Disposal of Solid Waste (Excess Reagent)
  • Preparation:

    • Don PPE: Nitrile gloves (double layer), lab coat, safety goggles.[1]

    • Acquire a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is discouraged for solid waste due to breakage risks in the drum.

  • Transfer:

    • Transfer the solid using a disposable spatula.

    • Critical: Do not rinse the spatula into the sink. Wipe the spatula with a solvent-dampened Kimwipe, and dispose of both the wipe and the spatula as Solid Halogenated Waste .

  • Labeling (The "Red Tag"):

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations like "BCO-Br".

    • Constituents: "1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane: 100%".[1]

    • Hazard Checkboxes: Check "Toxic" and "Corrosive".

  • Validation:

    • The "Shake Test": Ensure the lid is tight.[4] Invert the jar. If any powder escapes, re-seal or over-pack.

    • The Log: Enter the mass into your lab's satellite accumulation log.

Scenario B: Disposal of Reaction Mixtures (Liquids)
  • Segregation:

    • Even if your reaction solvent was Methanol or THF, the presence of the alkyl bromide renders the liquid Halogenated .

  • Container Selection:

    • Use a dedicated "Halogenated Waste" carboy (usually yellow or chemically distinct).

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid waste) or strong bases (concentrated NaOH), as exotherms can pressurize the container.[1]

  • Transfer:

    • Pour through a funnel to prevent spillage.

    • Rinse the reaction vessel with a small amount of Acetone or DCM. Add this rinse to the Halogenated carboy , not the non-halogenated one.

Part 4: Spill Management & Decontamination

Because this compound is a solid that can cause severe skin burns, dust control is the priority during a spill.

Do NOT use a brush and dustpan. This generates airborne particulate that can be inhaled or settle on unprotected surfaces.

SpillWorkflow Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Upgrade PPE (Add N95/Respirator + Silver Shield Gloves) Alert->PPE Cover 3. Dampen & Cover (Cover with solvent-wet pads to prevent dust) PPE->Cover Scoop 4. Scoop & Bag (Dispose as Haz Waste) Cover->Scoop Clean 5. Final Wash (Soap & Water - Check pH of surface) Scoop->Clean

Figure 2: Emergency response workflow for solid alkyl bromide spills.

Decontamination of Surfaces:

  • After removing the bulk solid, wipe the area with a paper towel soaked in Ethanol .

  • Follow with a soap and water wash.[2][5]

  • Self-Validation: Use a UV lamp (if the compound fluoresces, though this one likely does not) or simply wipe with a wet Kimwipe and check for residual oily streaks.[1]

Part 5: Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[8]

  • Waste Coding: While 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is not explicitly "P" or "U" listed, it is a Characteristic Waste due to toxicity and corrosivity.[1]

  • Halogen Rule: Under EPA guidelines, mixing this halogenated substance with non-halogenated solvents (F003, F005) triggers the "Mixture Rule," often requiring the entire volume to be treated under stricter F001/F002 standards for halogenated solvents [1].[1]

  • Cradle-to-Grave: You are responsible for this waste until it is destroyed. Ensure your waste manifest explicitly lists "Organic Bromides" to prevent incinerator damage or regulatory fines.

References

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. EPA.gov. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 1-Bromo-4-methylbicyclo[2.2.2]octane Compound Summary (CID 12768).[1] PubChem.[6] Available at: [Link][1]

Sources

Handling

High-Integrity Safety &amp; Handling Protocol: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Part 1: Executive Safety Assessment The Core Hazard: While standard Safety Data Sheets (SDS) for bicyclic bromides often default to "Irritant" (H315/H319/H335), this specific molecule presents a dual-threat mechanism tha...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

The Core Hazard: While standard Safety Data Sheets (SDS) for bicyclic bromides often default to "Irritant" (H315/H319/H335), this specific molecule presents a dual-threat mechanism that requires elevated containment:

  • Alkylating Capability: Unlike bridgehead bromides (which are chemically inert to SN2 attack), the bromomethyl (-CH₂Br) group is a primary alkyl halide. It is sterically accessible and chemically reactive, capable of alkylating biological nucleophiles (DNA/Proteins). Treat as a potential sensitizer and mutagen.

  • Enhanced Bioavailability: The bicyclo[2.2.2]octane cage is highly lipophilic. This acts as a "grease ball" delivery system, facilitating rapid absorption of the reactive bromomethyl group through the skin and cell membranes.

Operational Directive: Do not handle on an open bench. All solid and solution-phase manipulations must occur within a certified chemical fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic "wear gloves" advice.[1][2][3] It prescribes PPE based on the state of matter, recognizing that solutions pose a higher permeation risk than solids.

Tier 1: Solid Handling (Weighing & Transfer)
  • Respiratory: Chemical Fume Hood (Face velocity: 80–100 fpm). If hood is unavailable, a half-mask respirator with P100/OV cartridges is mandatory.

  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Rationale: Solids have low permeation rates. The outer glove protects against dust; the inner glove prevents cross-contamination when doffing.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to potential dust generation.

Tier 2: Solution Handling (Synthesis & Purification)
  • Respiratory: Chemical Fume Hood (Sash at lowest working height).

  • Hands: Laminate Film (Silver Shield/4H) or High-Grade Nitrile (0.2 mm+) .

    • Rationale: Halogenated solvents (DCM, Chloroform) often used with this reagent permeate standard nitrile in <5 minutes. The lipophilic nature of the solute accelerates this breakthrough.

  • Body: Lab coat (100% cotton or Nomex) + Chemical-resistant apron if handling volumes >100 mL.

Visual Decision Logic: PPE Selection

PPE_Selection Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Liquid State->Liquid Reaction Risk_S Risk: Dust Inhalation Solid->Risk_S Risk_L Risk: Skin Absorption Liquid->Risk_L PPE_S Standard PPE: Double Nitrile + Goggles (Fume Hood Required) Risk_S->PPE_S PPE_L Enhanced PPE: Silver Shield Gloves + Splash Apron Risk_L->PPE_L

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and primary exposure vector.

Part 3: Operational Handling Protocols

Weighing & Transfer (The "Static" Risk)

Static electricity can cause bicyclic crystalline solids to "jump" or disperse.

  • Anti-Static Measures: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, tare the vial inside the hood, add the solid, cap it tightly, and then weigh the closed container on the external balance.

  • Decontamination: Wipe the exterior of the reagent bottle and the balance area with a tissue soaked in 10% sodium thiosulfate (to quench trace alkyl halides) followed by ethanol.

Reaction Setup (The "Exothermic" Risk)

When reacting 1-(bromomethyl)-4-methylbicyclo[2.2.2]octane with nucleophiles (e.g., amines, thiols):

  • Solvent Choice: Avoid highly volatile ethers if possible; use DMF or Acetonitrile to lower vapor pressure risks.

  • Quenching: Have a quench solution ready before starting.

    • Recipe: 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) or dilute Ammonium Hydroxide.

    • Mechanism:[4][5][6] Thiosulfate rapidly reacts with the alkyl bromide to form a water-soluble, non-toxic Bunte salt [1].

Part 4: Emergency Response & Waste Management

Spill Response Logic

Minor Spill (<5g solid or <10mL solution):

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Neutralize: Cover spill with vermiculite or sand . Do not use paper towels alone (fire risk if flammable solvents are present).

  • Clean: Scoop into a wide-mouth jar. Wipe surface with 10% Na₂S₂O₃.

Major Exposure (Skin/Eye):

  • Skin: Wash with soap and water for 15 minutes .[3][4] Do not use ethanol, as it may increase skin absorption of the lipophilic bicyclic cage.

  • Eyes: Flush for 15 minutes.[3][4] Seek medical attention immediately—alkylating agents can cause delayed corneal damage.

Waste Disposal Streams

Strict segregation is required to prevent downstream hazards.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical"Solid Waste: Halogenated Organic.[7] Contains Alkyl Bromide."[8]
Liquid Waste Halogenated Organic"Halogenated Solvents & Reagents.[7] pH neutral."
Quenched Waste Aqueous Basic"Aqueous Waste: Thiosulfate Quench + Trace Organics."

Critical Prohibition: Never mix this compound with Strong Oxidizers (e.g., Nitric Acid) or Strong Bases in a closed container, as exothermic elimination reactions may pressurize the vessel.

Disposal Workflow Diagram

Waste_Disposal Source Waste Generation Type Identify Waste Type Source->Type Solid Contaminated Solids (Gloves, Weigh Boats) Type->Solid Liquid Reaction Mother Liquor Type->Liquid Segregation Halogenated Organic Stream (Do NOT mix with Acids) Solid->Segregation Liquid->Segregation Treatment Professional Disposal (High Temp Incineration) Segregation->Treatment

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste protocols.

References

  • National Institutes of Health (PubChem). (2025). 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane (CAS 2913280-76-7).[8][9] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1987).[5] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Reference for Thiosulfate quenching mechanism).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.